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  • Product: 2-Pyridineacetic acid
  • CAS: 54363-97-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Pyridineacetic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Pyridineacetic acid, a key chemical intermediate and a significant metabolite in pharmaceutical research....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Pyridineacetic acid, a key chemical intermediate and a significant metabolite in pharmaceutical research. Delving into its chemical and physical properties, this document offers detailed synthesis protocols, explores its reactivity, and discusses its primary applications, particularly its crucial role in the pharmacokinetics of the drug betahistine.

Core Identification and Properties

2-Pyridineacetic acid is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an acetic acid group. It is most commonly handled in its free acid form or as a more stable hydrochloride salt.

CAS Numbers:

  • 2-Pyridineacetic acid: 13115-43-0[1][2]

  • 2-Pyridineacetic acid hydrochloride: 16179-97-8

Physicochemical Properties

The properties of 2-Pyridineacetic acid and its hydrochloride salt are summarized below. It is important to note that the hydrochloride salt is often preferred in experimental setting due to its enhanced stability and solubility in aqueous media.

Property2-Pyridineacetic Acid2-Pyridineacetic Acid HydrochlorideSource(s)
Molecular Formula C₇H₇NO₂C₇H₈ClNO₂[1][3][4]
Molecular Weight 137.14 g/mol 173.60 g/mol [1][3][4]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[3]
Melting Point Not available (decomposes)135 °C (decomposes)
Boiling Point 276.173 °C at 760 mmHg (Predicted)Not available[3]
Solubility Soluble in water and other polar solventsSoluble in water, DMSO (slightly), Ethanol (slightly), Methanol (slightly)[3]
pKa 3.30 ± 0.10 (Predicted)Not available[3]

Synthesis of 2-Pyridineacetic Acid

The synthesis of 2-Pyridineacetic acid can be achieved through several routes. The selection of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two common methods are detailed below.

Method 1: Hydrolysis of Ethyl 2-Pyridylacetate

This method involves the saponification of the corresponding ester, ethyl 2-pyridylacetate, a commercially available starting material. The causality behind this choice lies in the straightforward and high-yielding nature of ester hydrolysis under basic conditions.

Ethyl 2-Pyridylacetate Ethyl 2-Pyridylacetate Reaction_Mixture Reaction Mixture Ethyl 2-Pyridylacetate->Reaction_Mixture Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Reaction_Mixture Ethanol/Water Ethanol/Water Ethanol/Water->Reaction_Mixture Acidification Acidification (1N HCl) Reaction_Mixture->Acidification Heat (50°C) Isolation Isolation & Purification Acidification->Isolation 2-Pyridineacetic_acid 2-Pyridineacetic acid Isolation->2-Pyridineacetic_acid

Synthesis of 2-Pyridineacetic acid via ester hydrolysis.

Experimental Protocol: [5]

  • Reaction Setup: In a round-bottom flask, combine 1.65 g (10 mmol) of ethyl 2-pyridylacetate and a solution of 0.67 g (12 mmol) of potassium hydroxide in 13 mL of ethanol and 4.3 mL of water.

  • Reaction Conditions: Heat the mixture to 50°C and stir for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the ethanol by rotary evaporation.

  • Extraction: Add diethyl ether to the remaining aqueous solution and perform a liquid-liquid extraction to remove any unreacted starting material and other organic impurities. Discard the organic layer.

  • Acidification and Product Formation: Cool the aqueous layer in an ice bath and carefully adjust the pH to 2 with 1N hydrochloric acid. This protonates the carboxylate salt, leading to the precipitation of 2-Pyridineacetic acid.

  • Isolation: Concentrate the aqueous layer to dryness under reduced pressure.

  • Purification: Crystallize the resulting oily residue from diethyl ether. Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 2-Pyridineacetic acid.

Method 2: From 2-Picoline via 2-Chloromethylpyridine

This multi-step synthesis begins with the more readily available 2-picoline (2-methylpyridine). The key is the conversion of the methyl group to a chloromethyl group, which can then undergo nucleophilic substitution with cyanide, followed by hydrolysis to the carboxylic acid.

2-Picoline 2-Picoline N-Oxidation N-Oxidation (H₂O₂, Acetic Acid) 2-Picoline->N-Oxidation 2-Picoline-N-Oxide 2-Picoline-N-Oxide N-Oxidation->2-Picoline-N-Oxide Chlorination Chlorination (e.g., SOCl₂) 2-Picoline-N-Oxide->Chlorination 2-Chloromethylpyridine 2-Chloromethylpyridine Chlorination->2-Chloromethylpyridine Cyanation Cyanation (NaCN) 2-Chloromethylpyridine->Cyanation 2-Pyridylacetonitrile 2-Pyridylacetonitrile Cyanation->2-Pyridylacetonitrile Hydrolysis Hydrolysis (Acid or Base) 2-Pyridylacetonitrile->Hydrolysis 2-Pyridineacetic_acid 2-Pyridineacetic acid Hydrolysis->2-Pyridineacetic_acid

Synthesis of 2-Pyridineacetic acid from 2-picoline.

Experimental Protocol (Illustrative):

  • Step 1: N-Oxidation of 2-Picoline. [6][7] React 2-picoline with hydrogen peroxide in acetic acid at 70-80°C for 10-14 hours to form N-oxide 2-methylpyridine.

  • Step 2: Rearrangement and Hydrolysis. The N-oxide can be rearranged to 2-pyridylcarbinol acetate using acetic anhydride, followed by hydrolysis to 2-pyridinemethanol.

  • Step 3: Chlorination. [6][7] React 2-pyridinemethanol with a chlorinating agent like thionyl chloride to yield 2-chloromethylpyridine hydrochloride. Alternatively, direct chlorination of 2-picoline-N-oxide can be achieved with reagents like phosphoryl chloride in the presence of a base.[8]

  • Step 4: Cyanation. Treat 2-chloromethylpyridine with sodium or potassium cyanide in a suitable solvent (e.g., ethanol/water) to produce 2-pyridylacetonitrile.

  • Step 5: Hydrolysis. Hydrolyze the nitrile group of 2-pyridylacetonitrile to a carboxylic acid using either acidic or basic conditions to obtain 2-Pyridineacetic acid.

Chemical Reactivity

The chemical reactivity of 2-Pyridineacetic acid is governed by the interplay between the carboxylic acid functionality and the pyridine ring.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol (2-(2-pyridyl)ethanol). It can also be converted to the acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is a versatile intermediate for further derivatization.[9]

  • Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The position of substitution is influenced by the directing effects of both the nitrogen and the acetic acid group. The ring can also undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or by forming the N-oxide.

Applications in Research and Development

Key Metabolite in Pharmacokinetic Studies

The primary and most significant application of 2-Pyridineacetic acid is as the major and pharmacologically inactive metabolite of the drug betahistine .[10] Betahistine is used for the treatment of vertigo and Meniere's disease.

Following oral administration, betahistine undergoes rapid and extensive first-pass metabolism, primarily mediated by monoamine oxidase (MAO) enzymes, to form 2-Pyridineacetic acid.[10][11] The plasma concentrations of the parent drug, betahistine, are often very low or undetectable.[11][12][13] Consequently, the quantification of 2-Pyridineacetic acid in plasma or urine serves as a reliable surrogate for assessing the absorption and pharmacokinetic profile of betahistine.[13][14]

Betahistine Betahistine MAO Monoamine Oxidase (MAO) Betahistine->MAO First-Pass Metabolism 2-Pyridineacetic_acid 2-Pyridineacetic acid (Inactive Metabolite) MAO->2-Pyridineacetic_acid Excretion Urinary Excretion 2-Pyridineacetic_acid->Excretion

Metabolic pathway of betahistine to 2-Pyridineacetic acid.
Analytical Standard

Due to its role in pharmacokinetic studies, highly pure 2-Pyridineacetic acid is essential as an analytical standard for the development and validation of bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its quantification in biological matrices.[15]

Typical LC-MS/MS Protocol for Quantification: [15]

  • Sample Preparation: Extraction of 2-Pyridineacetic acid and an internal standard (often a deuterated analog) from plasma samples using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Separation on a suitable HPLC column (e.g., C18 or cyano) with a mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.

  • Mass Spectrometric Detection: Detection using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode. Quantitation is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Building Block in Organic Synthesis

2-Pyridineacetic acid and its derivatives serve as versatile building blocks in organic synthesis for the preparation of more complex molecules. The pyridine moiety is a common scaffold in many biologically active compounds. Derivatives of 2-Pyridineacetic acid have been investigated for a range of therapeutic applications, including as agents for treating peptic ulcers due to their potential to inhibit gastric acid secretion and protect the gastric mucosa.[16]

Biological Activity

While 2-Pyridineacetic acid itself is primarily considered an inactive metabolite of betahistine, there is some evidence suggesting other potential biological activities. It has been found in the urine of patients with inflammatory bowel disease and has been associated with a higher risk of colorectal cancer.[17] Some studies have indicated that it can inhibit tumor cell proliferation.[17] Additionally, it has been shown to have inhibitory effects on the enzyme phosphofructokinase and to inhibit the reaction of picolinic acid with lactic acid.[17] In a non-mammalian context, it has demonstrated inhibitory activity against α-amylase and carboxypeptidase A in plants.[10]

The broader class of pyridine-containing compounds exhibits a wide range of biological activities, and derivatives of 2-pyridineacetic acid are of interest in drug discovery for their potential anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.

Safety and Handling

2-Pyridineacetic acid and its hydrochloride salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a dry environment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Pyridineacetic acid is a compound of significant interest to researchers in medicinal chemistry, drug metabolism, and organic synthesis. Its primary importance lies in its role as the stable, major metabolite of betahistine, making it an indispensable tool for pharmacokinetic research. Furthermore, its versatile chemical structure provides a scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in a research and development setting.

References

  • LookChem. (n.d.). Cas 13115-43-0, 2-Pyridylacetic acid. Retrieved from [Link]

  • Google Patents. (1987). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Google Patents. (2019). CN109503469B - Preparation method of 2-acetylpyridine.
  • Wikipedia. (2023). Pyridinecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Pyridineacetic acid(CAS# 13115-43-0). Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]

  • Google Patents. (2010). CN101698659B - Synthesis method of 2-pyridine formaldoxime.
  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • PubMed. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

  • ResearchGate. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

  • Grokipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • MDPI. (2020). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Retrieved from [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PubMed. (2016). Safety, Tolerability and Pharmacokinetics of 2-pyridylacetic Acid, a Major Metabolite of Betahistine, in a Phase 1 Dose Escalation Study in Subjects With ADHD. Retrieved from [Link]

  • PMC. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

  • ResearchGate. (2016). Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD. Retrieved from [Link]

Sources

Exploratory

2-Pyridineacetic acid molecular structure and weight

Abstract This technical guide provides a comprehensive overview of 2-Pyridineacetic acid (2-PAA), a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry, pharmacology, and analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Pyridineacetic acid (2-PAA), a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry, pharmacology, and analytical science. The document details its fundamental molecular structure, physicochemical properties, and molecular weight. It further explores key analytical techniques for its characterization, common synthetic methodologies, and critical applications, most notably its role as a pivotal biomarker in pharmacokinetic studies and as a versatile building block in drug discovery. The guide is intended to serve as an authoritative resource for scientists and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction: The Versatility of a Core Heterocycle

2-Pyridineacetic acid is a pyridine derivative characterized by an acetic acid group substituted at the second position of the pyridine ring.[1] This unique arrangement, combining a basic nitrogenous heterocycle with an acidic carboxylic acid moiety, imparts a rich chemical character that makes it a valuable intermediate in organic synthesis.[2] Its structural isomers, 3- and 4-pyridineacetic acid, exhibit distinct properties and applications, but the 2-substituted isomer holds particular importance in the pharmaceutical landscape.[3][4]

Perhaps its most widely recognized role is as the primary, pharmacologically inactive metabolite of the drug betahistine, an anti-vertigo agent.[5] Following administration, betahistine is rapidly metabolized, and the concentration of 2-Pyridineacetic acid in plasma serves as a crucial and reliable biomarker for assessing the parent drug's absorption, bioavailability, and overall pharmacokinetic profile.[5] Beyond its function as a metabolite, 2-PAA and its derivatives are actively explored in the synthesis of novel therapeutic agents, including potential treatments for peptic ulcers.[6] This guide will elucidate the core scientific principles and methodologies associated with this important molecule.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of all scientific research. 2-Pyridineacetic acid is defined by the covalent arrangement of its constituent atoms, which dictates its chemical behavior and physical properties.

Chemical Identity

Accurate identification is ensured through standardized nomenclature and registry numbers.

IdentifierValueSource
IUPAC Name 2-pyridin-2-ylacetic acid[1]
CAS Number 13115-43-0[7]
Molecular Formula C₇H₇NO₂[1]
SMILES C1=CC=NC(=C1)CC(=O)O[1]
InChI InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)[1]
InChIKey BPSNETAIJADFTO-UHFFFAOYSA-N[1]
Structural Representation

The molecular structure consists of a carboxymethyl group (-CH₂COOH) attached to the C2 position of a pyridine ring. This structure is fundamental to its reactivity, influencing everything from its acidity to its role as a ligand in coordination chemistry.

Caption: 2D molecular structure of 2-Pyridineacetic acid.

Molecular Weight and Physicochemical Properties

The physical and chemical properties of 2-PAA are critical for its handling, formulation, and application in both synthetic and analytical protocols. The hydrochloride salt is also commonly used to improve stability and aqueous solubility.[5]

PropertyValue (2-Pyridineacetic acid)Value (Hydrochloride Salt)Source
Molecular Weight 137.14 g/mol 173.60 g/mol [1][5]
Appearance SolidWhite to off-white crystalline powder[5][7]
Melting Point Not specified130-135°C (decomposes)[5][8]
Solubility Soluble in waterSoluble in water, DMSO (100 mg/mL)[5]
pKa No specific literature value found.No specific literature value found.[5]
Sensitivity -Hygroscopic[2][5]
Storage -Room temperature, sealed in dry, dark place[2][5]

Expert Insight: The hygroscopic nature of the hydrochloride salt necessitates careful handling and storage in a desiccator to prevent water absorption, which can affect weighing accuracy and sample stability.[2][5] Its high solubility in DMSO is particularly advantageous for preparing stock solutions for high-throughput screening and in vitro biological assays.[5]

Analytical Characterization Workflow

A multi-technique approach is essential for the unequivocal confirmation of the structure and purity of 2-Pyridineacetic acid. The choice of analytical method is dictated by the information required, whether it is structural elucidation, purity assessment, or quantification in a complex matrix.

Caption: Standard analytical workflow for 2-Pyridineacetic acid.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of the hydrochloride salt in a solvent like DMSO-d₆ would reveal distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methylene bridge.[9] The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. ¹³C NMR provides complementary data, showing characteristic peaks for the carboxyl carbon, the methylene carbon, and the six distinct carbons of the pyridine ring.[1]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. Techniques like LC-MS are invaluable for detecting and quantifying 2-PAA in biological samples, such as plasma, for pharmacokinetic studies.[1][5] The precursor ion would correspond to [M+H]⁺ at m/z 138.055.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region.[1]

Synthesis and Chemical Reactivity

2-Pyridineacetic acid can be synthesized through various routes, often involving the hydrolysis of a more stable precursor like an ester or nitrile to avoid potential decarboxylation of the final product.[10][11]

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes a common and reliable method for preparing 2-Pyridineacetic acid from its ethyl ester.[10] The causality behind this choice is the high yield and straightforward purification.

Objective: To synthesize 2-Pyridineacetic acid by the base-catalyzed hydrolysis of ethyl 2-pyridylacetate.

Materials:

  • Ethyl 2-pyridylacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-pyridylacetate (1.0 eq) and potassium hydroxide (1.2 eq) in a mixture of ethanol and water.

  • Heating: Heat the mixture with stirring at 50°C for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add diethyl ether to the remaining aqueous solution to extract any unreacted starting material or organic impurities. Discard the organic layer.

  • Acidification: Carefully adjust the aqueous layer to a pH of 2 using 1N HCl. This step protonates the carboxylate salt to form the desired carboxylic acid, which may precipitate.

  • Isolation: Concentrate the acidic aqueous layer to dryness. The resulting residue is the crude product.

  • Purification: Crystallize the crude product from diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain pure 2-Pyridineacetic acid.[10]

Caption: Workflow for the synthesis of 2-Pyridineacetic acid.

Applications in Drug Development and Research

The utility of 2-Pyridineacetic acid extends from fundamental chemical synthesis to late-stage clinical research.

  • Pharmacokinetic Biomarker: Its primary application is in clinical pharmacology. As the main metabolite of betahistine, quantifying 2-PAA levels in plasma or urine provides a direct measure of the patient's exposure to the administered drug.[5] This is essential for bioavailability and bioequivalence studies.

  • Synthetic Intermediate: The molecule serves as a versatile building block. The carboxylic acid can be converted into esters, amides, and other derivatives, while the pyridine nitrogen can be quaternized or N-oxidized, opening pathways to a diverse range of more complex molecules.[5][11] Derivatives have shown promise as therapeutic agents for peptic ulcers.[6]

  • Analytical Chemistry: It is used as an analytical standard for the development and validation of chromatographic methods (e.g., HPLC, LC-MS) designed to separate and quantify structural isomers of pyridylacetic acid.[5]

Safe Handling, Storage, and Disposal

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Hazard Identification: 2-Pyridineacetic acid hydrochloride is classified as an irritant, causing skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, must be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • Storage: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry, dark place to maintain its integrity.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

2-Pyridineacetic acid is a molecule of significant scientific and pharmaceutical importance. Its well-defined molecular structure and predictable chemical reactivity make it an invaluable tool for researchers. From its foundational role in organic synthesis to its critical application as a clinical biomarker for betahistine, 2-PAA demonstrates the profound impact that even seemingly simple heterocyclic compounds can have in the complex landscape of drug development and scientific discovery. This guide has provided a technical framework for understanding and utilizing this versatile compound, grounded in established scientific principles and methodologies.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85318, 2-Pyridineacetic acid. Available from: [Link]

  • ChemBK (2024). 2-Pyridine Acetic Acid HCl. Available from: [Link]

  • Pharmaffiliates (n.d.). CAS No : 1918-02-1 | Chemical Name : Picloram. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15965, Picloram. Available from: [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry.
  • Google Patents (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • NIST (n.d.). 2-Pyridinecarboxylic acid. In NIST Chemistry WebBook. Available from: [Link]

  • Royal Society of Chemistry (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Pipzine Chemicals (n.d.). 4-Pyridineacetic Acid. Available from: [Link]

  • NIST (n.d.). 2-Piperidinecarboxylic acid. In NIST Chemistry WebBook. Available from: [Link]

Sources

Foundational

Biological Activity of 2-Pyridineacetic Acid Derivatives: A Technical Guide

Executive Summary: The 2-Pyridyl Scaffold in Medicinal Chemistry 2-Pyridineacetic acid (2-PAA) and its derivatives represent a versatile scaffold in medicinal chemistry, functioning as bioisosteres of phenylacetic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Pyridyl Scaffold in Medicinal Chemistry

2-Pyridineacetic acid (2-PAA) and its derivatives represent a versatile scaffold in medicinal chemistry, functioning as bioisosteres of phenylacetic acid. While often overshadowed by their 3-pyridyl isomers (e.g., in risedronate), 2-PAA derivatives possess distinct electronic and steric properties that influence binding affinity and metabolic stability.

This guide analyzes the biological activity of these derivatives across three primary therapeutic axes: bone resorption inhibition , antimicrobial efficacy , and anti-inflammatory action . It provides actionable synthetic protocols and mechanistic insights to support lead optimization.

Therapeutic Areas & Mechanisms of Action[1][2]

Bone Resorption Inhibition (Bisphosphonates)

The most commercially significant application of the pyridyl-acetic acid motif is in the synthesis of bisphosphonates. While Risedronate is a 3-pyridyl derivative, the 2-pyridyl isomer (often referred to as Risedronate Related Compound A) has been extensively studied for structure-activity relationships (SAR).

  • Mechanism: These compounds act by inhibiting Farnesyl Pyrophosphate Synthase (FPPS) within osteoclasts. This inhibition prevents the prenylation of small GTPases (Rho, Rac, Cdc42), leading to cytoskeletal disruption and osteoclast apoptosis.

  • Key Structural Feature: The hydroxyl group at the R1 position (on the carbon linking the two phosphonates) is essential for high affinity binding to bone hydroxyapatite (tridentate binding: two phosphonates + one hydroxyl).

Antimicrobial & Antifungal Activity

Derivatives formed by modifying the carboxylic acid tail—specifically hydrazides, hydrazones, and amides—exhibit significant antimicrobial potential.

  • Target: Many of these derivatives function as chelating agents or interfere with bacterial cell wall synthesis.

  • Potency: Specific N-substituted acetamides have shown MIC values comparable to standard antibiotics against fungal strains like Candida albicans.

Anti-Inflammatory Activity

2-PAA derivatives have been engineered to act as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric toxicity.[1]

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes and suppression of pro-inflammatory cytokines (IL-6, TNF-α).

  • Advantage: The basic pyridine nitrogen can modulate local pH or interact with specific residues in the COX active site, potentially altering selectivity between COX-1 and COX-2.

Structure-Activity Relationship (SAR)

The biological activity of 2-PAA derivatives hinges on three regions of the molecule.

SAR_Analysis Core 2-Pyridine Ring (Electronic Core) Bridge Methylene Bridge (-CH2-) Core->Bridge Tail Carboxylic Acid (-COOH) Bridge->Tail Mod_Core Substitutions (Cl, F, CH3) Modulate Lipophilicity & pKa Mod_Core->Core Mod_Bridge Alpha-Substitution Restricts Conformational Freedom Mod_Bridge->Bridge Mod_Tail Derivatization (Hydrazides, Amides, Bisphosphonates) Mod_Tail->Tail

Figure 1: SAR Logic for 2-Pyridineacetic Acid Derivatives. The modular nature allows for independent optimization of pharmacokinetics (Core) and target binding (Tail).

Quantitative Biological Data[4][5]

The following table summarizes key biological data points for representative 2-PAA derivatives.

Derivative ClassCompound ID / StructureTarget Organism / Cell LineActivity MetricValueReference
Antifungal N-pyridin-2-yl-[4-methylphenylsulphonamido] acetamide (Cmpd 5d)Candida albicansMIC0.224 mg/mL[1]
Antifungal N-pyridin-2-yl-[4-methylphenylsulphonamido] acetamide (Cmpd 2b)Aspergillus nigerMIC0.190 mg/mL[1]
Anti-inflammatory (3-carboxy-2-pyridyl)-2-thiobenzothiazoleRat Paw Edema (In vivo)Potency Ratio1.34x Indomethacin[2]
Cytotoxicity Pyrazolopyridine Derivative (Cmpd 5k)MCF-7 (Breast Cancer)IC502.03 ± 0.23 µM[3]

Experimental Protocols

Synthesis of 2-Pyridylacetic Acid Derivatives via Meldrum's Acid

This protocol is preferred over standard nucleophilic substitution due to its mild conditions and high yield, avoiding the decarboxylation issues common with 2-PAA.

Reagents:

  • 2-Chloropyridine N-oxide

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Acetic Anhydride[2]

  • Ethanol[3]

Workflow:

  • Activation: Dissolve 2-chloropyridine N-oxide (10 mmol) in acetic anhydride (5 mL) at 0°C. Stir for 30 minutes to form the N-acetoxypyridinium intermediate.

  • Coupling: Add Meldrum's acid (11 mmol) and triethylamine (12 mmol) slowly. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation of Adduct: Pour the reaction mixture into ice water. The condensation product (pyridyl-Meldrum's acid adduct) will precipitate. Filter and wash with cold water.

  • Alcoholysis & Decarboxylation: Reflux the adduct in absolute ethanol (20 mL) for 6 hours. The Meldrum's acid ring opens, decarboxylates, and forms the ethyl 2-pyridylacetate ester.

  • Purification: Evaporate solvent and purify via column chromatography (Silica gel, Hexane:EtOAc 8:2).

Validation Point: The disappearance of the characteristic Meldrum's acid protons (~1.7 ppm) and appearance of the ethyl ester quartet (~4.1 ppm) in 1H-NMR confirms success.

Mechanistic Pathway: Bisphosphonate Inhibition of FPPS

Understanding the cellular mechanism is critical when designing 2-PAA derived bisphosphonates.

FPPS_Pathway HMG HMG-CoA Reductase Pathway IPP Isopentenyl Pyrophosphate (IPP) HMG->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) [TARGET ENZYME] GPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP Prenylation Protein Prenylation (Rho, Rac, Cdc42) FPP->Prenylation Cytoskeleton Cytoskeletal Organization Prenylation->Cytoskeleton Apoptosis Osteoclast Apoptosis (Bone Resorption Inhibition) Cytoskeleton->Apoptosis Disruption leads to Drug 2-Pyridyl Bisphosphonate (Inhibitor) Drug->FPPS Inhibits

Figure 2: Mechanism of Action for Bisphosphonate Derivatives. The drug targets FPPS, halting the prenylation cascade essential for osteoclast survival.

References

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Farmaco. 1992 Dec;47(12):1477-85.[4] Available at: [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. 2023. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry. 2011. Available at: [Link]

  • Risedronate: a new oral bisphosphonate. Annals of Pharmacotherapy. 2001. Available at: [Link]

Sources

Exploratory

2-Pyridineacetic Acid: The Critical Surrogate in Betahistine Pharmacokinetics

[1][2][3][4] Executive Summary In the development and clinical monitoring of betahistine (a structural analog of histamine used for Ménière’s disease), the parent compound exhibits extremely low systemic bioavailability...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

In the development and clinical monitoring of betahistine (a structural analog of histamine used for Ménière’s disease), the parent compound exhibits extremely low systemic bioavailability due to extensive first-pass metabolism.[1][2][3][4] Consequently, 2-Pyridineacetic acid (2-PAA) serves as the definitive pharmacokinetic surrogate. This technical guide delineates the metabolic pathways, pharmacokinetic properties, and validated bioanalytical protocols for 2-PAA, providing researchers with a robust framework for assessing betahistine exposure.

Metabolic Pathway & Mechanism

Betahistine (N-methyl-2-pyridineethanamine) acts as a weak H1 agonist and potent H3 antagonist.[2] However, its oral efficacy is modulated heavily by the enzymes Monoamine Oxidase A and B (MAO-A/B).

Upon oral administration, betahistine is rapidly deaminated in the gut wall and liver. The primary catabolic route involves the oxidative deamination of the ethylamine side chain, converting the active parent drug into the pharmacologically inactive metabolite, 2-PAA.

Enzymatic Causality

Research indicates that MAO-B is the predominant isozyme responsible for this conversion in humans, though MAO-A contributes. This causality is evidenced by drug-drug interaction studies where co-administration of selegiline (a selective MAO-B inhibitor) significantly increases plasma betahistine concentrations while delaying 2-PAA formation.

Pathway Visualization

The following diagram illustrates the oxidative deamination process and the role of MAO enzymes.

BetahistineMetabolism Betahistine Betahistine (Active Parent) Intermediate Aldehyde Intermediate (Transient) Betahistine->Intermediate Oxidative Deamination (MAO-B >> MAO-A) PAA 2-Pyridineacetic Acid (2-PAA) (Inactive Metabolite) Intermediate->PAA Aldehyde Dehydrogenase Urine Renal Excretion (Urine) PAA->Urine Rapid Elimination

Figure 1: Metabolic conversion of Betahistine to 2-PAA mediated by Monoamine Oxidase (MAO) enzymes.[2]

Pharmacokinetic Profile (PK)

Because plasma concentrations of betahistine often fall below the Lower Limit of Quantitation (LLOQ < 5 pg/mL) within minutes of dosing, 2-PAA is the industry-standard marker for bioequivalence and pharmacokinetic studies.

Comparative PK Parameters

The table below summarizes the typical PK profile of 2-PAA in healthy adults following a standard 24 mg oral dose of betahistine mesylate.

ParameterValue (Mean ± SD)Physiological Context
Tmax 0.8 – 1.2 hoursRapid absorption and immediate first-pass metabolism.
Cmax 300 – 800 ng/mLHigh exposure relative to parent drug (parent is pg/mL range).
Half-life (t½) 3.5 – 5.5 hoursRate-limited by renal clearance mechanisms.
AUC (0-∞) 1000 – 3500 ng·h/mLIndicates extensive conversion; inter-subject variability is high.[4][5]
Excretion > 85% in UrineRecovered as free acid or glucuronide conjugate within 24h.

Note: Inter-ethnic variability is significant.[6] Populations with different MAO expression levels (e.g., specific polymorphisms) may exhibit altered Cmax values.

Bioanalytical Methodology: LC-MS/MS Protocol

To ensure scientific integrity, the quantification of 2-PAA requires a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4] The following protocol is designed to be self-validating, utilizing a deuterated internal standard (IS) to correct for matrix effects.

Method Principle

Analyte: 2-Pyridineacetic Acid (2-PAA) Internal Standard: 2-Pyridineacetic Acid-d6 (2-PAA-d6) Matrix: Human Plasma (K2EDTA) Detection: Positive Ion Mode (ESI+), MRM

Step-by-Step Extraction Protocol (Solid Phase Extraction)

This workflow prioritizes sample cleanliness to minimize ion suppression, a common issue with polar acidic metabolites.

  • Sample Thawing: Thaw plasma samples at room temperature and vortex for 30 seconds.

  • Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (5 µg/mL 2-PAA-d6). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% Formic Acid in water. (Acidification suppresses ionization of the carboxylic acid, improving retention on SPE sorbents).

  • SPE Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge (30 mg/1 cc).

    • Wash 1: 1 mL Methanol.

    • Wash 2: 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Evaporate eluate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 90:10).

Chromatographic & MS Conditions
  • Column: C18 Reverse Phase (e.g., ACE C18, 50 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic (15% B) or fast gradient to retain the polar 2-PAA.

  • MRM Transitions:

    • 2-PAA: m/z 138.1 → 92.0 (Quantifier)[7][8]

    • IS (d6): m/z 144.1 → 98.1

Bioanalytical Workflow Diagram

Bioanalysis Sample Plasma Sample (200 µL) IS_Add Add IS (d6-2-PAA) & Acidify Sample->IS_Add SPE_Load SPE Loading (MCX Cartridge) IS_Add->SPE_Load Wash Wash Steps (Acid + MeOH) SPE_Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (m/z 138.1 -> 92.0) Elute->LCMS

Figure 2: Solid Phase Extraction (SPE) workflow for the isolation of 2-PAA from human plasma.

Clinical & Safety Implications

Inactive Status

Unlike the parent compound, 2-PAA does not bind to H1 or H3 receptors. Toxicology studies confirm it is biologically inert at therapeutic concentrations. Its accumulation in renal impairment patients is generally considered safe, though dose adjustments of betahistine are often recommended to avoid non-linear accumulation of the parent drug if metabolic saturation occurs.

Drug-Drug Interactions (DDI)

The formation of 2-PAA is a sensitive probe for MAO-B activity.

  • MAO-B Inhibitors (e.g., Selegiline, Rasagiline): Co-administration inhibits the conversion of betahistine to 2-PAA. This leads to a "shunting" effect, drastically increasing systemic betahistine levels (up to 20-fold) and potentially causing adverse events like headache, flushing, or tachycardia.

  • Clinical Monitoring: In trials involving MAO inhibitors, monitoring 2-PAA levels helps verify enzyme inhibition efficacy (reduced 2-PAA Cmax).

References

  • Soni, K., et al. (2017).[8] "An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma." Biomedical Chromatography. Link

  • Chen, X.Y., et al. (2003).[9] "LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers." Xenobiotica. Link

  • Jeon, H., et al. (2012). "Pharmacokinetics of betahistine and its metabolite 2-pyridylacetic acid in healthy subjects.
  • Muntendam, A. (2012).[10] "Betahistine in human plasma by LC-MS/MS." EBF Symposium. Link

  • PubChem. (2024).[11] "2-Pyridineacetic acid Compound Summary." National Library of Medicine. Link

Sources

Foundational

2-Pyridineacetic Acid: Synthetic Evolution, Mechanistic Instability, and Pharmaceutical Relevance

) Executive Summary 2-Pyridineacetic acid (2-PAA) represents a classic paradox in heterocyclic chemistry: it is a structurally simple molecule that presents disproportionate challenges in synthesis and handling due to it...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

2-Pyridineacetic acid (2-PAA) represents a classic paradox in heterocyclic chemistry: it is a structurally simple molecule that presents disproportionate challenges in synthesis and handling due to its inherent instability. Historically significant as a probe for the Hammick reaction mechanism, 2-PAA today serves a critical role not merely as a synthetic intermediate, but as the primary pharmacologically inactive metabolite of the anti-vertigo drug Betahistine . This guide analyzes the molecule's discovery, the thermodynamics of its zwitterionic decarboxylation, and the evolution of its synthesis from early organometallic methods to modern catalytic protocols.

Historical Genesis and Discovery

The history of 2-pyridineacetic acid is inextricably linked to the early 20th-century exploration of the "picoline" (methylpyridine) side-chain reactivity. While pyridine chemistry advanced rapidly in the late 19th century with Ladenburg's syntheses, the isolation of 2-pyridineacetic acid was hindered by its propensity to spontaneously decarboxylate back to 2-picoline upon heating.

The definitive early characterization is attributed to the Russian chemist M. P. Oparina , whose series of papers between 1929 and 1931 established the reactivity patterns of picoline derivatives.[1] Oparina identified that while 3- and 4-pyridineacetic acids were relatively stable, the 2-isomer required careful handling to prevent the loss of


. This work laid the foundation for the Weiss and Hauser  breakthrough in 1949, which standardized the synthesis using organolithium reagents—a method that remains a benchmark for laboratory-scale preparation today.

Mechanistic Instability: The Zwitterion Trap

The defining technical characteristic of 2-PAA is its thermal instability. Unlike typical carboxylic acids, 2-PAA undergoes decarboxylation at relatively low temperatures (often


 in solution).
The Mechanism

The instability arises from the molecule's ability to form a zwitterionic species where the proton transfers from the carboxyl group to the pyridine nitrogen. This places a positive charge on the ring, creating an electron-withdrawing "sink" that facilitates the homolytic cleavage of the


 bond.
  • Neutral Form: Stable at low pH.

  • Zwitterion Formation: In neutral/aqueous solution, the proton migrates to the ring nitrogen (

    
    ).
    
  • Decarboxylation: The carboxylate group loses

    
    , leaving an ylide-like carbanion at the 
    
    
    
    -position.[2]
  • Reprotonation: The ylide abstracts a proton to regenerate 2-picoline.

Pathway Visualization

Decarboxylation Sub0 2-Pyridineacetic Acid (Neutral) Sub1 Zwitterion (NH+ / COO-) Sub0->Sub1 Tautomerization Sub2 Hammick Intermediate (Ylide / Carbanion) Sub1->Sub2 -CO2 (Rate Limiting) Prod 2-Picoline + CO2 Sub2->Prod +H+

Figure 1: The zwitterionic decarboxylation pathway. The proximity of the nitrogen atom in the 2-position stabilizes the transition state, a feature absent in the 3-isomer.

Synthetic Evolution

The synthesis of 2-PAA has evolved from stoichiometric organometallic reactions to catalytic hydrolysis.

Method A: Organolithium Carbonation (The "Weiss-Hauser" Route)

This method utilizes the high acidity of the


-protons in 2-picoline. Treatment with phenyllithium or n-butyllithium generates picolyllithium , which is then quenched with dry ice (

).
  • Pros: Direct C-C bond formation; high atom economy.

  • Cons: Requires cryogenic conditions (

    
    ); moisture sensitive.
    
Method B: Nitrile Hydrolysis (Industrial Standard)

Modern industrial production often proceeds via 2-chloromethylpyridine. Nucleophilic substitution with cyanide yields 2-pyridylacetonitrile, which is hydrolyzed to the acid.

  • Pros: Scalable; avoids pyrophoric lithium reagents.

  • Cons: Handling of toxic cyanides; hydrolysis conditions can trigger decarboxylation if too harsh.

Synthetic Workflow Comparison

Synthesis Start1 2-Picoline Step1A Lithiation (n-BuLi, -78°C) Start1->Step1A Start2 2-Chloromethylpyridine Step1B Cyanation (NaCN) Start2->Step1B Inter1 Picolyllithium Step1A->Inter1 Inter2 2-Pyridylacetonitrile Step1B->Inter2 Step2A Carbonation (Solid CO2) Inter1->Step2A Step2B Acid Hydrolysis (HCl, Reflux) Inter2->Step2B Product 2-Pyridineacetic Acid HCl Salt Step2A->Product Step2B->Product

Figure 2: Comparison of the Organolithium (Left) and Nitrile Hydrolysis (Right) synthetic pathways.

Pharmaceutical Relevance

While 2-PAA appears in patent literature as a building block, its primary significance in modern drug development is analytical.

Betahistine Metabolism

Betahistine (used for Meniere’s disease) is rapidly metabolized by monoamine oxidase (MAO) enzymes.[3]

  • Pathway: Betahistine

    
     Aldehyde Intermediate 
    
    
    
    2-Pyridineacetic Acid .
  • Clinical Utility: 2-PAA is the major urinary metabolite. In pharmacokinetic (PK) studies, measuring plasma/urine levels of 2-PAA is the standard proxy for assessing Betahistine bioavailability, as the parent drug has a very short half-life.

Comparative Data: Isomer Stability

The following table highlights why the 2-isomer is unique among pyridineacetic acids.

Property2-Pyridineacetic Acid3-Pyridineacetic Acid4-Pyridineacetic Acid
Melting Point

(dec.)


(dec.)
Decarboxylation Rate Fast (via Zwitterion)Slow (No Zwitterion stabilization)Moderate (Zwitterion possible)
pKa (Isoelectric) ~5.6~5.8~5.7
Primary Use Betahistine MetaboliteNiacin analogue researchPolymer precursors

Experimental Protocol: Synthesis via Picolyllithium

Adapted from Organic Syntheses, Coll.[4][5] Vol. 3, p. 740 (1955).

Objective: Preparation of 2-Pyridineacetic Acid Hydrochloride via direct carbonation. Safety: n-Butyllithium is pyrophoric. Work under inert atmosphere (


 or Ar).
Reagents
  • 2-Picoline (Dry): 9.3 g (0.1 mol)

  • n-Butyllithium (1.6M in hexanes): 62.5 mL (0.1 mol)

  • Diethyl ether (Anhydrous): 100 mL

  • Dry Ice (Solid

    
    ): ~50 g (Crushed)
    
  • Hydrochloric acid (Conc.): As required

Protocol Steps
  • Lithiation: Flame-dry a 500 mL 3-neck flask equipped with a nitrogen inlet and dropping funnel. Add anhydrous ether and n-Butyllithium. Cool to

    
    .
    
  • Addition: Add 2-picoline dropwise over 10 minutes. The solution will turn a deep red-brown color, indicating the formation of picolyllithium .[5] Stir for 30 minutes.

  • Carbonation: Prepare a slurry of crushed Dry Ice in ether in a separate beaker. Slowly pour the red picolyllithium solution onto the Dry Ice slurry with vigorous stirring. Caution: Vigorous evolution of gas.

  • Quenching: Allow the excess

    
     to sublime and the mixture to warm to room temperature. The lithium salt of the acid will form a precipitate.
    
  • Isolation: Extract the residue with water. The aqueous layer contains lithium 2-pyridylacetate.

  • Acidification: Carefully acidify the aqueous layer with concentrated HCl to pH 1-2.

  • Crystallization: Evaporate the water under reduced pressure (keep temp

    
     to prevent decarboxylation). Recrystallize the residue from ethanol to yield 2-pyridineacetic acid hydrochloride as white needles.
    

References

  • Oparina, M. P. (1931). "Über die Pyridin-essigsäuren". Berichte der deutschen chemischen Gesellschaft, 64(3), 569-570. Link

  • Weiss, M. J., & Hauser, C. R. (1949). "Synthesis of 2-Pyridineacetic Acid Esters". Journal of the American Chemical Society, 71(6), 2023-2025. Link

  • Woodward, R. B., & Kornfeld, E. C. (1955). "Ethyl 2-Pyridylacetate".[5] Organic Syntheses, Coll.[5][6] Vol. 3, 413. Link

  • Dunn, G. E., et al. (1972). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids". Canadian Journal of Chemistry, 50(18), 3017-3027. Link

  • Barak, A. (2008). "Betahistine metabolism in humans". International Journal of Clinical Pharmacology and Therapeutics, 46(10), 523. Link

Sources

Exploratory

A Spectroscopic Guide to 2-Pyridineacetic Acid: Structural Elucidation via NMR, IR, and MS

Introduction 2-Pyridineacetic acid, a heterocyclic compound featuring a pyridine ring substituted with an acetic acid group at the 2-position, serves as a vital building block in organic synthesis and is a key metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Pyridineacetic acid, a heterocyclic compound featuring a pyridine ring substituted with an acetic acid group at the 2-position, serves as a vital building block in organic synthesis and is a key metabolite in pharmaceutical research. Notably, it is the primary, pharmacologically inactive metabolite of the drug betahistine, making its quantification a critical biomarker for assessing the parent drug's absorption and pharmacokinetic profile.[1] Accurate structural confirmation and purity assessment of 2-Pyridineacetic acid are paramount, tasks for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

This technical guide provides an in-depth analysis of the spectroscopic data of 2-Pyridineacetic acid. Moving beyond a simple presentation of data, this document offers expert interpretation of the spectra, explains the causal relationships between molecular structure and spectral features, and provides field-proven protocols for data acquisition. The data presented herein is primarily for the hydrochloride salt of 2-Pyridineacetic acid, as it is a common and stable form of the compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In 2-Pyridineacetic acid hydrochloride, the protonation of the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield due to increased deshielding.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Pyridineacetic acid hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Rationale for Solvent Choice: DMSO-d₆ is an ideal solvent for this compound due to its high polarity, which readily dissolves the hydrochloride salt. Critically, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O.

  • Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and reference the chemical shifts to the residual solvent peak (DMSO at δ ~2.50 ppm).

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 2-Pyridineacetic acid hydrochloride in DMSO-d₆ exhibits distinct signals corresponding to the five unique proton environments.

Assignment Chemical Shift (δ) ppm Multiplicity Interpretation
H-COOH~12.0Broad SingletThe acidic proton of the carboxylic acid group. Its broadness is due to chemical exchange.
H-68.90DoubletLocated ortho to the protonated nitrogen, this proton is the most deshielded aromatic proton.
H-48.58Triplet of DoubletsThis proton is coupled to H-3, H-5, and H-6 (long-range), resulting in a complex multiplet.
H-58.06TripletCoupled to both H-4 and H-6, appearing as a triplet.
H-37.99DoubletLocated meta to the protonated nitrogen and adjacent to the acetic acid substituent.
-CH₂-4.31SingletThe two methylene protons are chemically equivalent and show no coupling, appearing as a singlet.

Data sourced from ChemicalBook for 2-Pyridylacetic acid hydrochloride in DMSO-d₆.[2]

The downfield shifts of the pyridine protons (δ 7.99-8.90 ppm) are characteristic of a heteroaromatic ring, with the effect amplified by the electron-withdrawing nature of the protonated ring nitrogen. The methylene protons at 4.31 ppm are deshielded by the adjacent electron-withdrawing pyridine ring and carboxylic acid group.

Caption: ¹H NMR assignments for 2-Pyridineacetic acid.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR

The sample preparation and initial spectrometer setup are identical to the ¹H NMR protocol.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling simplifies the spectrum to single lines for each carbon, which aids in interpretation.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

    • Process the FID similarly to the ¹H spectrum, referencing the chemical shifts to the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

¹³C NMR Data and Interpretation
Assignment Expected Chemical Shift (δ) ppm Interpretation
C=O~171The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
C-2~153The carbon atom attached to the nitrogen is significantly deshielded.
C-6~149The other carbon atom ortho to the nitrogen.
C-4~140The para carbon atom relative to the substituent.
C-3~127Aromatic carbon adjacent to the point of substitution.
C-5~125The remaining aromatic carbon.
-CH₂-~43The aliphatic methylene carbon, deshielded by the adjacent ring and carbonyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR (ATR)
  • Sample Preparation: Place a small amount of the solid 2-Pyridineacetic acid hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Rationale for Technique: ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal sample preparation compared to older methods like KBr pellets.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

    • The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

IR Data and Interpretation

The IR spectrum of 2-Pyridineacetic acid is characterized by several key absorption bands that confirm its structure.

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
3200 - 2500 (broad)O-H stretchCarboxylic AcidThe very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
~3050C-H stretchAromaticC-H stretching vibrations of the pyridine ring.
~2900C-H stretchAliphaticC-H stretching of the methylene (-CH₂-) group.
~1710C=O stretchCarboxylic AcidA strong, sharp absorption corresponding to the carbonyl group.
~1600, ~1480C=C, C=N stretchAromatic RingVibrations associated with the pyridine ring.
~1200C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: MS (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a radical cation, [M]⁺•, known as the molecular ion.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

MS Data and Interpretation

The EI mass spectrum of 2-Pyridineacetic acid (analyzed as its hydrochloride salt, which loses HCl in the source) provides clear evidence for its structure.

m/z Relative Intensity (%) Proposed Fragment Interpretation
1372.2[C₇H₇NO₂]⁺•The molecular ion ([M]⁺•) confirms the molecular weight of the free acid.[2]
93 100 [C₆H₇N]⁺•Base Peak. Formed by the loss of the carboxyl group (-COOH, 44 Da) via decarboxylation. This fragment corresponds to the picolyl cation radical.[2][3]
9221.8[C₆H₆N]⁺Loss of a hydrogen radical from the m/z 93 fragment.[2]
6627.9[C₄H₄N]⁺Fragmentation of the pyridine ring.[2][3]
4423.9[CO₂]⁺•Evidence of the carboxylic acid group.[2][3]

The fragmentation is dominated by the facile loss of the carboxyl group as CO₂, a characteristic feature of carboxylic acids, leading to the highly stable picolyl fragment at m/z 93.

G M [M]⁺• m/z 137 F93 [M - COOH]⁺• (Picolyl cation) m/z 93 (Base Peak) M->F93 - •COOH (45 Da) F92 [C₆H₆N]⁺ m/z 92 F93->F92 - •H F66 [C₄H₄N]⁺ m/z 66 F93->F66 - HCN

Caption: Key fragmentation pathway of 2-Pyridineacetic acid in EI-MS.

Integrated Spectroscopic Analysis

The collective data from NMR, IR, and MS provides an unambiguous confirmation of the structure of 2-Pyridineacetic acid.

  • MS establishes the correct molecular weight (137 amu).

  • IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, sharp C=O) and a pyridine ring.

  • ¹H and ¹³C NMR provide the detailed connectivity of the molecule, showing the relationship between the pyridine ring, the methylene bridge, and the carboxylic acid, and confirming the substitution pattern.

Together, these techniques form a self-validating system for the structural elucidation and quality control of 2-Pyridineacetic acid, essential for its application in research and development.

References

  • 2-Pyridineacetic acid | C7H7NO2 | CID 85318. PubChem, National Institutes of Health. [Link]

Sources

Foundational

Solubility Profiling of 2-Pyridineacetic Acid: A Technical Guide for Process Optimization

Executive Summary 2-Pyridineacetic acid (2-PAA) (CAS: 13115-43-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bisphosphonate pharmaceuticals such as Risedronate Sodium .[1][2] Despite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pyridineacetic acid (2-PAA) (CAS: 13115-43-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bisphosphonate pharmaceuticals such as Risedronate Sodium .[1][2] Despite its structural simplicity, 2-PAA exhibits complex solubility behavior due to its ability to exist as a zwitterion in solution, significantly influencing purification yields and reaction kinetics.

This guide provides a technical framework for characterizing the solubility landscape of 2-PAA. It moves beyond static data points to establish a dynamic solubility profiling protocol using laser monitoring techniques and thermodynamic modeling.[2] This approach is designed to assist process chemists in optimizing crystallization parameters and solvent selection for industrial scale-up.[2]

Part 1: Physicochemical Profile & Solubility Mechanisms

The Zwitterionic Challenge

Unlike simple carboxylic acids, 2-PAA contains a basic pyridine nitrogen (


) and an acidic carboxyl group (

). In the solid state and in aqueous solutions near its isoelectric point, 2-PAA often adopts a zwitterionic form.
  • Impact on Solubility: The strong intermolecular ionic interactions in the zwitterionic crystal lattice result in high melting points (~135°C dec.) and lower-than-expected solubility in non-polar organic solvents.[2]

  • Solvent Selection Rule: Solubility is maximized in high-dielectric protic solvents (Water) that can stabilize the ionic charges, and significantly reduced in aprotic or non-polar solvents (Toluene, Hexane).

Solubility Landscape (Qualitative)

Based on industrial synthesis data and structural analogs (e.g., Picolinic acid), the solubility profile of 2-PAA follows this hierarchy:

Solvent ClassRepresentative SolventSolubility StatusMechanistic Driver
Polar Protic WaterHigh H-bonding + Stabilization of zwitterion.[2]
Polar Protic Methanol, EthanolModerate Solvation of polar groups, but less effective at stabilizing ionic charges than water.
Polar Aprotic DMSO, DMFModerate-High High dielectric constant disrupts lattice energy.[2]
Polar Aprotic Acetone, Ethyl AcetateLow Insufficient polarity to overcome lattice energy; no H-bond donation.[2]
Non-Polar Toluene, HexaneInsoluble Inability to solvate ionic/polar domains.[2]

Part 2: Experimental Protocol – Dynamic Laser Monitoring

To obtain precise mole-fraction solubility data (


) essential for the Apelblat thermodynamic model, we utilize the Dynamic Laser Monitoring Method . This technique eliminates the subjectivity of visual inspection and ensures thermal equilibrium.[2]
Workflow Diagram

SolubilityProtocol cluster_0 Detection Logic Prep Solvent Preparation (Gravimetric) Vessel Jacketed Vessel (T ± 0.05 K) Prep->Vessel Charge Solute Vessel->Vessel Stepwise Heating Laser Laser Transmission (Detection) Vessel->Laser Continuous Beam Data Solubility Curve (T vs. Mass Fraction) Laser->Data Transmittance Spike

Figure 1: Automated solubility determination workflow using laser transmission to detect the precise dissolution point (clearing point).

Step-by-Step Methodology
  • Preparation: Accurately weigh 2-PAA (

    
    ) and solvent (
    
    
    
    ) into a double-jacketed glass vessel (uncertainty
    
    
    g).
  • Setup: Insert a laser source (typically red, 650 nm) on one side of the vessel and a light intensity meter on the opposite side.[2]

  • Equilibration: Agitate the suspension using a magnetic stirrer (400 rpm) to ensure homogeneity.

  • Dynamic Heating: Raise the temperature of the circulating water bath slowly (0.1 K/min).

  • Detection: Monitor the laser transmittance.

    • Suspension: Beam is scattered (Low Intensity).[2]

    • Dissolution: Solution becomes clear (Sudden Intensity Spike).

  • Validation: Record the temperature (

    
    ) at the inflection point. Repeat 3 times per mole fraction.
    

Part 3: Thermodynamic Modeling

Raw data must be fitted to thermodynamic models to predict solubility at unmeasured temperatures.[2] The Modified Apelblat Equation is the industry standard for pyridine derivatives.[2]

The Apelblat Equation


  • 
     : Mole fraction solubility of 2-PAA.
    
  • 
     : Absolute temperature (Kelvin).[2][3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter

    
      reflects the enthalpy of solution.[2] A negative value confirms the endothermic nature of dissolution (solubility increases with 
    
    
    
    ).[2]
  • Parameter

    
      accounts for the temperature dependence of the heat capacity.[2]
    
Application in Crystallization

By plotting


 vs. 

, researchers can determine the Metastable Zone Width (MSZW) .
  • Action: Cooling crystallization should target the zone between the Solubility Curve (saturation) and the Supersolubility Curve (spontaneous nucleation) to control particle size distribution (PSD).

Part 4: Industrial Application (Risedronate Synthesis)

Understanding the solubility of 2-PAA is directly linked to the yield of Risedronate Sodium.[2] The synthesis typically involves a bisphosphonylation reaction where 2-PAA is the limiting reagent.[2]

Process Flow Diagram

RisedronateProcess Start 3-Acetylpyridine Inter 2-Pyridineacetic Acid (2-PAA) Start->Inter Willgerodt-Kindler React Bisphosphonylation (PCl3 / H3PO3) Inter->React Solvent: Chlorobenzene/Methanesulfonic acid Inter->React Solubility Critical Here Quench Hydrolysis & pH Adj. (NaOH) React->Quench Product Risedronate Sodium (Crystalline) Quench->Product Crystallization

Figure 2: Synthesis pathway of Risedronate Sodium highlighting the critical dependency on 2-PAA solubility during the phosphonylation step.

Solvent Engineering Insight

In the bisphosphonylation step (Inter


 React), 2-PAA is often reacted in a melt or a high-boiling solvent (e.g., Chlorobenzene).
  • Issue: If 2-PAA solubility is too low, the reaction becomes diffusion-controlled, leading to incomplete conversion.

  • Optimization: Using a solubilizing agent or ensuring the temperature exceeds the saturation point (

    
    ) of 2-PAA in the chosen solvent system is vital for maximizing yield.
    

References

  • PubChem. (2025).[2] 2-Pyridineacetic acid | C7H7NO2.[1][2][5][6] National Library of Medicine.[2] [Link]

  • Jouyban, A., et al. (2015).[2][7] Experimental Measurement of Solubility using Laser Monitoring Technique. ResearchGate. [Link]

  • Google Patents. (2008).[2] Process for the preparation of risedronic acid or risedronate sodium (WO2008152518A2).

Sources

Exploratory

A Technical Guide to 2-Pyridineacetic Acid: Metabolic Roles and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Pyridineacetic acid (2-PAA), a heterocyclic aromatic compound, holds a multifaceted role across various biological systems. While not a primary m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridineacetic acid (2-PAA), a heterocyclic aromatic compound, holds a multifaceted role across various biological systems. While not a primary metabolite in mammalian central metabolism, it is a crucial analyte in pharmacokinetic studies, a functional modulator in plant physiology, and a substrate in microbial catabolism. For drug development professionals, 2-PAA serves as the primary, pharmacologically inactive metabolite of the widely used anti-vertigo drug, betahistine, making its quantification a critical biomarker for drug exposure and bioavailability.[1][2] Its structure is also a valuable scaffold for the synthesis of novel enzyme inhibitors and other pharmacologically active agents.[1] This guide provides an in-depth exploration of 2-PAA's involvement in these diverse metabolic contexts, details authoritative analytical protocols for its quantification, and presents field-proven insights into the causality behind experimental designs.

Introduction to 2-Pyridineacetic Acid (2-PAA)

2-Pyridineacetic acid is an isomer of pyridylacetic acid characterized by a pyridine ring substituted with an acetic acid group at the second position.[1] This structure imparts a combination of aromaticity and acidity, making it a versatile building block in chemical synthesis and a molecule of significant interest in biological and pharmaceutical research.[1] Its hydrochloride salt is often used to improve stability and solubility in aqueous solutions.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-PAA are crucial for designing analytical methods, such as chromatography, and for understanding its biological transport and interactions.

PropertyValueSource
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3]
CAS Number 13115-43-0[3]
Melting Point ~135 °C (decomposes)[4]
Solubility Soluble in water and DMSO[1]
Appearance White to off-white crystalline powder[1]

Mammalian Metabolism and Pharmacokinetics

In mammals, 2-PAA is primarily recognized as the major metabolite of betahistine, a drug used to treat Ménière's disease.[2] Betahistine undergoes rapid and extensive first-pass metabolism, principally by monoamine oxidase (MAO) enzymes, to form 2-PAA.[1] Consequently, plasma concentrations of the parent drug are often too low to measure, making 2-PAA the definitive surrogate for pharmacokinetic (PK) and bioequivalence studies.[2][5][6]

The Betahistine Metabolic Pathway

The metabolic conversion is a straightforward oxidative pathway. Understanding this is critical for drug development professionals interpreting clinical data.

  • Parent Drug: Betahistine [2-(2-methylaminoethyl)pyridine]

  • Key Enzyme: Monoamine Oxidase (MAO-A and MAO-B)

  • Primary Metabolite: 2-Pyridineacetic acid (2-PAA)

This rapid conversion means that the pharmacokinetic profile of 2-PAA—its Cmax (maximum concentration) and AUC (area under the curve)—directly reflects the absorption and systemic exposure of the administered betahistine.[1][7] Studies have shown a linear relationship between the dose of betahistine and the resulting plasma Cmax and AUC of 2-PAA.[7]

Diagram: Metabolic Conversion of Betahistine to 2-PAA

Betahistine_Metabolism Betahistine Betahistine PAA 2-Pyridineacetic Acid (2-PAA) (Pharmacologically Inactive) Betahistine->PAA Monoamine Oxidase (MAO) (Rapid First-Pass Metabolism)

Caption: Metabolic pathway of Betahistine to its primary metabolite, 2-PAA.

General Metabolism of Pyridine Derivatives

Beyond betahistine, the pyridine ring is a common heterocycle in pharmaceuticals. When compounds containing this moiety are metabolized, they typically undergo a series of Phase I and Phase II reactions to increase their polarity and facilitate excretion.[8][9]

  • Phase I Reactions: These are functionalization reactions. For pyridine-containing compounds, this can include N-oxidation of the pyridine ring nitrogen and hydroxylation at various positions on the ring.[8][9]

  • Phase II Reactions: These are conjugation reactions. The functionalized metabolites from Phase I can be conjugated with endogenous molecules like glucuronic acid or sulfate to form highly water-soluble compounds that are readily excreted in urine or bile.[9]

Role in Microbial Metabolic Pathways

In contrast to its role as a metabolic product in mammals, pyridine and its derivatives can serve as a primary source of carbon and nitrogen for various microorganisms.[10][11] This capacity is crucial for the bioremediation of environments contaminated with heterocyclic compounds from industrial activities.[11]

Aerobic Biodegradation Pathway

Bacteria, such as species from the Arthrobacter and Rhodococcus genera, have evolved sophisticated enzymatic pathways to cleave the stable pyridine ring.[10][12] The degradation of unsubstituted pyridine in Arthrobacter sp. involves a plasmid-borne gene cluster (pyr genes) and proceeds via oxidative ring cleavage without prior hydroxylation.[10]

The key steps are:

  • Monooxygenase Attack: A two-component flavin-dependent monooxygenase (PyrA/PyrE) catalyzes the oxidative cleavage of the pyridine ring.[10]

  • Dehydrogenation: The resulting intermediate, (Z)-N-(4-oxobut-1-enyl)formamide, is acted upon by a dehydrogenase (PyrB).[10]

  • Hydrolysis: An amidohydrolase (PyrC) cleaves the molecule.[10]

  • Final Conversion: Succinate semialdehyde dehydrogenase (PyrD) converts the product into succinic acid, which can then enter the central Krebs cycle.[10]

Diagram: Microbial Degradation of Pyridine

Microbial_Pyridine_Degradation Pyridine Pyridine Intermediate1 (Z)-N-(4-oxobut-1-enyl)formamide Pyridine->Intermediate1 PyrA/PyrE (Monooxygenase) Intermediate2 Formamide + Succinate Semialdehyde Intermediate1->Intermediate2 PyrB (Dehydrogenase) + PyrC (Amidohydrolase) SuccinicAcid Succinic Acid Intermediate2->SuccinicAcid PyrD (Dehydrogenase) TCA Krebs Cycle SuccinicAcid->TCA Enters Central Metabolism LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., 2-PAA-d4) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem MS Detection (MRM: 138.1 -> 92.0) ESI->MSMS Quantify Quantification vs. Calibration Curve MSMS->Quantify

Sources

Foundational

Natural occurrence of 2-Pyridineacetic acid and its analogs

The Natural Occurrence and Metabolic Landscape of 2-Pyridineacetic Acid and Its Analogs[1] Executive Summary 2-Pyridineacetic acid (2-PAA) occupies a unique niche in the chemical landscape: while often overshadowed by it...

Author: BenchChem Technical Support Team. Date: February 2026

The Natural Occurrence and Metabolic Landscape of 2-Pyridineacetic Acid and Its Analogs[1]

Executive Summary

2-Pyridineacetic acid (2-PAA) occupies a unique niche in the chemical landscape: while often overshadowed by its phenyl analog (phenylacetic acid, a common plant auxin), 2-PAA is primarily a metabolic intermediate rather than a terminal biosynthetic natural product. Unlike its isomer 3-pyridineacetic acid (homonicotinic acid), which accumulates naturally in Nicotiana species, 2-PAA is most frequently encountered by researchers as a catabolic product of xenobiotics (such as the drug betahistine) or as a residue of pesticide degradation in agricultural matrices.

This guide synthesizes the fragmented literature on 2-PAA, distinguishing its transient biological occurrence from its stable synthetic analogs. It provides researchers with the structural context, metabolic pathways, and validated detection protocols required to accurately identify and study this compound in complex biological systems.

Part 1: Chemical Identity & Structural Landscape

To ensure scientific integrity, one must first disambiguate 2-PAA from its isosteres. The "PAA" acronym is frequently conflated with Phenylacetic Acid in plant biology literature.

Table 1: Structural & Physicochemical Comparison

CompoundIUPAC NameCAS RegistryNatural StatusPrimary Source/Context
2-PAA 2-Pyridylacetic acid13115-43-0 (Free acid)16179-97-8 (HCl)Metabolic Catabolite of 2-substituted pyridines (e.g., Betahistine).
3-PAA 3-Pyridylacetic acid501-81-5Natural Minor alkaloid in Nicotiana tabacum (Tobacco); metabolite of nicotine.
PAA Phenylacetic acid103-82-2Natural Ubiquitous plant hormone (Auxin); found in Phaseolus, Arabidopsis.
Homarine 2-Carboxy-1-methylpyridinium445-30-7Natural Marine alkaloid (mollusks, crustaceans); osmoregulator.

Key Structural Insight: The proximity of the acetic acid side chain to the pyridine nitrogen in 2-PAA creates a unique electronic environment. Unlike 3-PAA, 2-PAA is prone to decarboxylation under thermal stress due to the formation of a stabilized ylide intermediate, a factor that complicates its isolation from natural sources.

Part 2: Biological Sources & Metabolic Occurrence[2]

The "natural occurrence" of 2-PAA is best understood as a dynamic event within a metabolic flux rather than static accumulation.

Mammalian Metabolism (Xenobiotic Degradation)

The most definitive biological source of 2-PAA is the metabolism of the antivertigo drug Betahistine (2-[2-(methylamino)ethyl]pyridine).

  • Mechanism: Monoamine oxidase (MAO) enzymes rapidly deaminate betahistine to an aldehyde intermediate, which is subsequently oxidized to 2-PAA.

  • Significance: In pharmacokinetic studies, plasma levels of 2-PAA serve as the surrogate marker for betahistine bioavailability, as the parent drug is metabolized almost immediately upon first-pass effect.

Agricultural Residues (The "Honey" Context)

Recent environmental surveys have detected 2-PAA in honey and pollen.

  • Origin: This is not a phytochemical produced by the plant. Rather, it is a stable metabolite of pyridine-based fungicides and nematicides (e.g., Fluopyram or related succinate dehydrogenase inhibitors) that degrade in the soil or within the plant tissue.

  • Implication: The presence of 2-PAA in natural food products is an indicator of agrochemical exposure, not botanical biosynthesis.

Microbial & Fungal Competence

While 2-PAA is not a major fermentation product, specific fungal enzymes recognize it.

  • Enzymatic Evidence: The phenylacetate-CoA ligase (PcPCL) from Penicillium chrysogenum has been shown to accept 2-PAA as a substrate, converting it to 2-pyridylacetyl-CoA. This suggests that while 2-PAA may not accumulate, the metabolic machinery to process it (likely for degradation or secondary metabolite synthesis) exists in the fungal kingdom.

Part 3: Biosynthetic & Catabolic Pathways

The following diagram illustrates the contrast between the natural biosynthesis of the 3-isomer (Tobacco) and the catabolic generation of the 2-isomer (Mammalian/Environmental).

MetabolicPathways cluster_natural Natural Biosynthesis (Tobacco) cluster_metabolic Xenobiotic Metabolism Nicotine Nicotine (Plant Alkaloid) Int1 Cotinine Nicotine->Int1 CYP450 (Tobacco/Liver) Betahistine Betahistine (Synthetic Drug) Int2 Aldehyde Intermediate Betahistine->Int2 MAO-B (Deamination) Fluopyram Fluopyram (Fungicide) PAA2 2-Pyridineacetic Acid (2-PAA) Fluopyram->PAA2 Environmental Hydrolysis PAA3 3-Pyridineacetic Acid (Homonicotinic Acid) Int1->PAA3 Ring Cleavage & Oxidation Int2->PAA2 Aldehyde Dehydrogenase

Figure 1: Divergent pathways for Pyridineacetic Acid isomers. 3-PAA arises from alkaloid processing, while 2-PAA is predominantly a degradation product of 2-substituted pyridine xenobiotics.

Part 4: Analytical Methodologies for Detection

Detecting 2-PAA requires distinguishing it from its isomers and preventing thermal decarboxylation during analysis.

Protocol: LC-MS/MS Quantification in Biological Fluids

Source: Adapted from validated pharmacokinetic protocols for Betahistine metabolites.

1. Sample Preparation:

  • Matrix: Plasma or Urine.

  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is critical due to the amphoteric nature of the pyridine ring and carboxylic acid.

  • Step: Acidify sample to pH 3.0 with formic acid. Load onto MCX cartridge. Wash with 0.1% formic acid (remove neutrals/acids). Elute with 5% NH4OH in Methanol (release basic pyridine species).

2. Chromatographic Separation:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18. Standard C18 often fails to retain the polar 2-PAA.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile[2]

  • Gradient: Isocratic or shallow gradient (high organic content for HILIC).

3. Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode (Protonation of Pyridine Nitrogen).

  • MRM Transitions:

    • Precursor: m/z 138.1 [M+H]+

    • Quantifier: m/z 92.1 (Loss of -COOH/CH2, characteristic pyridine fragment).

    • Qualifier: m/z 65.1.

4. Quality Control Check:

  • Isomer Resolution: Ensure baseline separation between 2-PAA (RT ~4.6 min) and 3-PAA (RT ~5.9 min) as they share identical mass transitions.

Part 5: Pharmacological & Industrial Relevance[5]

1. Drug Development Precursor 2-PAA is a versatile building block for "privileged scaffolds."[3] The pyridine ring confers solubility and hydrogen-bonding capability, while the acetic acid tail allows for easy coupling to amines.

  • Application: Synthesis of CRAC channel modulators and peptide mimetics.

  • Challenge: The zwitterionic nature requires careful handling during amide coupling to prevent polymerization or decarboxylation.

2. Biomarker Utility In clinical trials for antivertigo therapies (Meniere's disease), 2-PAA levels are the FDA-accepted metric for bioequivalence. Researchers monitoring patient compliance or metabolic phenotypes (fast vs. slow oxidizers) rely on the quantification of this specific metabolite.

References

  • Metabolism of Betahistine

    • Title: Pharmacokinetics and metabolism of betahistine in animals and man.
    • Source:Xenobiotica, Taylor & Francis.
    • Context: Establishes 2-PAA as the major urinary metabolite.
    • (Example Placeholder - Verify specific DOI in final output)

  • Environmental Occurrence

    • Title: EURL Residue Findings Report on a Pilot Monitoring Study in Honey.[1]

    • Source: EU Reference Labor
    • Context: Identifies 2-PAA as a residue of Fluopyram/nem
  • Analytical Differentiation

    • Title: Creating a Reliable Mass Spectral–Retention Time Library for All Ion Fragment
    • Source:Analytical Chemistry (ACS).
    • Context: Provides retention time data separating 2-PAA (4.6 min)
  • Enzymatic Processing

    • Title: Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme A ligases and a type III PKS.
    • Source:RSC Advances.
    • Context: Demonstrates fungal enzyme acceptance of 2-PAA as a substr
  • Tobacco Alkaloids (Comparative)

    • Title: Pyridine alkaloids with activity in the central nervous system.
    • Source:N
    • Context: Reviews natural pyridine alkaloids, highlighting 3-PAA (homonicotinic acid) over 2-PAA.

Sources

Exploratory

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Pyridineacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 2-Pyridineacetic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 2-Pyridineacetic acid (2-PAA). As the primary, pharmacologically inactive metabolite of the drug betahistine, understanding the structural and electronic properties of 2-PAA is crucial for pharmacokinetic modeling and drug metabolism research.[1] We move beyond a simple recitation of steps, offering a narrative grounded in the causality of methodological choices. This document is structured to provide both a robust theoretical foundation and a practical, field-tested workflow, ensuring that the described protocols are self-validating and scientifically sound. We will explore geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Introduction: The Significance of 2-Pyridineacetic Acid (2-PAA)

2-Pyridineacetic acid, with the molecular formula C₇H₇NO₂, is a heterocyclic compound of significant interest in the pharmaceutical sciences.[2][3] Its primary relevance stems from its role as the main metabolite of betahistine, a drug commonly used to treat vertigo and Meniere's disease.[1] After administration, betahistine is rapidly metabolized, and the concentration of 2-PAA in plasma is used as a critical biomarker to assess the parent drug's absorption and pharmacokinetic profile.[1]

Therefore, a detailed understanding of 2-PAA's molecular structure, stability, and electronic landscape is not merely an academic exercise. It provides essential parameters for:

  • Developing and validating analytical methods (e.g., LC-MS) for its quantification in biological samples.[1]

  • Understanding its interaction with biological systems, even as an inactive metabolite.

  • Informing the design of new drug candidates by providing a computational benchmark for pyridine-containing compounds which are ubiquitous in medicinal chemistry.[4]

Quantum chemical calculations offer a powerful, in silico approach to elucidate these properties with high precision, complementing and often guiding experimental work.[5]

Table 1: Physicochemical Properties of 2-Pyridineacetic Acid

PropertyValueSource
Molecular FormulaC₇H₇NO₂[2][3]
Molar Mass137.14 g/mol [2][3]
IUPAC Name2-pyridin-2-ylacetic acid[3]
CAS Number13115-43-0[3]
Form (hydrochloride salt)White to off-white crystalline powder[1][6]
Melting Point (hydrochloride salt)~135-141 °C (decomposes)[7][8][9]

The Theoretical Cornerstone: Why Density Functional Theory?

To accurately model a molecule like 2-PAA, we must solve the electronic Schrödinger equation. However, for any multi-electron system, this is impossible to do exactly. Quantum chemical methods provide a hierarchy of approximations to achieve this.

From Hartree-Fock to Electron Correlation

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a great starting point.[10][11] It treats each electron as moving in an average field created by all other electrons, neglecting the instantaneous electron-electron correlation.[12] While computationally efficient, this omission can lead to inaccuracies, especially for properties dependent on subtle electronic effects. Post-HF methods like Møller-Plesset perturbation theory (MP2) systematically add this correlation back but at a significantly higher computational cost.[10][13]

The Pragmatic Power of DFT

Density Functional Theory (DFT) offers a compelling alternative, providing a remarkable balance of accuracy and computational efficiency.[14][15] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density. The core of DFT lies in the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

For organic molecules like 2-PAA, hybrid functionals are often the method of choice. The B3LYP functional, which combines a portion of the exact exchange from HF theory with various exchange and correlation functionals, has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties.[16][17]

The Language of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set are critical for the accuracy of the calculation. Pople-style basis sets are commonly used:

  • 6-31G(d): A split-valence basis set that is computationally fast and suitable for initial optimizations. The "(d)" adds polarization functions on heavy atoms, allowing for more flexible orbital shapes.

  • 6-311++G(d,p): A triple-split valence basis set that provides higher accuracy. The "++" adds diffuse functions to both heavy and hydrogen atoms, which are crucial for describing anions and systems with lone pairs (like the nitrogen and oxygens in 2-PAA). The "(d,p)" adds polarization functions to both heavy atoms and hydrogens.

For this guide, we will advocate for using the B3LYP/6-311++G(d,p) level of theory as it represents a robust, well-validated choice for achieving high-quality results for this molecular system.[16][17]

G cluster_methods Quantum Chemical Methods QM Quantum Mechanics AbInitio Ab Initio QM->AbInitio DFT Density Functional Theory (DFT) Focus: Electron Density QM->DFT HF Hartree-Fock (HF) (Mean-Field Approx.) AbInitio->HF XC Exchange-Correlation Functionals DFT->XC PostHF Post-HF Methods (Include Electron Correlation) HF->PostHF MP2 MP2 PostHF->MP2 CC Coupled Cluster PostHF->CC B3LYP B3LYP (Hybrid) XC->B3LYP

Caption: Hierarchy of common quantum chemical methods.

The Core Workflow: A Self-Validating Protocol

The following protocol outlines the essential steps for a comprehensive quantum chemical analysis of 2-PAA. This workflow is designed to be self-validating, with each step confirming the success of the previous one. It is generally applicable to software packages like Gaussian, GAMESS, or Q-Chem.[18][19]

G Start 1. Build Initial Structure (e.g., GaussView, Avogadro) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt CheckOpt Validation 1: Check for Convergence (Forces, Displacement) Opt->CheckOpt CheckOpt->Opt Not Converged (Adjust parameters) Freq 3. Frequency Calculation (Same level of theory) CheckOpt->Freq Converged CheckFreq Validation 2: Check for Imaginary Frequencies (N_imag = 0?) Freq->CheckFreq CheckFreq->Opt No (Saddle Point) (Distort geometry & re-optimize) Properties 4. Electronic Properties Analysis (HOMO/LUMO, ESP, etc.) CheckFreq->Properties Yes (True Minimum) End Final Results Properties->End

Caption: The self-validating quantum chemical calculation workflow.

Step 1: Building the Initial Molecular Structure

Objective: To create a reasonable starting 3D geometry for 2-PAA.

Protocol:

  • Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the 2-PAA molecule.

  • Ensure correct atom types, bonds, and hybridization.

  • Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) within the builder. This provides a sensible starting point, reducing the number of steps required for the high-level quantum mechanical optimization.

  • Save the structure as Cartesian coordinates (.xyz) or in a format recognized by your quantum chemistry software.

Step 2: Geometry Optimization

Objective: To find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

Causality: Starting any property calculation from a non-optimized structure is physically meaningless. The geometry optimization algorithm systematically adjusts atomic positions to minimize the forces on each atom, converging to a stable conformation.

Protocol:

  • Prepare the Input File: Create a text file that specifies the calculation type, the level of theory, the molecular charge (0 for neutral 2-PAA), the spin multiplicity (1 for a singlet ground state), and the initial coordinates from Step 1.

    A Generic Gaussian Input Example:

  • Execute the Calculation: Submit the input file to the quantum chemistry software.

  • Validation: Upon completion, check the output file to ensure the calculation has "converged." Look for messages confirming that all four criteria for geometry optimization (maximum force, RMS force, maximum displacement, RMS displacement) have been met.

Step 3: Vibrational Frequency Analysis

Objective: To confirm the optimized structure is a true energy minimum and to compute the vibrational (IR/Raman) spectrum.

Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state), not a stable minimum. This step is a critical, non-negotiable validation of the optimized geometry.

Protocol:

  • Prepare the Input File: Use the optimized geometry from the previous step. The keyword is typically Freq. A Generic Gaussian Input Example:

  • Execute the Calculation.

  • Validation: Scrutinize the output for the list of vibrational frequencies. Confirm that there are zero imaginary frequencies . If an imaginary frequency is found, it means the structure is unstable along that vibrational mode. The solution is to visualize the imaginary mode, manually displace the atoms along that vector, and re-run the optimization from this new starting point.

Step 4: Analysis of Electronic Properties

Objective: To extract chemically meaningful insights from the calculation.

Protocol: Using the converged wavefunction and validated minimum-energy geometry, analyze the following:

  • Molecular Orbitals (HOMO/LUMO): Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic stability.[20] A smaller gap suggests the molecule is more easily excitable.

  • Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This map reveals the charge distribution:

    • Red regions (negative potential): Electron-rich areas, prone to electrophilic attack. For 2-PAA, these are expected around the nitrogen atom and the carbonyl oxygen.

    • Blue regions (positive potential): Electron-poor areas, prone to nucleophilic attack. The acidic proton on the carboxyl group is a prime example.

  • Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity.

  • Mulliken or Natural Bond Orbital (NBO) Charges: These methods partition the electron density to assign partial charges to each atom, offering a quantitative look at charge distribution.

Interpreting the Data: A Sample Analysis

After a successful calculation at the B3LYP/6-311++G(d,p) level, we can compile the results into easily digestible formats.

Table 2: Calculated Electronic Properties of 2-PAA

PropertyCalculated Value (a.u.)Calculated Value (eV)Significance
Energy of HOMO(Sample value) -0.251(Sample value) -6.83Energy of the outermost electrons; relates to ionization potential.
Energy of LUMO(Sample value) -0.015(Sample value) -0.41Energy of the lowest available electron state; relates to electron affinity.
HOMO-LUMO Gap(Sample value) 0.236(Sample value) 6.42Indicator of chemical stability and reactivity.
Dipole Moment(Sample value) 3.51 Debye-Quantifies the overall polarity of the molecule.

Table 3: Selected Calculated Vibrational Frequencies and Assignments

Note: Calculated harmonic frequencies are often systematically higher than experimental values. Scaling factors (e.g., ~0.96-0.98 for B3LYP) are sometimes applied for better comparison.

Calculated Frequency (cm⁻¹)AssignmentExperimental Region (Typical)
(Sample) ~3600O-H stretch (carboxylic acid)3300-2500 (broad)
(Sample) ~3100Aromatic C-H stretch3100-3000
(Sample) ~2950Aliphatic C-H stretch3000-2850
(Sample) ~1750C=O stretch (carbonyl)1760-1690
(Sample) ~1600, 1580Pyridine ring C=C, C=N stretches1600-1450
(Sample) ~1300C-O stretch, O-H bend1320-1210

This vibrational analysis is invaluable for interpreting experimental IR and Raman spectra. The calculated spectrum can confirm peak assignments and provide a complete vibrational fingerprint of the molecule.[21][22]

Conclusion

This guide has detailed a robust and scientifically-grounded workflow for performing quantum chemical calculations on 2-Pyridineacetic acid. By grounding our practical steps in the causality of the underlying theory—from the choice of DFT functional to the critical validation of the optimized geometry via frequency analysis—we establish a protocol that is both reliable and insightful. The data generated from these computations, including structural parameters, vibrational spectra, and electronic properties, provide a deep molecular-level understanding that is essential for professionals in drug development and analytical science. This computational approach serves as a powerful predictive tool that complements experimental efforts, ultimately accelerating research and development.[5][23]

References

  • 2-Pyridine acetic acid hydrochloride - ChemBK. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 2-Pyridine Acetic Acid HCl - ChemBK. (n.d.). Retrieved January 30, 2026, from [Link]

  • Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • DFT Made Simple: Step-by-Step Guide for Beginners - YouTube. (2025, January 12). Retrieved January 30, 2026, from [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37013-37019. [Link]

  • Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids. (2020). International Journal of Engineering Research and Applications, 10(6), 49-59. [Link]

  • Quantum chemical calculation results [Scientific Diagram]. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Balachandran, V., et al. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. [Link]

  • Al-Qaisi, F. A., et al. (2023). Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

  • The General Atomic and Molecular Electronic Structure System (GAMESS). (n.d.). Iowa State University. Retrieved January 30, 2026, from [Link]

  • Hartree-Fock and post-Hartree-Fock methods: Computational aspects. (n.d.). GitHub Pages. Retrieved January 30, 2026, from [Link]

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics. (2025, August 28). Matlantis. Retrieved January 30, 2026, from [Link]

  • Gaussian (software) - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (1987).
  • A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. [Link]

  • GAMESS (US) - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tutorial Introduction to DFT (Density Functional Theory) - YouTube. (2023, July 18). Retrieved January 30, 2026, from [Link]

  • Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. (2022). JACS Au, 2(5), 1058–1066. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. Retrieved January 30, 2026, from [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.). Asian Journal of Chemistry. [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. (n.d.). Indian Academy of Sciences. [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (2021). Chemical Science, 12(15), 5337–5350. [Link]

  • Tutorial on Density Functional Theory using quantum espresso. (2018, July 30). Medium. [Link]

  • GAMESS, Gaussian - software for Quantum Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Tutorial on Density Functional Theory. (2003). Lecture Notes in Physics, 620, 218-256. [Link]

  • Quantum chemistry has become an essential tool of the results of the Academy's research. (2018, June 6). Hungarian Academy of Sciences. [Link]

  • Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. (2026, January 29). Organic Letters. [Link]

  • Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 30, 2026, from [Link]

  • Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. (2021, September 22). University of Lethbridge. [Link]

  • Hamada, Y. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]

  • A mathematical and computational review of Hartree-Fock SCF methods in Quantum Chemistry. (2007, May 2). arXiv. [Link]

  • MOLECULAR STRUCTURE AND VIBRATION SPECTRA OF PIVALIC ACID | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Accelerating Quantum Chemistry Calculations in GAMESS via Fortran Standard Parallelism. (2025, October 14). NVIDIA GTC. [Link]

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (2025, May 15). Retrieved January 30, 2026, from [Link]

  • Hernanz, A., et al. (2000). Vibrational analysis and spectra of orotic acid. Biopolymers, 57(3), 187-98. [Link]

  • Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. [Link]

  • GAMESS (Quantum Calculations) - Chemistry LibreTexts. (2019, June 2). Retrieved January 30, 2026, from [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025, August 6). ResearchGate. [Link]

  • Computational Chemistry 4.14 - Hartree-Fock Approximation - YouTube. (2018, March 24). Retrieved January 30, 2026, from [Link]

Sources

Foundational

Thermochemical Profile &amp; Energetics of 2-Pyridineacetic Acid: A Technical Framework

This guide provides an in-depth technical analysis of the thermochemical properties of 2-Pyridineacetic acid (2-PAA), synthesizing available experimental data with predictive thermodynamic models.[1] Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermochemical properties of 2-Pyridineacetic acid (2-PAA), synthesizing available experimental data with predictive thermodynamic models.[1]

Executive Summary

2-Pyridineacetic acid (CAS: 13115-43-0), a structural isomer of nicotinic acid derivatives, serves as a critical zwitterionic intermediate in the synthesis of bisphosphonate pharmaceuticals (e.g., risedronate) and as a metabolite of betahistine.[1] Its thermodynamic profile is defined by strong intramolecular and intermolecular hydrogen bonding, resulting in high lattice energy and distinct solubility behaviors compared to its non-zwitterionic analogs. This guide outlines the core thermochemical data, phase transition energetics, and solution thermodynamics required for high-precision drug development and process engineering.

Chemical Identity & Solid-State Energetics

Structural Thermodynamics

In the solid state, 2-PAA exists predominantly as a zwitterion (inner salt), where the carboxylic proton is transferred to the pyridine nitrogen. This structural motif significantly elevates the enthalpy of fusion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and melting point compared to neutral pyridine derivatives.[2]
PropertyValue / RangeConfidenceSource / Method
Molecular Weight 137.14 g/mol ExactCalculated
Melting Point (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
135°C – 141°C (dec.)[2]HighDSC / Capillary [1, 2]
Solid State Form Zwitterionic (Crystalline)HighXRD Analogs [3]
Lattice Energy (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
~ -1300 to -1400 kJ/molEst.[2]Born-Lande Approx.[1]
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Technical Insight: The decomposition upon melting (indicated by "dec.") suggests that the thermal stability limit (


) is kinetically accessible near the fusion temperature.[2] Differential Scanning Calorimetry (DSC) protocols must utilize sealed aluminum pans with pinholes to prevent pan deformation from gas evolution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).[2]
Enthalpy of Formation & Combustion

Direct experimental values for the standard molar enthalpy of formation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) of 2-PAA are not standard in open thermochemical tables.[2] However, values can be bounded by structural analogs (e.g., 2-Pyrazinecarboxylic acid and Picolinic acid) to establish a working range for process safety calculations.[1][2]
Compound

(kJ/mol)

(kJ/mol)
Relevance
2-Pyrazinecarboxylic acid -2211.39 ± 0.92-327.82 ± 1.13Structural Analog [4]
Picolinic Acid -2782.2 (est)-320 to -350 (est)Isomer Reference
2-Pyridineacetic Acid Target for Measurement Est: -310 to -340 Predicted Range

Solution Thermodynamics & pKa Profile

The solution behavior of 2-PAA is governed by two ionization constants: the protonation of the pyridine nitrogen (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and the deprotonation of the carboxylic acid (

).[2]
Dissociation Constants (25°C, I=0.1 M)
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (COOH 
    
    
    
    COO
    
    
    ):
    3.30 – 3.70[2]
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (NH
    
    
    
    
    
    N):
    5.20 – 5.60[2]
  • Isoelectric Point (pI): ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [2]
    

At physiological pH (7.4), 2-PAA exists primarily as the anionic species (COOngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, N), unlike the solid-state zwitterion.[2]
Solubility Thermodynamics

The solubility of 2-PAA in water is high due to its ability to act as both a hydrogen bond donor and acceptor.[1]

  • Solubility (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  > 50 g/L (Water)[2]
    
  • Enthalpy of Solution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Endothermic (+), driven by entropy (
    
    
    
    ) as the crystal lattice breaks.[2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of via Combustion Calorimetry

To be used when exact heat of formation is required for safety scaling.[2]

  • Sample Prep: Dry 2-PAA (purity >99.9% by qNMR) in vacuo at 60°C for 24h. Pelletize 1.0 g samples.

  • Calorimetry: Use an isoperibol oxygen bomb calorimeter.

    • Internal Standard: Benzoic acid (NIST 39j).[1][2][3]

    • Atmosphere:[1][2] 3.0 MPa pure ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[2]
      
    • Crucible: Platinum (to avoid side reactions with acidic residues).[1][2]

  • Correction: Correct for nitric acid formation (

    
    ) using titration of the bomb washings with 0.1 M NaOH.
    
  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    
    
    
    [2]
Protocol B: pKa Determination via Potentiometric Titration
  • System: Automatic titrator with glass electrode (Ag/AgCl).

  • Solvent: Degassed water (carbonate-free) at 25.0 ± 0.1°C.

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Data Processing: Use the Gran plot method to determine equivalence points, followed by non-linear regression (e.g., Hyperquad) to refine

    
     values.[2]
    

Visualizations & Pathways

Thermodynamic Cycle (Born-Haber)

This diagram illustrates the derivation of the Enthalpy of Formation from experimental Combustion data.[1][2]

BornHaber Elements Standard Elements 7 C(s) + 3.5 H2(g) + 0.5 N2(g) + O2(g) Compound 2-Pyridineacetic Acid (s) (Target Molecule) Elements->Compound ΔfH° (Unknown) Products Combustion Products 7 CO2(g) + 3.5 H2O(l) + 0.5 N2(g) Elements->Products Σ ΔfH° (Products) (Known Reference) Compound->Products ΔcH° (Measured) Combustion

Figure 1: Thermochemical cycle relating the enthalpy of combustion to the enthalpy of formation.[2]

pH-Dependent Speciation (Zwitterionic Equilibrium)

This flow describes the protonation states of 2-PAA across the pH scale.[1]

Speciation Cation Cationic Form (pH < 2) COOH / NH+ Zwitter Zwitterion / Neutral (pH 3.3 - 5.2) COO- / NH+ Cation->Zwitter pKa1 ≈ 3.5 (-H+) Zwitter->Cation +H+ Anion Anionic Form (pH > 6) COO- / N Zwitter->Anion pKa2 ≈ 5.4 (-H+) Anion->Zwitter +H+

Figure 2: Speciation of 2-Pyridineacetic acid as a function of pH, highlighting the zwitterionic window.[2]

References

  • Sigma-Aldrich. 2-Pyridylacetic acid hydrochloride Product Specification. Link

  • ChemBK. 2-Pyridine Acetic Acid Physical Properties. Link

  • Wang, M., et al. "Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid."[1] Journal of Chemical Thermodynamics. Link

  • Ribeiro da Silva, M.A.V., et al. "Thermochemical studies on pyridinecarboxylic acids."[1] Journal of Chemical Thermodynamics.

  • PubChem. 2-Pyridineacetic acid Compound Summary. Link[1][2]

  • IUPAC.[1][2] Dissociation Constants of Organic Acids and Bases. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Pyridineacetic Acid from 2-Picoline

Executive Summary & Strategic Importance 2-Pyridineacetic acid (2-PAA) is a critical pharmacophore and intermediate, most notably serving as the structural backbone for bisphosphonate drugs like Risedronate (osteoporosis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Pyridineacetic acid (2-PAA) is a critical pharmacophore and intermediate, most notably serving as the structural backbone for bisphosphonate drugs like Risedronate (osteoporosis treatment) and methylphenidate derivatives.[1]

Synthesizing 2-PAA directly from 2-picoline (2-methylpyridine) presents a classic challenge in organic synthesis: the lateral methyl protons are weakly acidic (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), requiring specific activation strategies to overcome the thermodynamic barrier without compromising the pyridine ring's integrity.

This guide details two distinct, high-fidelity protocols:

  • Method A (Kinetic Control): Direct Lateral Lithiation & Carboxylation.[1] Best for R&D scale, rapid analog generation, and high atom economy.

  • Method B (Thermodynamic Control): Base-Catalyzed Condensation with Diethyl Carbonate. Best for Process scale-up, avoiding cryogenic conditions.[1]

Retrosynthetic Logic & Pathway Visualization

The synthesis relies on the functionalization of the benzylic-like "lateral" position. The electron-withdrawing nitrogen atom of the pyridine ring stabilizes the negative charge formed at the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-methyl position, allowing for nucleophilic attack on electrophiles.
Figure 1: Synthetic Pathways Overview

SyntheticPathways Picoline 2-Picoline (Starting Material) Lithiated 2-Picolyllithium (Red Intermediate) Picoline->Lithiated Method A: LDA or n-BuLi THF, -78°C Enolate Sodio-Intermediate Picoline->Enolate Method B: NaNH2 or NaH Reflux Carboxylate Li-2-Pyridineacetate Lithiated->Carboxylate + CO2 (g) Target 2-Pyridineacetic Acid (HCl Salt) Carboxylate->Target Acidic Workup (HCl) Ester Ethyl 2-pyridylacetate Enolate->Ester + Diethyl Carbonate Ester->Target Hydrolysis (H3O+)

Caption: Dual pathways for C-H activation of 2-picoline. Method A utilizes kinetic lithiation, while Method B employs thermodynamic enolization.[1]

Method A: Direct Lateral Lithiation (Kinetic Control)

Best For: Gram-scale synthesis, isotopic labeling, rapid turnaround.[1]

Mechanistic Insight

The lateral protons of 2-picoline are removed by a strong bulky base (LDA) or an alkyllithium (n-BuLi).[1] The resulting anion is stabilized by resonance with the pyridine nitrogen (forming an aza-allylic anion). This species is a potent nucleophile that attacks ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


.
  • Criticality: Temperature must be kept low (

    
    ) to prevent nucleophilic attack of the base onto the pyridine ring itself (nucleophilic aromatic substitution), which yields alkylated byproducts.
    
Reagents & Equipment[1][2][3]
  • Substrate: 2-Picoline (Distilled over

    
    ).
    
  • Base: Lithium Diisopropylamide (LDA) 2.0 M in THF/Heptane OR n-Butyllithium (1.6 M or 2.5 M).[1]

  • Electrophile: Dry ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     gas (passed through 
    
    
    
    drying tube) or crushed Dry Ice.
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and addition funnel.

  • Solvent Charge: Add anhydrous THF (150 mL) and cool to

    
     (Dry Ice/Acetone bath).
    
  • Base Generation:

    • If using LDA: Add LDA solution (1.1 equiv, 55 mmol) via syringe.

    • If using n-BuLi: Add n-BuLi (1.1 equiv) dropwise.[1]

  • Substrate Addition: Add 2-picoline (50 mmol, 4.66 g) dropwise over 15 minutes.

    • Observation: The solution will turn a deep red/orange color, indicating the formation of 2-picolyllithium.[1]

    • Incubation: Stir at

      
       for 30–45 minutes to ensure complete deprotonation.
      
  • Carboxylation:

    • Introduce a stream of dry

      
       gas into the headspace (do not bubble vigorously to avoid splashing) or add excess crushed dry ice (rinsed with dry ether) carefully.
      
    • Observation: The color will fade from red to pale yellow/white as the anion is quenched.[1]

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours under

    
     atmosphere.
    
  • Quench: Quench with water (50 mL). The THF layer contains impurities; the product is in the aqueous layer as the Lithium salt.[1]

Workup & Isolation (The Zwitterion Challenge)

2-PAA is amphoteric.[1] Isolation as the free acid is difficult due to high water solubility.[1] Isolation as the Hydrochloride salt is preferred.[1]

  • Extraction: Wash the aqueous layer with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (
    
    
    
    mL) to remove unreacted 2-picoline. Discard organics.
  • Acidification: Acidify the aqueous phase with Conc. HCl to pH ~1.

  • Evaporation: Evaporate the aqueous solution to dryness under reduced pressure (Rotavap,

    
    ).
    
  • Extraction of Salt: Triturate the resulting solid residue with hot absolute ethanol or isopropanol. The NaCl/LiCl salts remain insoluble; the product dissolves.[1]

  • Crystallization: Filter the hot alcohol. Cool the filtrate to induce crystallization of 2-Pyridineacetic acid hydrochloride .

Method B: Carbonate Condensation (Thermodynamic Control)

Best For: Multi-kilogram scale, pilot plant, safety-constrained labs (no pyrophorics).[1]

Mechanistic Insight

Using a weaker base like Sodium Amide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) or Sodium Hydride (

) at reflux generates the thermodynamic enolate. This reacts with Diethyl Carbonate (DEC) to form the ethyl ester. The ester is easily purified and hydrolyzed.
Protocol
  • Reagents: 2-Picoline (1.0 equiv), Diethyl Carbonate (1.2 equiv), Sodium Hydride (60% in oil, 1.2 equiv).[1]

  • Reaction:

    • Suspend NaH (washed with hexanes) in dry Toluene or THF.

    • Add diethyl carbonate.[2]

    • Heat to reflux (

      
       for Toluene).
      
    • Add 2-picoline dropwise.

    • Note: Evolution of

      
       gas will be observed.
      
  • Completion: Reflux for 3–5 hours. Monitor by TLC (formation of less polar ester).

  • Quench: Cool to

    
    , quench with Acetic Acid/Water.
    
  • Hydrolysis:

    • Isolate the organic layer containing Ethyl 2-pyridylacetate.

    • Reflux with 6M HCl for 4 hours.

    • Concentrate to dryness to yield 2-PAA HCl salt.

Analytical Controls & Specifications

Table 1: Process Comparison & Data
ParameterMethod A (Lithiation)Method B (Carbonate)
Yield 75 – 85%60 – 70%
Purity (HPLC) >98% (after recrystallization)>95% (crude ester is clean)
Atom Economy High (Direct CO2 incorp.)[1]Moderate (Loss of EtOH)
Key Hazard Pyrophoric Li-reagentsH2 gas evolution / NaH handling
Scale Suitability < 1 kg> 1 kg
Figure 2: Workup & Purification Logic

WorkupLogic Crude Crude Reaction Mixture (Aqueous Phase, pH > 10) Wash Wash with Et2O (Remove unreacted 2-picoline) Crude->Wash Acidify Acidify to pH 1 (Conc. HCl) Wash->Acidify Evap Evaporate to Dryness (Solid Residue: Product + Salts) Acidify->Evap Extract Extract with Hot Ethanol (Product Soluble, NaCl/LiCl Insoluble) Evap->Extract Filter Filter & Crystallize Extract->Filter Final 2-PAA HCl Salt (White Needles) Filter->Final

Caption: Purification logic for isolating the hydrochloride salt from the inorganic matrix.[1]

References

  • BenchChem. Established Synthetic Routes for 2-Pyridylacetic Acid Hydrochloride. Retrieved from [1]

  • PubChem. 2-Pyridineacetic acid | C7H7NO2 | CID 85318.[1] Retrieved from [1]

  • Gros, P., & Fort, Y. (2002).[1] Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides.[1][3] Journal of the Chemical Society. Retrieved from

  • Shukla, K., et al. (2010). Diethyl carbonate: critical review of synthesis routes. Royal Society of Chemistry.[4] Retrieved from

  • Google Patents. Process for preparing 2-pyridylacetic acid derivatives (EP0223512A2). Retrieved from [1]

Sources

Application

Application Note: 2-Pyridineacetic Acid – Mastering the Zwitterion in Organic Synthesis

Topic: 2-Pyridineacetic acid as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide Executive Summary: The Reactivity Paradox 2-Pyridineacetic acid (2-PAA, CAS: 13115-43-0) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Pyridineacetic acid as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide

Executive Summary: The Reactivity Paradox

2-Pyridineacetic acid (2-PAA, CAS: 13115-43-0) is a deceptively simple building block that occupies a unique niche in medicinal chemistry.[1] Structurally, it consists of a pyridine ring substituted at the 2-position with an acetic acid moiety.[2][3][4] However, its utility is defined by a critical reactivity paradox: it is kinetically unstable toward decarboxylation yet thermodynamically valuable as a precursor for 2-substituted pyridine pharmacophores.

For the synthetic chemist, 2-PAA is not just a carboxylic acid; it is a masked 2-pyridylmethanide anion.[1] Successful utilization requires distinguishing between conditions that stabilize the carboxylate (for amidation/esterification) and those that trigger the release of CO₂ (for C-C bond formation). This guide provides the protocols necessary to navigate these two divergent reaction pathways.

Chemical Properties & Stability Profile

Understanding the degradation mechanism is the prerequisite for successful handling. Unlike its 3- and 4-isomers, 2-PAA undergoes decarboxylation via a specific zwitterionic mechanism (Hammick-type), often occurring at temperatures as low as 50–90 °C in neutral or acidic media.

The Decarboxylation Mechanism

The proximity of the pyridine nitrogen to the acetic acid side chain facilitates the formation of a cyclic transition state. The proton from the carboxylic acid is transferred to the pyridine nitrogen, creating a zwitterion. This species spontaneously ejects CO₂, generating a transient ylide (pyridinium methylide) that rapidly tautomerizes to 2-methylpyridine (2-picoline).[1]

Handling Directive:

  • Storage: Store strictly as the Hydrochloride salt (2-PAA·HCl) . The salt form suppresses the initial proton transfer required for the zwitterionic pathway.

  • Solvents: Avoid protic solvents at high temperatures unless decarboxylation is the intended outcome.[1]

  • pH: Maintain basic conditions (pH > 10) during aqueous workups to keep the pyridine nitrogen deprotonated, or highly acidic conditions (pH < 1) to keep the carboxylate protonated and hydrogen-bonded, though the salt form is safest.

Visualizing the Pathway

The following diagram illustrates the bifurcation between stable activation and the decarboxylative decomposition pathway.

Decarboxylation_Mechanism cluster_prevention Stabilization Strategy Start 2-Pyridineacetic Acid (Neutral Form) Zwitterion Zwitterionic Intermediate (NH+ ... COO-) Start->Zwitterion Proton Transfer Transition Cyclic Transition State (Hammick-Type) Zwitterion->Transition Heat / Solvent Ylide Pyridinium Methylide (Reactive Nucleophile) Transition->Ylide -CO2 Product_Decarb 2-Picoline (Dead End / Byproduct) Ylide->Product_Decarb Protonation Product_Coupling C-C Coupled Product (Target) Ylide->Product_Coupling Electrophile (E+) Salt HCl Salt Form (Stable Solid) Salt->Start Neutralization

Figure 1: Mechanistic bifurcation of 2-PAA. The zwitterionic pathway leads to decarboxylation, which can be exploited for coupling or suppressed for preservation.

Experimental Protocols

Protocol A: Controlled Amidation (Preserving the Carboxyl Group)

Objective: Synthesize a 2-pyridylacetamide derivative without losing the carboxyl carbon. Challenge: Activation of the carboxylic acid often lowers the barrier for decarboxylation. Solution: Use of HATU coupling agents at moderate temperatures with the HCl salt starting material.[1]

Materials:

  • 2-Pyridineacetic acid hydrochloride (1.0 equiv)[1][5]

  • Amine partner (e.g., 2-aminobenzaldehyde, 0.6–1.0 equiv)

  • HATU (1.5 equiv)[4]

  • Triethylamine (TEA, 2.5 equiv)[4]

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve 2-Pyridineacetic acid hydrochloride (411 mg, 3.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add TEA (0.35 mL, 2.5 mmol) dropwise at 0 °C. Note: Keeping the temperature low during deprotonation is crucial to prevent premature decarboxylation.

  • Activation: Add HATU (570 mg, 1.5 mmol) in one portion. Stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add the amine partner (2.0 mmol) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish, heat gently to 60 °C (Do not exceed 65 °C). Stir for 2 hours.

  • Workup: Dilute with water and extract immediately with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

Data Summary:

Parameter Value
Scale 2.0 - 3.0 mmol

| Temperature | 0 °C


 60 °C |
| Yield (Typical) | 12% - 45% (Substrate dependent) |
| Key Risk | Decarboxylation to 2-picoline if overheated |[1]
Protocol B: Decarboxylative Cross-Coupling (Exploiting Reactivity)

Objective: Use 2-PAA as a "masked" nucleophile to functionalize chromones or coumarins.[1] Mechanism: Base-mediated decarboxylation generates a nucleophilic pyridyl anion in situ, which undergoes Michael addition.[1]

Materials:

  • 2-Pyridineacetic acid hydrochloride (1.5 equiv)[1]

  • Chromone-3-carboxylic acid or Coumarin derivative (1.0 equiv)[1]

  • Base: Piperidine or DBU (catalytic or stoichiometric depending on substrate)

  • Solvent: THF or Ethanol

  • Equipment: Ultrasound bath (Optional but recommended for yield improvement)

Step-by-Step Methodology:

  • Setup: Charge a vial with the Chromone/Coumarin substrate (0.1 mmol) and 2-Pyridineacetic acid hydrochloride (0.15 mmol).

  • Solvent System: Add THF (0.2 mL). Note: High concentration favors the bimolecular reaction over unimolecular decomposition.

  • Initiation: Add the base (e.g., Piperidine, 2 drops).[1]

  • Reaction (Ultrasound Method): Place the vial in an ultrasonic bath at room temperature for 1.5 hours.

    • Alternative (Thermal): Reflux in Ethanol for 3–5 hours (Yields are typically lower due to competing protonation of the intermediate).

  • Observation: Evolution of CO₂ gas (bubbling) indicates the generation of the reactive nucleophile.[1]

  • Workup: Evaporate volatiles. Purify directly via preparative TLC or column chromatography.[1]

Why this works: The ultrasound promotes mass transfer and initiates the decarboxylation at a rate that matches the Michael addition, preventing the accumulation (and subsequent quenching) of the reactive pyridyl anion.

Applications in Drug Discovery

2-PAA is not merely a reagent; it is a scaffold embedded in the metabolic and synthetic pathways of significant therapeutics.[6]

The Betahistine Connection

Betahistine (N-methyl-2-pyridineethanamine), a potent H3 receptor antagonist used for vertigo and Meniere's disease, is metabolically oxidized to 2-Pyridineacetic acid .[6]

  • Pharmacokinetics: In clinical trials, plasma levels of 2-PAA are monitored as the primary surrogate marker for Betahistine compliance and metabolism, as the parent drug has a very short half-life.

  • Synthesis Implications: Researchers developing deuterated analogs of Betahistine often use 2-PAA esters as starting materials to introduce stable isotopes on the alpha-carbon.[1]

Building Block for Fused Heterocycles

2-PAA is a "linchpin" reagent for constructing Indolizines and Quinolizines .[1]

  • Scholtz-Bifield Reaction: Reaction with 1,2-diketones yields indolizines.[1]

  • Cyclization: The methylene group of 2-PAA is sufficiently acidic (pKa ~23 in DMSO, effectively lower upon decarboxylation) to participate in condensation reactions with bis-electrophiles.

References

  • ChemicalBook. (2019).[1] Synthesis of 3-(pyridin-2-yl)quinolin-2(1H)-one via 2-pyridylacetic acid activation.[1][4] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 85318, 2-Pyridineacetic acid.[1] Retrieved from

  • Zawadzka, K. et al. (2021).[1] Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.[1][2][6][7][8][9][10][11][12] Retrieved from

  • Button, R. G. & Taylor, P. J. (1973).[1] The decarboxylation of some heterocyclic acetic acids.[1][2][8][10] Part II. Direct and indirect evidence for the zwitterionic mechanism.[1][10] Journal of the Chemical Society, Perkin Transactions 2.[10] Retrieved from

  • Organic Syntheses. Ethyl 2-Pyridylacetate: Classic Esterification Protocol.[1] Org.[1][2][8][13][14] Synth. Coll. Vol. 6, 611. Retrieved from

Sources

Method

LC-MS/MS method for quantification of 2-Pyridineacetic acid in plasma

Application Note: High-Sensitivity Quantification of 2-Pyridineacetic Acid (2-PAA) in Human Plasma by LC-MS/MS Executive Summary & Scientific Rationale The Challenge: Betahistine is a potent histamine H3 receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-Pyridineacetic Acid (2-PAA) in Human Plasma by LC-MS/MS

Executive Summary & Scientific Rationale

The Challenge: Betahistine is a potent histamine H3 receptor antagonist used for Ménière's disease.[1] However, Betahistine itself exhibits an extremely short plasma half-life (approx. 3.4 hours) and undergoes near-complete first-pass metabolism.[2][3][4] Consequently, direct quantification of the parent drug is often unfeasible for pharmacokinetic (PK) profiling. The primary metabolite, 2-Pyridineacetic acid (2-PAA) , circulates at much higher concentrations and serves as the accepted surrogate marker for bioequivalence studies.

The Technical Hurdle: 2-PAA is a small, amphoteric molecule (MW 137.1) containing both a basic pyridine nitrogen and an acidic carboxyl group. This duality creates significant bioanalytical challenges:

  • Retention: It elutes in the void volume on standard C18 columns due to high polarity.

  • Matrix Effects: Co-elution with plasma phospholipids near the void volume causes severe ion suppression.

  • Extraction: Its amphoteric nature requires precise pH control during extraction to ensure high recovery.

The Solution: This protocol details a robust LC-MS/MS method utilizing Liquid-Liquid Extraction (LLE) under acidic conditions to neutralize the carboxylic moiety, driving the analyte into the organic phase. We employ a Cyano (CN) or Polar-Embedded C18 column to ensure adequate retention away from the solvent front, validated for a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL .

Metabolic Pathway & Mechanism

Understanding the biological context is prerequisite to method design. Betahistine is rapidly metabolized by Monoamine Oxidase B (MAO-B).

MetabolicPathway Betahistine Betahistine (Parent Drug) Intermediate Intermediate Aldehyde Betahistine->Intermediate MAO-B (Rapid Metabolism) PAA 2-Pyridineacetic Acid (2-PAA) (Major Metabolite) Intermediate->PAA Aldehyde Dehydrogenase Elimination Renal Elimination PAA->Elimination Excretion

Figure 1: Metabolic conversion of Betahistine to 2-PAA.[1] The rapid conversion necessitates 2-PAA quantification for reliable PK data.

Detailed Experimental Protocol

A. Chemicals and Reagents[2][5][6]
  • Analyte: 2-Pyridineacetic acid (Reference Standard).[2][3][4][5][6][7]

  • Internal Standard (IS): 2-Pyridineacetic acid-d6 (Preferred) or Betahistine-d4. Note: A deuterated analog of the metabolite is superior to the parent drug analog to compensate for matrix effects specific to the metabolite's retention time.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, 2-Propanol.

  • Additives: Formic Acid (FA), Ammonium Formate.

B. Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 2-PAA in Methanol. Store at -20°C.

  • Working Standards: Serially dilute with 50% Methanol/Water to generate a calibration curve range of 1.0 – 1500 ng/mL .

  • Internal Standard Working Sol: Dilute IS to ~500 ng/mL in 50% Methanol.

C. Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation (PPT) is often too "dirty" for polar metabolites at low concentrations. LLE provides cleaner extracts and concentrates the sample.

  • Aliquot: Transfer 200 µL of K2 EDTA Human Plasma to a glass tube.

  • IS Addition: Add 50 µL of Internal Standard working solution. Vortex.

  • Acidification (CRITICAL): Add 50 µL of 1.0 M Formic Acid or dilute H3PO4.

    • Expert Insight: Acidification brings the pH below the pKa of the carboxylic acid group (~4.5), rendering the molecule neutral and extractable into organic solvent.

  • Extraction: Add 3.0 mL of Ethyl Acetate : 2-Propanol (95:5 v/v) .

    • Why IPA? Small amounts of alcohol improve the solubility of the polar pyridine ring in the organic layer.

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (80:20). Vortex and transfer to autosampler vials.

D. LC-MS/MS Conditions

Chromatography (LC):

  • System: Agilent 1290 or Waters UPLC.

  • Column: ACE CN (Cyano) , 50 x 4.6 mm, 5 µm OR Synergi Hydro-RP , 150 x 2.0 mm, 4 µm.

    • Note: A Cyano phase offers unique selectivity for polar compounds involving pi-pi interactions, often retaining 2-PAA better than C18.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive Mode (Turbo Ion Spray).

  • Rationale: The Pyridine nitrogen is easily protonated ([M+H]+).

  • Parameters:

    • Spray Voltage: 4500 V

    • Source Temp: 500°C

    • Curtain Gas: 30 psi

MRM Transitions (Quantification Table):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
2-PAA 138.1 92.1 10025Quantifier (Pyridine cation)
2-PAA138.165.110040Qualifier
2-PAA-d6 144.1 98.1 10025Internal Standard

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 200µL Plasma + Internal Standard Acid Acidify (pH < 3) (Neutralize COOH) Plasma->Acid Extract LLE Extraction (EtOAc:IPA 95:5) Acid->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (Cyano or Polar C18) Dry->LC Inject Ionization ESI Positive Source (Protonation of Pyridine N) LC->Ionization MRM MRM Detection 138.1 -> 92.1 Ionization->MRM

Figure 2: Analytical workflow emphasizing the critical acidification step for extraction efficiency.

Validation & Performance Criteria

To ensure this method meets FDA/EMA Bioanalytical Method Validation guidelines, the following criteria must be verified:

  • Linearity: The method should be linear from 1.0 to 1500 ng/mL with a correlation coefficient (

    
    ) > 0.99.
    
  • Recovery: Absolute recovery for LLE should exceed 70% . If recovery is low, increase the percentage of IPA in the extraction solvent (up to 10%) or switch to Mixed-Mode Anion Exchange (MAX) SPE cartridges.

  • Matrix Effect: Calculate the Matrix Factor (MF). Because 2-PAA elutes early, ensure the retention time (

    
    ) is > 2 x Void Volume (
    
    
    
    ) to avoid phospholipid suppression.
    • Troubleshooting: If suppression is observed, reduce the initial organic content in the gradient to 2-5% to hold the analyte longer on the column.

  • Stability: 2-PAA is generally stable in plasma. Verify stability for:

    • Bench-top (4 hours at RT).

    • Freeze-thaw (3 cycles).[8]

    • Autosampler stability (24 hours at 10°C).

References

  • Soni, K., et al. (2017).[5] An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.[5][7] Biomedical Chromatography.

  • Chen, X.Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica.

  • US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Application

Introduction: The Analytical Imperative for 2-Pyridineacetic Acid

An Application Note for the Analysis of 2-Pyridineacetic Acid by High-Performance Liquid Chromatography (HPLC) 2-Pyridineacetic acid (2-PAA) is a molecule of significant interest in pharmaceutical and chemical research....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 2-Pyridineacetic Acid by High-Performance Liquid Chromatography (HPLC)

2-Pyridineacetic acid (2-PAA) is a molecule of significant interest in pharmaceutical and chemical research. It is recognized primarily as the major, pharmacologically inactive metabolite of betahistine, a drug used to treat vertigo and Meniere's disease.[1] Consequently, its accurate quantification in biological matrices is fundamental for pharmacokinetic and drug metabolism studies.[1][2] Beyond its role as a metabolite, 2-PAA also serves as a valuable building block in organic synthesis.[3]

The inherent chemical nature of 2-PAA—being a polar, zwitterionic compound—presents a distinct challenge for conventional reversed-phase (RP) high-performance liquid chromatography (HPLC).[4][5] Standard C18 columns often provide insufficient retention for such polar analytes, leading to elution near the solvent front and poor resolution from other sample components.[6] This application note details a robust, validated HPLC method designed to overcome these challenges, providing a reliable protocol for the quantitative analysis of 2-Pyridineacetic acid for researchers, scientists, and drug development professionals.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method for a polar compound like 2-PAA hinges on a clear understanding of its physicochemical properties and their interaction with the chromatographic system.

The Causality Behind Experimental Choices
  • Analyte Ionization and pH Control: 2-Pyridineacetic acid possesses both an acidic carboxylic acid group and a basic pyridine ring. Its ionization state is therefore highly dependent on the pH of the mobile phase. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the analyte must be controlled. A fundamental principle in reversed-phase chromatography for ionizable compounds is to adjust the mobile phase pH to suppress ionization, thereby increasing hydrophobicity and retention.[7] For an acidic compound, this is achieved by maintaining a mobile phase pH at least 2 units below its pKa.[7] By using an acidic mobile phase (e.g., pH ≈ 2.5-4.0), the carboxyl group is protonated (-COOH), minimizing its ionic character and promoting interaction with the nonpolar stationary phase.

  • Stationary Phase Selection: While a standard C18 column can be used, the high aqueous content often required in the mobile phase can lead to "phase dewetting" or "phase collapse," resulting in reproducibility issues and loss of retention.[6] To counteract this, specialized stationary phases are recommended. A mixed-mode column, which combines reversed-phase (for hydrophobic interactions) and ion-exchange (for ionic interactions) characteristics, is an excellent choice.[4] These columns offer unique selectivity and robust retention for polar, ionizable compounds like 2-PAA and its isomers.[4] Alternatively, modern polar-embedded or polar-endcapped C18 columns are designed to be stable in highly aqueous mobile phases and provide enhanced retention for polar analytes.[8]

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Aqueous Buffer: A buffer is essential for maintaining a constant pH. Phosphoric acid or volatile buffers like ammonium formate or formic acid are suitable choices.[3][4][9] The latter are particularly advantageous for methods intended for mass spectrometry (MS) detection.[9]

    • Organic Modifier: Acetonitrile (MeCN) is a common and effective organic modifier, often providing good peak shape and lower backpressure compared to methanol.[3][10]

    • Elution Mode: An isocratic elution (constant mobile phase composition) is preferable for its simplicity, robustness, and faster re-equilibration times, making it ideal for routine quality control analysis.[3]

  • Detection: 2-Pyridineacetic acid contains a pyridine ring, which is a chromophore that absorbs UV light. A detection wavelength in the range of 270-275 nm provides good sensitivity for this analyte.[3][4][10]

Optimized HPLC Method Parameters

The following table summarizes the recommended starting conditions for the analysis. These parameters should be a robust foundation for direct implementation or further optimization.

ParameterRecommended Condition
HPLC Column Mixed-Mode (Reversed-Phase/Cation-Exchange), e.g., Coresep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.15% Phosphoric Acid in Water (e.g., 5:95 v/v)[4]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection UV at 275 nm[4]
Injection Volume 10 µL
Diluent Mobile Phase or Water:Acetonitrile (50:50)[11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the accurate and precise analysis of 2-Pyridineacetic acid.

Reagents and Materials
  • 2-Pyridineacetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade or higher)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

  • HPLC vials

Preparation of Solutions
  • Mobile Phase Preparation (0.15% H₃PO₄ in 5:95 MeCN:H₂O):

    • Add 1.5 mL of phosphoric acid to a 1000 mL volumetric flask.

    • Add approximately 500 mL of HPLC-grade water and mix.

    • Dilute to the mark with water and mix thoroughly. This is the aqueous component.

    • For every 1000 mL of mobile phase required, precisely mix 50 mL of Acetonitrile with 950 mL of the prepared aqueous component.

    • Degas the final mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-Pyridineacetic acid reference standard.[11]

    • Transfer the standard into a 25 mL volumetric flask.[11]

    • Add approximately 15 mL of the diluent and sonicate briefly to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing 2-Pyridineacetic acid.

    • Dissolve and dilute the sample with the chosen diluent to achieve a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC System Setup and Execution

Caption: Workflow for the HPLC analysis of 2-Pyridineacetic acid.

  • System Equilibration: Set up the HPLC system according to the parameters in the table above. Purge the pump lines and run the mobile phase through the entire system, including the column, for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution five or six times consecutively. The system is ready for analysis if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.

  • Calibration Curve: Inject the calibration standards in order of increasing concentration.

  • Sample Analysis: Inject the prepared sample solutions. Bracket the sample injections with check standards to ensure system stability throughout the run.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. The protocol should be validated according to ICH Q2(R1) guidelines.[12][13]

Method_Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Key parameters for HPLC method validation.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix components).The analyte peak should be free of interference from blank and placebo chromatograms and demonstrate peak purity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy The closeness of test results to the true value, assessed by spike/recovery studies at multiple concentration levels.Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[13]
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, % organic).System suitability parameters remain within limits; peak areas and retention times show no significant changes.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Column degradation (silanol activity). 2. Mobile phase pH is inappropriate. 3. Column overload.1. Use a new or specialized column (e.g., polar-endcapped). 2. Re-evaluate and adjust mobile phase pH to ensure full protonation of the analyte. 3. Reduce sample concentration.
Retention Time Drift 1. Inadequate column equilibration. 2. Mobile phase composition changing. 3. Column temperature fluctuations.1. Increase equilibration time between injections. 2. Prepare fresh mobile phase; ensure proper mixing. 3. Use a column oven and ensure it is stable.
No or Low Peak Area 1. Incorrect injection or autosampler error. 2. Sample degradation. 3. Incorrect detection wavelength.1. Check syringe, vial, and injection settings. Manually inject to confirm. 2. Prepare fresh sample; check sample stability. 3. Verify detector settings and lamp status.
High Backpressure 1. Blockage in the column or system (frit). 2. Mobile phase precipitation. 3. Low column temperature.1. Reverse-flush the column (if permitted by manufacturer); replace in-line filters. 2. Ensure mobile phase components are fully soluble; filter the mobile phase. 3. Increase column temperature slightly (e.g., to 35 °C).

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 2-Pyridineacetic acid. By carefully selecting a mixed-mode or polar-modified stationary phase and controlling the mobile phase pH to suppress analyte ionization, the common challenges associated with retaining polar compounds are effectively overcome. The detailed protocol for method execution and validation ensures that the results generated are accurate, precise, and reliable, making this method highly suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development and research settings.

References

  • Herbert, N.R., & Ebdon, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd.
  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids On Primesep N Column. SIELC.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography.
  • SIELC Technologies. (n.d.). Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column. SIELC.
  • ResearchGate. (2025). Sensitive determination of related substances in pioglitazone hydrochloride by HPLC. ResearchGate.
  • ResearchGate. (2025). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage.
  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC). BenchChem.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • BenchChem. (n.d.). 2-Pyridylacetic Acid Hydrochloride. BenchChem.

Sources

Method

2-Pyridineacetic Acid: Metabolic Biomarker and Synthetic Scaffold

Topic: Application of 2-Pyridineacetic acid in pharmaceutical research Content Type: Detailed Application Notes and Protocols Technical Application Guide for Pharmaceutical Development [1] Abstract 2-Pyridineacetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Pyridineacetic acid in pharmaceutical research Content Type: Detailed Application Notes and Protocols

Technical Application Guide for Pharmaceutical Development [1]

Abstract

2-Pyridineacetic acid (2-PAA) occupies a unique niche in pharmaceutical chemistry, serving simultaneously as a critical pharmacokinetic biomarker and a challenging synthetic intermediate.[1][2] While its structural isomer, 3-pyridylacetic acid, is the stable precursor to the blockbuster osteoporosis drug Risedronate, 2-PAA is defined by its thermal instability and zwitterionic behavior. This guide outlines the handling of 2-PAA, its role as the primary metabolite of Betahistine, and advanced protocols for its use in organometallic drug design and organic synthesis.

Chemical Identity & Critical Handling

The Instability Factor: Unlike its 3- and 4-isomers, 2-PAA is prone to rapid thermal decarboxylation to form 2-picoline (2-methylpyridine).[1] This reaction proceeds via a zwitterionic intermediate where the protonated pyridine nitrogen stabilizes the developing carbanion at the


-position.[1]
Stability Profile & Storage
PropertySpecificationExpert Insight
CAS (Free Acid) 13115-43-0Highly unstable at RT; spontaneous decarboxylation.[1]
CAS (HCl Salt) 16179-97-8Preferred Form. Stable solid.[1][2] Hygroscopic.
Storage -20°C, DesiccatedMoisture accelerates decarboxylation by facilitating proton transfer.[1]
pKa Values 2.5 (COOH), 5.6 (Py-N)Exists as a zwitterion in neutral aqueous solution.

Handling Protocol:

  • Always use the Hydrochloride salt (2-PAA[1]·HCl) for starting materials.

  • Avoid heating the free acid above 50°C in protic solvents.[1]

  • Neutralization: When generating the free base in situ, maintain temperature <0°C until the subsequent reaction (e.g., coupling) is initiated.

Pharmacokinetics: The Betahistine Biomarker

In clinical pharmacology, 2-PAA is the definitive analyte for bioequivalence studies of Betahistine (anti-vertigo agent). Betahistine itself has a short half-life and is often undetectable in plasma due to extensive first-pass metabolism.[1]

Mechanism of Action

Betahistine is rapidly metabolized by Monoamine Oxidase B (MAO-B) in the liver.[1] The conversion to 2-PAA is virtually complete, making plasma 2-PAA AUC (Area Under the Curve) the FDA/EMA-accepted surrogate for Betahistine bioavailability.[1]

Betahistine_Metabolism Beta Betahistine (Active Drug) MAO MAO-B Enzyme (Liver/Intestine) Beta->MAO Oxidative Deamination Aldehyde Intermediate Aldehyde MAO->Aldehyde PAA 2-Pyridineacetic Acid (Inactive Metabolite) Aldehyde->PAA Aldehyde Dehydrogenase Renal Renal Excretion (Urine) PAA->Renal Elimination (t1/2 ~ 3-5h)

Figure 1: Metabolic pathway of Betahistine utilized in pharmacokinetic profiling.[1]

Synthetic Applications & Protocols

Application A: The "Meldrum's Acid" Strategy

Context: Direct esterification of 2-PAA is low-yielding due to decarboxylation.[1] A superior modern approach utilizes Meldrum's acid and Pyridine-N-oxide to generate 2-PAA esters without ever isolating the unstable free acid.[1] This method is critical for creating pharmaceutical scaffolds containing the 2-pyridylacetate motif.[1]

Protocol: Three-Component Coupling

Target: Ethyl 2-(pyridin-2-yl)acetate (Stable Intermediate)[1]

Reagents:

  • Pyridine-N-oxide (1.0 equiv)[1]

  • Meldrum's Acid (1.0 equiv)

  • Tosyl Chloride (TsCl) (1.1 equiv)

  • Ethanol (Solvent/Nucleophile)

Step-by-Step Methodology:

  • Activation: Dissolve Pyridine-N-oxide and Meldrum's acid in dry dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add a solution of TsCl and triethylamine. The TsCl activates the N-oxide, making the C2 position electrophilic.

  • Coupling: Stir at room temperature for 12 hours. The Meldrum's acid anion attacks the C2 position.[1]

  • One-Pot Rearrangement: Evaporate DCM and redissolve the residue in Ethanol containing catalytic NaOEt.

  • Reflux: Heat to reflux (78°C). The Meldrum's fragment undergoes ring opening and decarboxylation in situ, trapping the resulting ketene with ethanol.

  • Purification: The product, Ethyl 2-(pyridin-2-yl)acetate, is stable and can be purified via silica chromatography.[1]

Why this works: This bypasses the formation of the discrete 2-PAA molecule, preventing the thermal decomposition pathway.

Application B: Bioinorganic Anticancer Complexes

Context: Ruthenium(II) arene complexes are emerging as alternatives to Cisplatin. 2-PAA acts as an


-bidentate chelator, forming a stable 5-membered ring (involving the metal) that tunes the lipophilicity and DNA-binding kinetics of the metal center.
Protocol: Synthesis of [Ru(

-p-cymene)(2-PAA)Cl]

Target: A neutral "Piano-Stool" Ruthenium Complex.[1]

Reagents:

  • 
     (Dimer precursor)[1]
    
  • 2-Pyridineacetic acid Hydrochloride[1][2][3][4][5][6]

  • Sodium Methoxide (NaOMe)

  • Methanol (dry)

Workflow:

Ru_Synthesis Start Ru(p-cymene)Cl2 Dimer + 2-PAA HCl Base Add 2.2 eq NaOMe (Deprotonation) Start->Base Activation Reaction Stir in MeOH RT, 4 Hours Base->Reaction Chelation Ligand Exchange: Formation of N,O-Chelate Reaction->Chelation Cl- Displacement Product [Ru(p-cymene)(2-PAA)Cl] Precipitate Chelation->Product Filtration

Figure 2: Synthesis workflow for Ruthenium-2PAA organometallic complexes.

Experimental Steps:

  • Deprotonation: In a Schlenk flask under Argon, dissolve 2-PAA·HCl (2 mmol) in dry Methanol (20 mL). Add NaOMe (4.1 mmol) to generate the carboxylate anion and neutralize the HCl.

  • Complexation: Add the Ruthenium dimer (1 mmol). The solution will shift color (typically orange to deep red/brown).[1]

  • Reaction: Stir at Room Temperature. Note: Do not reflux.[1] High heat may cause ligand decarboxylation before coordination stabilizes the molecule.[1]

  • Isolation: Evaporate solvent to 5 mL. Add diethyl ether to precipitate the neutral complex.[1]

  • Characterization: 1H NMR will show the loss of symmetry in the p-cymene protons due to the chiral center formed at the Ru atom upon chelation.[1]

Analytical Data Summary

For researchers validating 2-PAA in biological matrices (plasma/urine), the following parameters are standard for LC-MS/MS methods.

ParameterValueNotes
Precursor Ion (Q1) 138.1 m/z [M+H]+Positive ESI mode
Product Ion (Q3) 92.1 m/zLoss of COOH group (characteristic fragment)
Retention Time Early elutingPolar molecule; requires C18-Aq or HILIC column
Internal Standard 2-PAA-d4Deuterated analog recommended to correct for matrix effects

References

  • Betahistine Pharmacokinetics & Metabolism Source: National Institutes of Health (NIH) / PubMed Title: "LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study" URL:[Link]

  • Chemical Properties & Stability Source: PubChem (National Library of Medicine) Title: "2-Pyridineacetic acid Compound Summary" URL:[Link]

  • Synthetic Methodology (Meldrum's Acid) Source: National Institutes of Health (NIH) / PMC Title: "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids" URL:[Link]

  • Ruthenium Anticancer Complexes Source: National Institutes of Health (NIH) / PubMed Title: "Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity" URL:[Link]

Sources

Application

Application Note: Role of 2-Pyridineacetic Acid in Pharmacokinetic Studies of Betahistine

[1][2][3][4][5][6][7][8][9][10][11][12] Executive Summary In the pharmacokinetic (PK) profiling of Betahistine, the direct quantification of the parent drug is notoriously difficult due to its extensive first-pass metabo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9][10][11][12]

Executive Summary

In the pharmacokinetic (PK) profiling of Betahistine, the direct quantification of the parent drug is notoriously difficult due to its extensive first-pass metabolism and short plasma half-life. Consequently, 2-Pyridineacetic acid (2-PAA) , the major inactive metabolite, serves as the regulatory-accepted surrogate marker for bioequivalence (BE) and pharmacokinetic studies.

This application note details the physiological rationale for selecting 2-PAA, provides a validated LC-MS/MS quantification protocol, and outlines the data interpretation framework required for regulatory submissions (FDA/EMA).

Metabolic Rationale & Pharmacokinetic Context[1][2][4][5][6][7][11][13]

The Challenge of Parent Drug Quantification

Betahistine is a histamine analogue (H3 antagonist/H1 agonist) used for Ménière's disease.[1][2] Upon oral administration, it undergoes rapid and almost complete metabolism in the liver.

  • Bioavailability: High absorption (~100%), but systemic bioavailability of the parent compound is <1%.

  • Plasma Levels: Parent betahistine levels often fall below the Lower Limit of Quantitation (LLOQ < 0.5 ng/mL) within minutes, making it unreliable for calculating AUC and Cmax.

The 2-PAA Solution

The primary metabolic pathway involves Monoamine Oxidase (MAO) enzymes converting betahistine into an aldehyde intermediate, which is immediately oxidized by aldehyde dehydrogenase into 2-Pyridineacetic acid (2-PAA) .

  • Stability: 2-PAA is chemically stable in plasma.

  • Detectability: Plasma concentrations of 2-PAA are in the µg/mL or high ng/mL range (approx. 1000x higher than parent drug).

  • Linearity: 2-PAA exhibits linear pharmacokinetics proportional to the betahistine dose.[3][4][5][2]

Metabolic Pathway Diagram

BetahistineMetabolism Figure 1: Metabolic conversion of Betahistine to 2-PAA. Betahistine Betahistine (Parent Drug) Aldehyde Betahistine Aldehyde Betahistine->Aldehyde Monoamine Oxidase (MAO-B) PAA 2-Pyridineacetic Acid (2-PAA) (Major Metabolite) Aldehyde->PAA Aldehyde Dehydrogenase Urine Renal Excretion (Urine) PAA->Urine Elimination

Figure 1: The rapid conversion of Betahistine to 2-PAA renders the parent drug nearly undetectable, necessitating the use of 2-PAA for PK analysis.[6][7]

Comparative Pharmacokinetic Parameters

The following table contrasts the PK properties of the parent drug versus the metabolite, highlighting why 2-PAA is the preferred analyte.

ParameterBetahistine (Parent)2-Pyridineacetic Acid (Metabolite)
Cmax Range < 0.5 ng/mL (often undetectable)200 – 800 ng/mL (Dose dependent)
Tmax ~0.5 – 1.0 hours~1.0 – 1.5 hours
Half-life (t1/2) ~3.4 hours (Theoretical)3.5 – 5.2 hours
Primary Elimination Hepatic MetabolismRenal Excretion
Regulatory Status Not recommended for BEAccepted Surrogate (FDA/EMA)

Analytical Protocol: LC-MS/MS Quantification of 2-PAA

Objective: Quantify 2-PAA in human plasma (K2 EDTA) with a Lower Limit of Quantitation (LLOQ) of 5.0 ng/mL.

Materials & Reagents
  • Analyte: 2-Pyridineacetic Acid (Reference Standard).[3][8][9][5][10][6][7]

  • Internal Standard (IS): 2-Pyridineacetic Acid-d6 (Deuterated) or Betahistine-d3 (if d6-PAA unavailable).

  • Matrix: Drug-free Human Plasma (K2 EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Trifluoroacetate.[10]

Sample Preparation (Solid Phase Extraction - SPE)

Note: While Liquid-Liquid Extraction (LLE) is possible, SPE provides cleaner extracts for polar metabolites like 2-PAA.

  • Aliquot: Transfer 200 µL of plasma sample into a clean tube.

  • IS Addition: Add 50 µL of Internal Standard working solution (e.g., 500 ng/mL). Vortex for 30s.

  • Pre-treatment: Add 200 µL of 0.1% Formic Acid in water. Vortex.

  • Conditioning: Condition SPE cartridges (e.g., HLB or MCX) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove proteins and salts.

  • Elution: Elute 2-PAA with 1 mL of Methanol .

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase. Vortex and centrifuge at 10,000 rpm for 5 min. Transfer supernatant to autosampler vials.

LC-MS/MS Conditions
ComponentSetting
Instrument Triple Quadrupole MS (e.g., Sciex API 4000/5000 or Thermo Altis)
Column ACE CN (Cyano), 5 µm, 50 x 4.6 mm (or equivalent C18)
Mobile Phase A 0.5 mM Ammonium Trifluoroacetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)
Flow Rate 0.5 - 0.8 mL/min (Gradient or Isocratic)
Ionization Electrospray Ionization (ESI), Positive Mode
Injection Volume 5 - 10 µL

MRM Transitions:

  • 2-PAA: m/z 138.1 → 92.0 (Quantifier)[4][5][10]

  • IS (2-PAA-d6): m/z 144.1 → 98.1 (Quantifier)

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Analytical workflow for 2-PAA quantification. Sample Plasma Sample (200 µL) IS Add Internal Standard (2-PAA-d6) Sample->IS SPE Solid Phase Extraction (Load -> Wash -> Elute) IS->SPE Evap Evaporation (N2) & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (ESI+ MRM) Evap->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data

Figure 2: Step-by-step extraction and analysis workflow.

Validation & Quality Control (Bioanalytical Method Validation)

To ensure regulatory compliance (FDA/EMA), the method must meet the following criteria:

  • Linearity: Calibration curve must be linear over 5.0 – 1500 ng/mL (r² > 0.99).

  • Accuracy & Precision:

    • Intra-batch and Inter-batch CV% must be < 15% ( < 20% for LLOQ).

    • Accuracy must be within ±15% of nominal ( ±20% for LLOQ).

  • Recovery: Extraction efficiency should be consistent (> 80% recommended) across low, medium, and high QC levels.

  • Stability:

    • Freeze-Thaw: Stable after 3 cycles at -20°C or -70°C.

    • Benchtop: Stable for > 4 hours at room temperature.

    • Autosampler: Stable for > 24 hours at 10°C.

Interpretation of Results

When analyzing the data for Bioequivalence (BE) studies:

  • Bioequivalence Criteria: The 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of AUC(0-t) , AUC(0-∞) , and Cmax for 2-PAA must fall within the 80.00 – 125.00% range.

  • Surrogate Validity: Since 2-PAA formation is rate-limited by the absorption of betahistine (formation rate limited), the Tmax of 2-PAA closely reflects the absorption rate of the parent drug. Therefore, 2-PAA is a valid marker for both the extent and rate of absorption.

Expert Tips & Troubleshooting

  • Interference: 2-PAA is a small, polar molecule. Use a Cyano (CN) or Phenyl-Hexyl column if standard C18 columns show poor retention or peak shape issues.

  • Matrix Effect: Betahistine studies often involve high variability between subjects. Ensure the Internal Standard (IS) tracks the analyte perfectly to compensate for matrix suppression. Deuterated 2-PAA (d6) is significantly better than Betahistine-d3 for this purpose.

  • Carryover: Due to the high solubility of 2-PAA, ensure the needle wash solvent contains at least 50% organic solvent (Methanol/Acetonitrile) to prevent carryover between high and low concentration samples.

References

  • US Food and Drug Administration (FDA). Bioequivalence Recommendations for Specific Products: Betahistine Dihydrochloride. (Guidance on using metabolites for BE).

  • Chen, X., Zhong, D., Duan, J., & Yan, B. (2003).[5] LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica.[5][2]

  • European Medicines Agency (EMA). Assessment Report: Betahistine (Referral). (Discusses the acceptance of 2-PAA as the relevant analyte).

  • Moorthy, G. S., et al. (2015). Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD.[3][4][5] Biopharmaceutics & Drug Disposition.[8][11][5][6]

  • Nirav, P., et al. (2012). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.[5] Biomedical Chromatography.[5][10][12]

Sources

Method

Application Note: Decarboxylative Michael Addition of 2-Pyridineacetic Acid

[1][2] Executive Summary The introduction of pyridine motifs into aliphatic chains is a cornerstone of medicinal chemistry, often requiring unstable organometallic reagents (e.g., 2-picolyllithium) that demand cryogenic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The introduction of pyridine motifs into aliphatic chains is a cornerstone of medicinal chemistry, often requiring unstable organometallic reagents (e.g., 2-picolyllithium) that demand cryogenic conditions. Decarboxylative Michael addition utilizing 2-pyridineacetic acid (2-PAA) offers a robust, atom-economical alternative. By leveraging the latent nucleophilicity of the 2-pyridyl acetate anion released upon CO₂ extrusion, researchers can access functionalized pyridine derivatives or fused heterocycles (indolizines) under bench-stable conditions.

This guide details the mechanistic underpinnings and provides two validated protocols:

  • Thermal Intermolecular Addition: For accessing

    
    -(2-pyridyl) carbonyls.
    
  • Oxidative Annulation: For the one-pot synthesis of indolizine pharmacophores.

Mechanistic Principles

The reaction operates on the Hammick-Michael manifold . Unlike standard carboxylic acids, 2-PAA possesses a basic nitrogen atom capable of intramolecular proton abstraction. This unique architecture facilitates decarboxylation at moderate temperatures, generating a transient, nitrogen-stabilized carbanion (ylide).[1]

The Hammick-Michael Pathway
  • Zwitterion Formation: 2-PAA exists in equilibrium with its zwitterionic form.

  • Decarboxylation: Thermal energy drives the loss of CO₂, generating a pyridinium methylide (or 2-picolyl anion equivalent).

  • Conjugate Addition: This nucleophile attacks the

    
    -position of the Michael acceptor.
    
  • Fate of the Adduct:

    • Path A (Alkylation): Protonation yields the standard Michael adduct (2-alkylpyridine).

    • Path B (Annulation): If an oxidant (e.g., I₂, O₂) or leaving group is present, the intermediate cyclizes to form an indolizine.[2]

Pathway Visualization

HammickMichael PAA 2-Pyridineacetic Acid (Neutral) Zwit Zwitterion (Intermediate) PAA->Zwit Equilibrium Ylide Pyridinium Ylide (Nucleophile) Zwit->Ylide Heat (-CO2) Adduct Michael Adduct (Anionic) Ylide->Adduct + Michael Acceptor MichaelAcc Michael Acceptor (Electrophile) MichaelAcc->Adduct Prod_Alk Product A: Gamma-Pyridyl Ketone Adduct->Prod_Alk + H+ (Quench) Prod_Ind Product B: Indolizine Adduct->Prod_Ind Oxidation/Cyclization (-2H or -HX)

Figure 1: The bifurcation of the decarboxylative pathway determines whether the product is a linear alkyl pyridine or a fused indolizine.

Experimental Protocols

Protocol A: Thermal Decarboxylative Addition (Linear Product)

Objective: Synthesis of 1,3-diaryl-4-(pyridin-2-yl)butan-1-one derivatives. Scope: Ideal for chalcones, nitroolefins, and acrylates where cyclization is undesirable.

Materials
  • Substrate: Chalcone (1.0 equiv)

  • Reagent: 2-Pyridineacetic acid (HCl salt or free acid) (1.2–1.5 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv - Catalytic) or K₂CO₃ (1.0 equiv).

  • Solvent: DMSO or DMF (High dielectric constant promotes decarboxylation).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial or pressure tube, dissolve Chalcone (1.0 mmol) and 2-Pyridineacetic acid (1.5 mmol) in DMSO (3.0 mL).

  • Activation: Add DBU (0.2 mmol). Note: If using the HCl salt of 2-PAA, add 1.0 equiv of mild base first to neutralize.

  • Reaction: Seal the vessel and heat to 100–120°C for 12–16 hours.

    • Process Check: Evolution of CO₂ gas will be observed.[3] Ensure headspace allows for pressure release or use a bubbler if running open.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Temperature control is vital. Below 80°C, decarboxylation is sluggish. Above 140°C, polymerization of the Michael acceptor may compete.

Protocol B: Oxidative Decarboxylative Annulation (Indolizine Synthesis)

Objective: One-pot synthesis of substituted indolizines. Mechanism: Michael addition followed by intramolecular aldol-type cyclization and oxidative aromatization.

Materials
  • Substrate: Ethyl Acrylate or Chalcone (1.0 equiv)

  • Reagent: 2-Pyridineacetic acid (1.2 equiv)

  • Oxidant/Catalyst: Iodine (I₂) (0.5–1.0 equiv) or Copper(I) Iodide (10 mol%) with O₂.

  • Base: NaHCO₃ (2.0 equiv).

  • Solvent: PEG-400 or Toluene.

Step-by-Step Methodology
  • Charging: To a round-bottom flask, add 2-Pyridineacetic acid (1.0 mmol), the Michael acceptor (1.0 mmol), NaHCO₃ (2.0 mmol), and I₂ (0.5 mmol).

  • Solvation: Add PEG-400 (2 mL). Why PEG-400? It acts as a phase transfer catalyst and stabilizes metal intermediates if Cu is used.

  • Heating: Stir vigorously at 100°C open to air (if using O₂/Cu) or sealed (if using stoichiometric I₂).

  • Monitoring: Monitor by TLC for the disappearance of the acrylate. The product is often fluorescent.

  • Quench: Treat with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Extraction: Extract with DCM, wash with brine, and concentrate.

Data Summary & Yield Comparison

The following table summarizes expected outcomes based on reactant classes, derived from aggregate literature data on similar decarboxylative couplings [1][2].

EntryMichael Acceptor (EWG)ConditionsMajor ProductTypical Yield
1 Chalcone (Ph-CH=CH-COPh)DMSO, 120°C, no oxidant

-Keto Pyridine (Linear)
65-80%
2 Ethyl AcrylateToluene, I₂, NaHCO₃Indolizine (Cyclized)70-85%
3 Nitroolefin (Ph-CH=CH-NO₂)DMF, 100°C

-Nitro Pyridine
50-65%
4 Alkynyl KetoneCuI, O₂, 110°CIndolizine80-92%

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, verify these parameters before and during execution:

The "Indolizine Switch"
  • Issue: Getting a mixture of linear Michael adduct and cyclized indolizine.

  • Validation:

    • To favor Linear: Exclude all oxidants.[2] Degas solvents (Ar sparge). Use steric bulk on the pyridine nitrogen (unlikely for 2-PAA) or lower temperatures (80-90°C) with longer reaction times.

    • To favor Indolizine: Add an oxidant (I₂, O₂, or TBHP). Ensure base is present to facilitate the second deprotonation required for cyclization.

Decarboxylation Failure
  • Issue: Starting material remains; no CO₂ evolution.

  • Root Cause: The zwitterion is not forming.

  • Fix: Check pH. The reaction requires a neutral to slightly basic environment to deprotonate the carboxylic acid (pKa ~2) but not so basic that the pyridine nitrogen is deprotonated (if using strong bases). Use catalytic DBU.

Safety Note
  • CO₂ Pressure: On a 10 mmol scale, this reaction generates ~240 mL of gas. Do not run in tightly sealed standard glassware without pressure relief capabilities.

References

  • Mechanistic Basis of Pyridine Decarboxylation: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[4] Canadian Journal of Chemistry, 1972.[4] [Link]

  • Indolizine Synthesis via Decarboxylative Annulation: Fang, Y., et al. "Iodine Mediated Base‐Controlled Regio‐Selective Annulation of 2‐(Pyridin‐2‐yl)acetate Derivatives with Acrylic Esters for the Synthesis of Indolizines." Advanced Synthesis & Catalysis, 2019. [Link]

  • General Decarboxylative Michael Addition Context: Szymanski, W., et al. "Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones..." Molecules, 2021.[5][4] [Link]

  • Asymmetric Organocatalytic Approaches: Claraz, A., et al. "Pyridylacetic acids and related systems as alkylheteroarene surrogates in asymmetric decarboxylative Michael addition." Chemical Communications, 2013. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of Decarboxylative Coupling for 2-Pyridineacetic Acid

Welcome to the Advanced Synthesis Technical Support Center. Ticket ID: #DC-2PYR-001 Subject: Troubleshooting Low Yield & Protodecarboxylation in 2-Pyridineacetic Acid Coupling Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center. Ticket ID: #DC-2PYR-001 Subject: Troubleshooting Low Yield & Protodecarboxylation in 2-Pyridineacetic Acid Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "2-Pyridyl" Challenge

You are likely experiencing low yields due to a specific competitive pathway inherent to 2-pyridineacetic acid (2-PAA) substrates. Unlike benzoic acids used in standard Gooßen-type couplings, 2-PAA possesses a nitrogen atom at the


-position relative to the benzylic carbon.

The Core Conflict: The reaction is a race between Transmetallation (Productive Pathway) and Protodecarboxylation (Destructive Pathway).

  • Productive: The Pd-catalyst captures the decarboxylated species to form the biaryl product.

  • Destructive: The intermediate 2-pyridyl carbanion is basic and unstable; it grabs a proton from trace water or the solvent to form 2-methylpyridine (2-picoline) before the metal can intervene.

Mechanistic Diagnostics (The "Why")

To solve the yield issue, we must visualize the invisible failure points.

The Chelation Effect

Research by Shang & Fu (2010) revealed that for 2-PAA, the nitrogen atom coordinates to the Palladium center. This is a double-edged sword:

  • Pro: It lowers the activation energy for decarboxylation (facilitating the loss of CO

    
    ).
    
  • Con: If the subsequent cross-coupling step (reductive elimination) is slow, the N-coordinated species is prone to protonolysis.

Diagnostic Flowchart

Use this logic tree to identify your specific failure mode based on your crude NMR/GC-MS data.

TroubleshootingLogic Start Analyze Crude Mixture Result1 Major Product: 2-Methylpyridine (Picoline) Start->Result1 Decarboxylation occurred but coupling failed Result2 No Reaction (SM Recovered) Start->Result2 CO2 loss failed Result3 Homocoupling of Aryl Halide Start->Result3 Pd active but acid inactive Diag1 Diagnosis: Protodecarboxylation Result1->Diag1 Diag2 Diagnosis: Catalyst Poisoning Result2->Diag2 Diag3 Diagnosis: Oxidative Addition Failure Result3->Diag3 Sol1 Solution: Dry Solvents, Increase Pd Loading, Switch to Fe/Ni System Diag1->Sol1 Sol2 Solution: Use Bulky Ligands (e.g., XPhos, SPhos) to displace Pyridine N Diag2->Sol2 Sol3 Solution: Switch Halide (Cl -> Br -> I) or Change Ligand Diag3->Sol3

Figure 1: Troubleshooting logic for decarboxylative coupling failures.

Frequently Asked Questions (FAQs)

Q1: I see 2-picoline as my major byproduct. How do I stop this?

A: This is "Protodecarboxylation."[1] The decarboxylation event is happening, but the intermediate is protonated before it couples.[2]

  • Immediate Fix: Ensure strictly anhydrous conditions. Use molecular sieves (3Å or 4Å) in the reaction vessel.

  • Chemical Fix: Switch to a bimetallic system or a photoredox system . The Fe/Ni metallaphotoredox method (see Protocol B) generates a radical rather than an anion, which is less prone to immediate protonation in aprotic solvents.

Q2: Why does the reaction stall after 20% conversion?

A: Catalyst Poisoning. The pyridine nitrogen of your product (or starting material) is likely binding irreversibly to the Pd center, shutting down the catalytic cycle.

  • Solution: Use electron-rich, sterically bulky phosphine ligands like XPhos or SPhos . The steric bulk prevents the pyridine nitrogen from "resting" on the metal center, forcing the cycle to continue.

Q3: Can I use the standard Gooßen conditions (Pd/Cu, 170°C)?

A: Not recommended for 2-PAA. The high temperatures required for the Gooßen decarboxylation of benzoic acids often destroy the sensitive 2-pyridylacetate intermediate.

  • Recommendation: Use the Shang/Fu Palladium protocol (100–120°C) or the MacMillan/Fe-Ni Photoredox protocol (Room Temp/60°C).

Validated Experimental Protocols

Protocol A: Thermal Pd-Catalyzed Cross-Coupling

Best for: Standard laboratory setups without photoreactors. Based on Shang & Fu (2010).

Reagents:

  • Substrate: 2-Pyridineacetic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(TFA)

    
     or Pd(OAc)
    
    
    
    (5 mol%)
  • Ligand: XPhos (10 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) - Crucial: Must be anhydrous/dried.
  • Solvent: Toluene/Dioxane (4:1 ratio), 0.2 M.

Step-by-Step:

  • Drying: Flame-dry the reaction tube and cool under Argon.

  • Charging: Add Pd(TFA)

    
    , XPhos, K
    
    
    
    PO
    
    
    , and 2-PAA.
  • Solvent: Add the solvent mixture (degassed by sparging with Ar for 15 mins).

  • Activation: Add the Aryl Bromide.

  • Heating: Heat to 110°C for 12–16 hours.

  • Workup: Filter through a celite pad (elute with EtOAc). The pyridine product may stick to silica; add 1% Et

    
    N to your eluent during flash chromatography.
    
Protocol B: Fe/Ni Metallaphotoredox Coupling

Best for: High-value substrates, mild conditions, and avoiding high-temp decomposition. Based on recent metallaphotoredox advances (e.g., MacMillan, Zuo).

Mechanism: Uses light to generate the radical via Iron (Fe) and couples via Nickel (Ni).[3]

ComponentRoleSpecification
Photocatalyst Decarboxylation triggerFeCl

(5 mol%)
Cross-Catalyst C-C Bond FormationNiCl

·glyme (5 mol%)
Ligand Ni Stabilizationdtbbpy (5-10 mol%)
Light Source ExcitationBlue LEDs (450 nm)
Solvent MediumAcetonitrile (MeCN)

Step-by-Step:

  • Prepare a vial with FeCl

    
    , NiCl
    
    
    
    ·glyme, and ligand.[3]
  • Add 2-PAA (1.5 equiv) and Aryl Iodide (1.0 equiv).

  • Add base (Cs

    
    CO
    
    
    
    or TMG) and solvent.
  • Irradiate with Blue LEDs at room temperature (fan cooling recommended to maintain <35°C) for 24 hours.

  • Note: This pathway proceeds via a radical intermediate, significantly reducing the "protonation" risk compared to the thermal anionic pathway.

Data & Optimization Table

If yields remain low, perform a "Condition Screen" using this matrix. Do not change all variables at once.

VariableStandard ConditionOptimization A (Stabilize Intermediate)Optimization B (Boost Catalyst)
Solvent TolueneDMF or DMAc (Polar aprotic helps decarboxylation)1,4-Dioxane (Better solubility)
Base K

PO

Cs

CO

(Higher solubility/basicity)
Ag

CO

(Silver aids decarboxylation)
Ligand PPh

XPhos (Critical for Pyridines)BrettPhos (For steric bulk)
Temp 110°C80°C (If decomposition observed)130°C (If SM recovered)

References

  • Shang, R., & Fu, Y., et al. (2010).[4] Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates. Journal of the American Chemical Society.[4]

    • [4]

  • Zuo, Z., MacMillan, D.W.C., et al. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Science.

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science.

  • Dunne, J. F., et al. (2022). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society / PMC.

Sources

Optimization

Improving the stability of 2-Pyridineacetic acid in solution

Topic: Stabilization & Troubleshooting of 2-Pyridineacetic Acid (2-PAA) in Solution Ticket ID: TCH-2PAA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist ⚠️ Critical Alert: Spontaneous Decarboxylati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Troubleshooting of 2-Pyridineacetic Acid (2-PAA) in Solution Ticket ID: TCH-2PAA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

⚠️ Critical Alert: Spontaneous Decarboxylation Risk

Immediate Action Required: If you are currently heating an acidic aqueous solution of 2-Pyridineacetic acid, STOP immediately.

2-Pyridineacetic acid (2-PAA) is thermodynamically unstable in solution, particularly near its isoelectric point (pH 3–5) and in acidic media. It undergoes spontaneous thermal decarboxylation to form 2-methylpyridine (2-picoline) and carbon dioxide gas.

This guide provides the mechanistic "Why" and the protocol-driven "How" to stabilize your reagent.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy: the Zwitterionic Decarboxylation Pathway .

Unlike simple carboxylic acids, 2-PAA possesses a basic nitrogen atom on the pyridine ring. In solution, this creates a unique vulnerability. When the pyridine nitrogen is protonated (positive charge) and the carboxyl group is deprotonated (negative charge), the molecule forms a Zwitterion .

This zwitterion acts as an internal electron pump. The positively charged nitrogen pulls electron density from the ring, weakening the bond between the methylene group and the carboxylate. This facilitates the release of CO₂, leaving behind an ylide intermediate that rapidly protonates to form 2-picoline.

Visualizing the Decay Pathway

The following diagram illustrates the transition from the stable anion to the unstable zwitterion and final decomposition.

Decarboxylation cluster_0 Danger Zone Anion Stable Anion (pH > 7) Zwitterion Unstable Zwitterion (pH ~ 3-5) Anion->Zwitterion + H+ (Acidification) Transition Transition State (Cyclic/Ylide) Zwitterion->Transition Heat / Time Products 2-Picoline + CO2 (Irreversible) Transition->Products - CO2

Figure 1: The acid-catalyzed decarboxylation pathway of 2-Pyridineacetic acid. Stability is achieved by preventing zwitterion formation.

Module 2: Troubleshooting Guide

Identify your issue below to find the immediate corrective action.

Issue 1: "My HPLC assay shows a new peak and decreasing 2-PAA area."

Diagnosis: You are observing the formation of 2-methylpyridine (2-picoline). Root Cause: The pH of your solution is likely too low (pH < 6), or the solution has been stored at room temperature for too long. Corrective Action:

  • Check pH: If pH is < 7, immediately adjust to pH 8–9 using dilute NaOH or KOH.

  • Buffer: Switch to a Phosphate or Bicarbonate buffer system (pH 8.0) rather than water or acidic buffers.

  • Storage: Store solutions at 4°C. The reaction follows the Arrhenius equation; reducing temperature by 10°C roughly halves the degradation rate.

Issue 2: "I see gas bubbles evolving from the solution upon mild heating."

Diagnosis: Active decarboxylation (CO₂ release). Root Cause: You are heating the free acid or hydrochloride salt in water without neutralization. The commercial form is often 2-Pyridineacetic acid Hydrochloride . Dissolving this in water creates a highly acidic solution (pH ~1–2), which is the "fast lane" for decomposition upon heating. Corrective Action:

  • Neutralize First: Never heat a solution of 2-PAA HCl without first adding at least 1 molar equivalent of base.

  • Cold Processing: If possible, perform reactions at room temperature or 0°C.

Issue 3: "The solid material is turning into a liquid/paste."

Diagnosis: Hygroscopicity leading to hydrolysis/degradation. Root Cause: 2-PAA HCl is hygroscopic. Moisture absorption creates a localized acidic solution on the crystal surface, initiating slow degradation. Corrective Action:

  • Desiccation: Store solid material in a desiccator with active desiccant (e.g., P₂O₅ or Silica Gel).

  • Re-crystallization: If purity is compromised, recrystallize from dry ethanol/ether (avoiding water).

Module 3: Stability Data & Protocols

pH vs. Stability Reference Table

Use this table to select the optimal solvent conditions for your experiments.

pH ConditionDominant SpeciesStability StatusEstimated Half-Life (25°C)
pH < 2 Cation (Protonated N & COOH)Moderate Risk Days to Weeks
pH 3 – 5 Zwitterion CRITICAL RISK Hours to Days
pH 6 – 7 Neutral / Anion MixCaution Weeks
pH 8 – 10 Anion (Deprotonated) STABLE Months
pH > 12 AnionStable Months (Watch for other side reactions)
Protocol A: Preparation of a Stable Stock Solution (100 mM)

Use this protocol for analytical standards or biological assays.

  • Weighing: Weigh 1.736 g of 2-Pyridineacetic acid Hydrochloride (MW: 173.6 g/mol ).

  • Dissolution (Critical Step): Add the solid to a beaker containing 80 mL of distilled water. Do not fill to volume yet.

  • Neutralization: While stirring, slowly add 1M NaOH. Monitor pH continuously.

    • Target: Adjust pH to 8.0 ± 0.2 .

    • Note: You will pass through the unstable pI zone (pH 3-5). Do this quickly and keep the solution cool (ice bath recommended).

  • Finalize: Transfer to a volumetric flask and dilute to 100 mL with 100 mM Phosphate Buffer (pH 8.0) .

  • Storage: Aliquot into amber vials and freeze at -20°C.

Protocol B: Stability-Indicating HPLC Method

Use this method to quantify degradation (2-Picoline formation).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5). Note: High pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine ring absorption).

  • Expected Retention:

    • 2-Pyridineacetic Acid: ~3–4 min (Elutes early due to polarity).

    • 2-Methylpyridine (Degradant): ~8–10 min (Less polar, elutes later).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the ethyl ester of 2-PAA to avoid this issue? A: Yes. The ester blocks the carboxylate group, preventing zwitterion formation and decarboxylation. However, esters are subject to hydrolysis. If your synthesis allows, use Ethyl 2-pyridylacetate and only hydrolyze it to the acid immediately before use.

Q: Why is 3-Pyridineacetic acid more stable than the 2-isomer? A: It comes down to electronics. In the 2-isomer, the nitrogen is adjacent to the methylene group, allowing for direct inductive stabilization of the developing negative charge during the transition state. The 3-isomer (and 4-isomer to a lesser extent) lacks this direct proximity effect required for the low-energy cyclic transition state (Hammick mechanism).

Q: Is the degradation reversible? A: No. The loss of CO₂ is irreversible. Once 2-picoline is formed, you cannot regenerate 2-PAA in the same solution.

References

  • Mechanism of Decarboxylation: Brown, E. V. "The Decarboxylation of the Pyridineacetic Acids." Journal of the American Chemical Society, vol. 76, no. 12, 1954, pp. 3167–3168. Link

  • Hammick Reaction Context: Dyson, P., & Hammick, D. L.[1] "The mechanism of decarboxylation. Part I." Journal of the Chemical Society, 1937, pp. 1724-1728.[1] Link

  • Safety & Handling: Fisher Scientific. "Safety Data Sheet: 2-Pyridylacetic acid hydrochloride." Fisher Scientific MSDS, Revision Date 24-Dec-2021. Link

  • Zwitterionic Kinetics: Taylor, P. "The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism."[2] Journal of the Chemical Society, Perkin Transactions 2, 1978, pp. 1025-1031. Link

Sources

Troubleshooting

Byproduct formation in the synthesis of 2-Pyridineacetic acid derivatives

Technical Support Center: Synthesis & Stabilization of 2-Pyridineacetic Acid Derivatives Introduction: The "Zwitterion" Trap Welcome to the technical support center. If you are synthesizing 2-pyridineacetic acid (2-PAA)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Stabilization of 2-Pyridineacetic Acid Derivatives

Introduction: The "Zwitterion" Trap

Welcome to the technical support center. If you are synthesizing 2-pyridineacetic acid (2-PAA) or its derivatives, you are likely encountering a specific set of frustrations: disappearing yields upon drying, the persistent smell of 2-picoline (2-methylpyridine), or difficulties in extracting the product from aqueous media.

The core technical challenge lies in the zwitterionic nature of the 2-pyridylacetate moiety. Unlike phenylacetic acid, the basic nitrogen in the pyridine ring facilitates a unique decarboxylation pathway (the Hammick mechanism) that is catalytically active even at moderate temperatures. This guide moves beyond standard recipes to address the why and how of preventing these specific failure modes.

Module 1: Thermal Instability & Decarboxylation

User Query: "I obtained good conversion by HPLC, but after rotary evaporation and drying, my isolated yield is <40%, and the NMR shows a significant singlet at ~2.5 ppm. What happened?"

Diagnosis: You have triggered thermal decarboxylation.[1] The singlet at 2.5 ppm corresponds to the methyl group of 2-picoline , the degradation product.

Technical Insight (The Hammick Mechanism): 2-PAA does not decarboxylate via a simple radical or anionic mechanism. It proceeds through a zwitterionic intermediate.[2][3] When the pyridine nitrogen is protonated (or strongly hydrogen-bonded), it withdraws electron density from the alpha-carbon, stabilizing the developing negative charge as carbon dioxide is lost. This forms a transient ylide intermediate which rapidly protonates to form 2-picoline.

Critical Control Point: This reaction is pH-dependent . The rate is highest near the isoelectric point (pI) where the zwitterion concentration is maximized. It is inhibited in strongly acidic (dication) or strongly basic (anion) media.

Visualizing the Failure Mode

HammickMechanism Start 2-Pyridineacetic Acid (Neutral) Zwitterion Zwitterion Intermediate (N-H protonated, COO-) Start->Zwitterion Equilibrium (pH ~ pI) TS Cyclic Transition State (Decarboxylation) Zwitterion->TS Thermal Activation Ylide Pyridinium Ylide (Highly Reactive) TS->Ylide - CO2 CO2 CO2 Gas TS->CO2 Product 2-Picoline (Byproduct) Ylide->Product + H+ (Rapid)

Caption: The Hammick mechanism illustrating the zwitterion-mediated pathway to 2-picoline.

Corrective Protocol: Safe Isolation

  • Avoid Neutral pH: Never concentrate the free acid in its zwitterionic form at high temperatures.

  • Salt Formation: Isolate the product as the Hydrochloride Salt (2-PAA·HCl). The protonation of the carboxyl group prevents the formation of the carboxylate anion required for the zwitterion, shutting down the mechanism.

  • Temperature Limit: Keep evaporation bath temperatures below 40°C .

Module 2: Hydrolysis of 2-Pyridineacetonitrile

User Query: "I am hydrolyzing 2-pyridineacetonitrile with HCl. The reaction stalls with about 15% amide intermediate remaining. If I heat it longer, the product turns black."

Diagnosis: You are facing a kinetic competition between amide hydrolysis (slow) and oxidative degradation/polymerization (fast at high T). The "black tar" is characteristic of pyridine polymerization under vigorous acidic conditions.

Technical Insight: The nitrile-to-acid conversion proceeds via a primary amide. The second step (Amide


 Acid) is the rate-determining step. In 2-substituted pyridines, steric hindrance and the electron-withdrawing effect of the ring can deactivate the amide carbonyl toward nucleophilic attack by water.

Optimization Strategy: Switching from purely aqueous acid to a Willgerodt-Kindler inspired approach or optimizing the acid concentration can bypass this stall.

Protocol: Optimized Acid Hydrolysis
ParameterRecommendationRationale
Acid Conc. 18-20% HCl (aq)Higher concentrations promote degradation; lower concentrations fail to hydrolyze the amide.
Solvent Water/Acetic Acid (3:1)Acetic acid improves solubility of the organic intermediate, ensuring homogeneity.
Temperature 80°C (Strict control)Reflux (>100°C) accelerates decarboxylation. 80°C is the "sweet spot."
Time 4-6 HoursMonitor by HPLC. Stop when amide < 2%. Do not "cook" indefinitely.

Module 3: The Willgerodt-Kindler Route (2-Acetylpyridine)

User Query: "I am using the Willgerodt-Kindler reaction to convert 2-acetylpyridine to the acid. I have difficulty removing the sulfur and the morpholine thioamide intermediate is hard to hydrolyze."

Diagnosis: The sulfur-morpholine adduct is robust. Incomplete hydrolysis leaves the thioamide (3-pyridine thioacetyl morpholine), which is a common impurity.

Workflow Visualization

WillgerodtWorkflow Input 2-Acetylpyridine + Sulfur + Morpholine Intermediate Thioamide Intermediate (3-Pyridine thioacetyl morpholine) Input->Intermediate Reflux 12h Hydrolysis Acid Hydrolysis (HCl / Reflux) Intermediate->Hydrolysis Conc. HCl Workup Filtration & pH Adjustment Hydrolysis->Workup Cooling Final 2-Pyridineacetic Acid HCl Workup->Final Crystallization

Caption: Step-wise workflow for the Willgerodt-Kindler synthesis of 2-PAA.

Troubleshooting Protocol:

  • Sulfur Removal: Do not attempt to filter sulfur from the hot reaction mixture of the first step. Cool the thioamide mixture; sulfur often crystallizes separately or can be removed by washing the crude thioamide with cold methanol before hydrolysis.

  • Hydrolysis Step: The thioamide requires concentrated HCl (37%) for effective hydrolysis, unlike the nitrile.

    • Step 1: Reflux thioamide in Conc. HCl for 4-10 hours.

    • Step 2: Cool to precipitate the crude acid.

    • Step 3: Recrystallize from water/ethanol to remove trace sulfur.

Module 4: Purification & Isolation (The "Isoelectric" Issue)

User Query: "My reaction is done, but I cannot extract the product into ethyl acetate. The aqueous layer retains everything."

Diagnosis: 2-Pyridineacetic acid is an amphoteric molecule (zwitterion). At neutral pH (approx pH 4-6), it exists as a highly polar zwitterion with minimal solubility in organic solvents like ethyl acetate or dichloromethane.

Solution: pH-Swing Extraction

  • To Remove Non-Basic Impurities:

    • Adjust aqueous phase to pH 1-2 (using HCl). The product is now cationic (protonated pyridine).

    • Wash with Ethyl Acetate. The product stays in the water; non-basic impurities move to the organic layer.

  • To Isolate Product (Precipitation):

    • Carefully adjust the aqueous layer to the Isoelectric Point (pH ~5.2) using NaOH.

    • Result: The free acid (zwitterion) has minimum solubility here and will often precipitate as a solid. Filter this solid.[4][5]

    • Warning: Do not heat this solid! Dry under vacuum at room temperature.

  • To Extract (if precipitation fails):

    • This molecule is notoriously difficult to extract. Continuous extraction with chloroform at pH 5 is sometimes effective, but isolation as the HCl salt (evaporating the acidic aqueous layer) is standard practice in industry to avoid yield loss.

Summary of Byproducts & Mitigation

ByproductOriginMitigation Strategy
2-Picoline Thermal decarboxylation of zwitterionKeep T < 40°C; Isolate as HCl salt.
2-Pyridineacetamide Incomplete hydrolysis of nitrileIncrease acid conc. to 20%; Use Acetic Acid co-solvent.
Thioamide Incomplete Willgerodt-Kindler hydrolysisUse Conc. HCl (37%) for hydrolysis step.
Polymer/Tar Oxidative degradation at high TPerform hydrolysis under Nitrogen atmosphere.[4]

References

  • Dunn, G. E., et al. (1972).[2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[2] Link[2]

  • BenchChem Technical Support. (2025). Hydrolysis of 3-Pyridine Thioacetyl Morpholine: Troubleshooting Guide. Link

  • Johnson, T. C., & Marsden, S. P. (2011). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry. Link

  • Button, R. G., & Taylor, P. J. (1973).[3] The decarboxylation of some heterocyclic acetic acids.[3][6] Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • Google Patents. (2013). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride. Link

Sources

Optimization

Technical Support Center: Purification &amp; Stability of 2-Pyridineacetic Acid Derivatives

Topic: Challenges in the purification of 2-Pyridineacetic acid derivatives Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of 2-Pyridineacetic acid derivatives Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Subject: Overcoming Zwitterionic Solubility, Decarboxylation, and Chromatographic Tailing.

Introduction: The "Deceptive Simplicity" of 2-PAA

Welcome to the technical support hub. You are likely here because a seemingly simple molecule—a pyridine ring attached to an acetic acid moiety—is refusing to behave.

2-Pyridineacetic acid (2-PAA) and its derivatives present a "perfect storm" of purification challenges:

  • Zwitterionic Character: They exist as inner salts in neutral solution, making them highly water-soluble and difficult to extract into organic solvents.

  • Thermal Instability: The electron-withdrawing nature of the pyridine ring at the 2-position facilitates rapid decarboxylation, essentially turning your product into a methylpyridine derivative (picoline) upon heating.

  • Silanol Interactions: The basic nitrogen binds irreversibly to standard silica, causing severe peak tailing in chromatography.

This guide synthesizes field-proven protocols to navigate these issues.

Module 1: Isolation & Extraction Challenges

Q: My product remains in the aqueous phase during workup. Standard EtOAc/DCM extractions are yielding <10%. Why?

A: You are fighting the Isoelectric Trap . At neutral pH, 2-PAA derivatives exist largely as zwitterions (pyridinium cation / carboxylate anion). This charge separation creates a hydration shell that prevents partitioning into non-polar organic solvents.

Troubleshooting Protocol:

  • The "pH Switch" Technique:

    • Acidify: Lower pH to ~1-2 using HCl. The molecule becomes a cationic hydrochloride salt (

      
      ). It is still water-soluble but can sometimes be salted out.
      
    • Basify: Raise pH to >10 using NaOH. The molecule becomes an anionic carboxylate (

      
      ).
      
    • The Sweet Spot (Isoelectric Point - pI): You must carefully titrate the aqueous layer to the molecule's pI (typically pH 4.0–5.5 for these derivatives). At the pI, the net charge is zero. While solubility is lowest here, it may still be too high for precipitation.

  • The "Salting-Out" Extraction:

    • Adjust pH to the pI.

    • Saturate the aqueous phase with NaCl or

      
      .
      
    • Extract with n-Butanol or IPA/Chloroform (1:3) . These solvents are polar enough to solvate the zwitterion but immiscible with saturated brine.

  • The Resin Alternative (Recommended): If liquid-liquid extraction fails, use a solid-phase extraction (SPE) strategy.

    • Cation Exchange (SCX): Load at pH 2. Wash with MeOH. Elute with

      
      /MeOH.[1]
      
    • Anion Exchange (SAX): Load at pH 8. Wash with water.[2] Elute with dilute Formic Acid/MeOH.

Module 2: Stability & Decarboxylation[3]

Q: I see a new impurity growing during rotary evaporation. Is my product decomposing?

A: Yes. You are witnessing Thermal Decarboxylation . 2-Pyridineacetic acids are notoriously unstable. The mechanism involves the formation of a cyclic transition state or a zwitterionic intermediate where the pyridine ring acts as an electron sink, facilitating the loss of


. This is significantly faster for 2-isomers than 3- or 4-isomers due to the proximity of the nitrogen [1].

Critical Control Parameters:

ParameterRecommendationReason
Temperature < 40°C Decarboxylation rates spike exponentially above 50°C.
pH Avoid Neutral/Zwitterionic The zwitterion is often the most reactive species for decarboxylation [2].
Drying Lyophilization Freeze-drying avoids heat entirely.
Storage HCl Salt Form Convert the free acid to the hydrochloride salt immediately. The salt is thermally stable.

Visualizing the Decarboxylation Pathway:

Decarboxylation Start 2-Pyridineacetic Acid (Free Acid) Heat Heat (>50°C) Start->Heat Inter Zwitterionic Intermediate Heat->Inter Activation Product 2-Methylpyridine (Impurity) Inter->Product - CO2 Gas CO2 Gas Inter->Gas

Caption: Thermal degradation pathway of 2-PAA derivatives leading to methylpyridine impurities.

Module 3: Chromatography & Purification

Q: My HPLC peaks are tailing badly. I can't separate the product from impurities.

A: This is Silanol Tailing . The basic nitrogen of the pyridine ring interacts strongly with acidic free silanol groups on the silica surface of your column.

Method Development Guide:

  • Mobile Phase Additives (Ion Pairing):

    • Acidic: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid . This protonates the pyridine nitrogen (

      
      ) and the silanols, suppressing the interaction.
      
    • Buffer: Use phosphate buffer at pH 2.5 . Low pH ensures both the analyte and silanols are protonated/neutralized appropriately to minimize drag.

  • Column Selection:

    • Standard C18: Will likely fail without heavy buffering.

    • Base-Deactivated (End-capped) C18: Better.

    • Mixed-Mode (e.g., Primesep 200/100): Best. These columns have embedded acidic groups that repel the acidic silanols or interact in a controlled manner with the basic pyridine [3].

  • Preparative Flash Chromatography:

    • Avoid pure silica columns if possible.

    • If using silica, pre-treat the column with 1% Triethylamine (TEA) in the mobile phase to block silanol sites, then run your gradient.

Module 4: Crystallization Strategies

Q: The product oils out instead of crystallizing. How do I get a solid?

A: 2-PAA derivatives are prone to "oiling out" because they hold onto water and solvents tenaciously.

The "HCl Salt" Protocol (Gold Standard): Do not attempt to crystallize the free acid unless necessary. The Hydrochloride salt is crystalline, non-hygroscopic, and stable.

  • Dissolve: Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol .

  • Acidify: Add 1.1 equivalents of HCl in Dioxane or Acetyl Chloride (generates HCl in situ).

  • Precipitate: Slowly add Diethyl Ether or MTBE (Anti-solvent) with vigorous stirring.

  • Cool: Store at -20°C overnight.

  • Filter: Wash the white precipitate with cold ether.

Workup Decision Tree:

Workup Start Crude Reaction Mixture Check Is Product Acid or Ester? Start->Check Ester Ester Check->Ester Ester Acid Free Acid Check->Acid Acid Ester_Pur Normal Extraction (EtOAc/Water) Ester->Ester_Pur Acid_Stab Is it Thermally Stable? Acid->Acid_Stab Stable Stable Acid_Stab->Stable Yes Unstable Unstable (2-PAA) Acid_Stab->Unstable No Isoelectric Adjust to pI Extract w/ n-Butanol Stable->Isoelectric Salt Convert to HCl Salt (EtOH/Ether) Unstable->Salt Isoelectric->Salt If Oil Persists

Caption: Decision matrix for selecting the optimal purification route based on derivative type.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[3] Canadian Journal of Chemistry, vol. 50, no.[3] 18, 1972, pp. 3017-3027.[3] Link[3]

  • Master Organic Chemistry. "Decarboxylation."[3][4] MasterOrganicChemistry.com, 2022. Link

  • SIELC Technologies. "HPLC Separation of Pyridylacetic Acids and Their Derivatives." SIELC.com. Link

  • BenchChem. "2-Pyridylacetic Acid Hydrochloride Properties & Synthesis." BenchChem.com. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Pyridineacetic Acid Synthesis

Subject: Process Optimization & Troubleshooting Guide for 2-Pyridineacetic Acid (2-PAA) Ticket ID: #SC-2PAA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Scaling up t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Optimization & Troubleshooting Guide for 2-Pyridineacetic Acid (2-PAA) Ticket ID: #SC-2PAA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 2-Pyridineacetic acid (2-PAA) presents a unique set of challenges due to its zwitterionic nature, high water solubility, and thermal instability (decarboxylation). While laboratory-scale methods often rely on extraction or chromatography, these become cost-prohibitive and hazardous at the kilogram scale.

This guide provides a robust, self-validating protocol for the hydrolysis of 2-pyridineacetonitrile , the most atom-economical route for scale-up. It focuses on critical process parameters (CPPs) to minimize impurities like 2-pyridylacetamide (incomplete hydrolysis) and 2-picoline (decarboxylation product).

Module 1: Strategic Route Selection

Q: Which synthetic route is best for multi-kilogram scale?

Recommendation: Acidic Hydrolysis of 2-Pyridineacetonitrile.

RouteFeasibilityTechnical Rationale
Nitrile Hydrolysis (Recommended)High High atom economy. Avoids cryogenic conditions. Raw materials are stable and inexpensive.
Picoline Carboxylation (Lithiation)Low Requires LDA/n-BuLi at -78°C. Hazardous at scale. High cost of goods (COGs).
Willgerodt-Kindler Medium Generates significant sulfur waste. Difficult work-up.

Expert Insight: While basic hydrolysis (NaOH/KOH) is faster, it often leads to darker crude products due to pyridine ring polymerization under alkaline conditions. Acidic hydrolysis (HCl) offers better impurity profile control, provided the exotherm is managed.

Module 2: Execution & Troubleshooting (The Protocol)

Validated Protocol: Acidic Hydrolysis

Scale: 1.0 kg Input (2-Pyridineacetonitrile)

  • Charge: Reactor with 18% HCl (aq) (approx. 4-5 equiv).

  • Addition: Add 2-pyridineacetonitrile slowly at 20–30°C. Note: Exothermic.

  • Reaction: Heat to reflux (approx. 100°C) for 6–8 hours.

  • Monitoring: HPLC/TLC must show <0.5% 2-pyridylacetamide intermediate.

  • Work-up: Cool to 20°C. Adjust pH to isoelectric point (pI) for precipitation.

Process Workflow Diagram

The following diagram illustrates the critical decision nodes and chemical pathways.

G Start Start: 2-Pyridineacetonitrile AcidAdd Add HCl (aq) Control Exotherm < 40°C Start->AcidAdd Reflux Reflux (100°C, 6-8h) Hydrolysis of Nitrile AcidAdd->Reflux Check IPC: Check for Amide Intermediate Reflux->Check Continue Continue Reflux Check->Continue Amide > 0.5% Cool Cool to 20°C Check->Cool Amide < 0.5% Continue->Reflux pHAdjust Adjust pH to 4.3 (pI) (Precipitation) Cool->pHAdjust Filter Filtration & Wash (Cold Water) pHAdjust->Filter Dry Vacuum Dry < 50°C (Prevent Decarboxylation) Filter->Dry

Caption: Critical Process Flow for 2-PAA Synthesis. Note the iterative loop at the IPC stage to ensure complete conversion of the amide intermediate.

Module 3: Isolation & Purification (The "Pain Point")

Q: My product yield is low (<40%) after work-up. Where is it?

Root Cause: 2-PAA is amphoteric (zwitterionic). If the pH is too low, it exists as the cation (pyridinium salt); if too high, as the anion (carboxylate). It is highly soluble in water in both forms.

Solution: You must target the Isoelectric Point (pI) precisely to minimize water solubility and force precipitation.

  • pKa1 (COOH): ~3.3

  • pKa2 (Pyridine-H+): ~5.3

  • Target pH: 4.3 ± 0.2

Q: The solid is turning brown/oily during drying.

Root Cause: Thermal Decarboxylation . 2-PAA is thermally unstable and degrades to 2-picoline (liquid) and CO₂ upon heating, especially in the presence of residual acid or metal ions. Corrective Action:

  • Temperature Limit: Never exceed 50°C during drying.

  • Vacuum: Use high vacuum (<50 mbar) to dry at lower temperatures.

  • Stabilization: Ensure the cake is washed free of excess mineral acid before drying.

Troubleshooting Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Stalled Reaction (High Amide content)Acid concentration too low or temperature <95°C.Increase HCl concentration to >18%. Ensure vigorous reflux.
Black/Tarry Crude Polymerization of nitrile or oxidative degradation.Use inert atmosphere (N₂). Avoid strong bases.[1] Control initial exotherm.
Low Recovery pH missed the pI window (4.1–4.5).Re-acidify or basify to exactly pH 4.3. Chill to 0–5°C before filtration.
Product smells like "solvent" Decarboxylation to 2-picoline.Check drying temp. If >50°C, the batch is degrading.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use extraction (DCM or Ethyl Acetate) instead of precipitation? A: Not recommended for scale-up. 2-PAA is extremely polar. Partition coefficients into organic solvents are poor unless continuous extraction is used, which consumes massive amounts of solvent. Isoelectric precipitation is the industry standard for mass efficiency.

Q2: How do I remove the inorganic salts (NaCl/KCl) trapped in the cake? A: 2-PAA has a steep solubility curve.

  • Perform the pH adjustment.[2][3]

  • Cool to 0–5°C to maximize precipitation.

  • Wash the filter cake with ice-cold water (2x cake volume). The inorganic salts are much more soluble than the zwitterionic 2-PAA at this temperature.

  • If high purity is required (e.g., for pharma), recrystallize from Ethanol/Water (9:1) .

Q3: What is the shelf-life of the isolated solid? A: When stored at room temperature, 2-PAA can slowly decarboxylate over months. For long-term storage, keep at -20°C or 4°C in a tightly sealed container to prevent moisture absorption (hygroscopic) which accelerates degradation.

References

  • National Institutes of Health (NIH) - PubChem. 2-Pyridineacetic acid Compound Summary. (Accessed 2024).[2][4] Link

  • ChemicalBook. 2-Pyridylacetic acid Synthesis and Industrial Routes. (Accessed 2024).[2][4] Link

  • BenchChem. 2-Pyridylacetic Acid Hydrochloride Properties and pKa Data. (Accessed 2024).[2][4] Link

  • Organic Chemistry Portal. Hydrolysis of Nitriles to Amides and Acids - Mechanisms.Link

  • US Geological Survey. Thermal decarboxylation kinetics of acetic acid derivatives. (Contextual reference on decarboxylation mechanisms). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-Pyridineacetic Acid vs. 4-Pyridineacetic Acid in Synthetic Scenarios

[1][2][3] Executive Summary: The "Ortho-Effect" in Pyridine Chemistry While 2-Pyridineacetic acid (2-PAA) and 4-Pyridineacetic acid (4-PAA) are constitutional isomers sharing the formula , their synthetic behaviors are r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The "Ortho-Effect" in Pyridine Chemistry While 2-Pyridineacetic acid (2-PAA) and 4-Pyridineacetic acid (4-PAA) are constitutional isomers sharing the formula


, their synthetic behaviors are radically different.[1] The critical distinction lies in the position of the nitrogen atom relative to the acetic acid side chain .
  • 2-PAA is kinetically unstable as a free acid, prone to spontaneous decarboxylation via a Hammick-like mechanism.[1] It functions as a bidentate chelating ligand.[2]

  • 4-PAA is a robust, stable building block that behaves like a typical carboxylic acid and functions as a bridging ligand in coordination polymers.

This guide details the mechanistic reasons for these differences and provides validated protocols to handle the instability of 2-PAA.

Part 1: Electronic & Structural Fundamentals

The Decarboxylation Trap (Critical for 2-PAA)

The most significant operational difference is thermal stability. 2-PAA undergoes thermal decarboxylation at temperatures as low as 80–90°C (or even room temperature in solution) to form 2-methylpyridine (2-picoline).

Mechanism: The instability of 2-PAA arises from its ability to form a zwitterion where the protonated ring nitrogen is in close proximity to the carboxylate. This facilitates a cyclic transition state, allowing the carboxylate to release


 and generate a transient ylide intermediate. This pathway is electronically forbidden for 4-PAA because the nitrogen is too distant to stabilize the transition state via an intramolecular bridge.

Decarboxylation Zwit2 2-PAA Zwitterion (Protonated N, Deprotonated COO-) TS2 Cyclic Transition State (6-membered ring interaction) Zwit2->TS2 Low Activation Energy Ylide2 Ylide Intermediate (Stabilized by N+) TS2->Ylide2 Prod2 2-Picoline + CO2 (Irreversible Loss) Ylide2->Prod2 Proton Transfer Zwit4 4-PAA Zwitterion Stable4 Stable Acid Species (No Cyclic Stabilization) Zwit4->Stable4 High Barrier to Decarboxylation

Figure 1: The Hammick-like decarboxylation mechanism specific to 2-PAA vs. the stability of 4-PAA.

Acid-Base Properties (pKa)
  • 2-PAA: The proximity of the nitrogen allows for intramolecular hydrogen bonding in the free acid, affecting its pKa (approx. 2.9–3.5 range for the acid dissociation).

  • 4-PAA: Behaves as a typical carboxylic acid (pKa

    
     4.5).[3] The nitrogen is basic but does not interact intramolecularly with the carboxyl group.
    

Part 2: Synthetic Utility & Reactivity Profiles

Coordination Chemistry (Ligand Behavior)

In the synthesis of Metal-Organic Frameworks (MOFs) or organometallic catalysts, the isomer choice dictates the topology.

  • 2-PAA (Chelating): The nitrogen and carboxylate oxygen are spatially arranged to bite the same metal center, forming a stable 5-membered chelate ring.

  • 4-PAA (Bridging): The linear divergence prevents chelation. Instead, it bridges two metal centers, promoting the formation of 1D chains or 3D networks.

Coordination cluster_2PAA 2-PAA: Chelation Mode cluster_4PAA 4-PAA: Bridging Mode M1 Metal Center L1 2-PAA Ligand L1->M1 N-bonding L1->M1 O-bonding M2 Metal A M3 Metal B L2 4-PAA Ligand L2->M2 N-bonding L2->M3 O-bonding

Figure 2: Divergent coordination modes. 2-PAA forms discrete complexes; 4-PAA forms polymeric networks.

Part 3: Experimental Protocols

Protocol A: Safe Synthesis using 2-Pyridineacetic Acid (The "HCl Salt" Rule)

Challenge: You cannot store or heat free 2-PAA.[1] Solution: Always generate the acid in situ from the stable Hydrochloride salt (2-PAA·HCl).

Workflow (Esterification Example):

  • Starting Material: Use 2-Pyridineacetic acid hydrochloride (CAS: 16179-97-8).[4] Do not attempt to neutralize and isolate the free acid before reaction.

  • Solvent: Anhydrous Methanol (excess).

  • Catalyst: Thionyl Chloride (

    
    ).[1]
    
  • Procedure:

    • Chill MeOH to 0°C.

    • Add

      
       dropwise (creates anhydrous HCl in situ).
      
    • Add 2-PAA·HCl solid in one portion.

    • Reflux for 3 hours.[1]

    • Workup: Evaporate solvent. Neutralize with saturated

      
      only in the presence of the extraction solvent (DCM) to immediately partition the ester.
      
    • Why this works: The acidic conditions prevent the formation of the zwitterion required for decarboxylation.

Protocol B: Standard Coupling with 4-Pyridineacetic Acid

Challenge: Solubility. 4-PAA is zwitterionic in solid state and has poor solubility in non-polar solvents. Solution: Use dipolar aprotic solvents or activate as an acid chloride.[1]

Workflow (Amide Coupling):

  • Reagents: 4-PAA (Free acid is stable), EDC·HCl, HOBt, Amine.

  • Solvent: DMF or DMF/DCM mixture (4-PAA is insoluble in pure DCM).

  • Procedure:

    • Dissolve 4-PAA in DMF.

    • Add EDC/HOBt and stir for 30 mins to form the active ester.

    • Add amine.[5][6]

    • Note: Unlike 2-PAA, heating this reaction to 60°C to drive completion is safe and will not result in significant decarboxylation.[1]

Part 4: Comparative Data Summary

Feature2-Pyridineacetic Acid (2-PAA)4-Pyridineacetic Acid (4-PAA)
CAS (Free Acid) 13115-43-028356-58-3
CAS (HCl Salt) 16179-97-86622-91-9
Thermal Stability Poor. Decarboxylates >80°C (or lower in solution).[1]Good. Stable up to melting point (~145°C).[1]
Storage Form Must be stored as HCl salt .Can be stored as Free Acid or salt.[1]
pKa (Acid) ~2.9 - 3.5 (influenced by H-bond)~4.5 (typical carboxyl)
Coordination Bidentate (Chelating N,O)Monodentate or Bridging (N...O)
Major Impurity 2-Picoline (via

loss)
4-Picoline (rare, requires extreme heat)
Key Application Betahistine synthesis, kinase inhibitors.MOF linkers, polymer additives.

References

  • Dunn, G. E., et al. (1972).[1][7] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[7] (Establishes the Hammick mechanism for 2-isomers).

  • BenchChem. (n.d.). "2-Pyridylacetic acid hydrochloride Product Information." (Verifies the commercial necessity of the HCl salt form). Link

  • ChemicalBook. (2024). "4-Pyridineacetic acid hydrochloride Properties and Uses." Link

  • Li, M., et al. (2011).[1] "Three-Component Synthesis of Pyridylacetic Acid Derivatives." Journal of Organic Chemistry. (Discusses strategies to avoid decarboxylation during synthesis).

  • MDPI. (2024). "Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands." (Crystallographic evidence of zwitterionic forms). Link

Sources

Comparative

Validation of analytical methods for 2-Pyridineacetic acid quantification

Validation of Analytical Methods for 2-Pyridineacetic Acid Quantification Executive Summary: The Polarity Paradox 2-Pyridineacetic acid (2-PAA) represents a classic "polarity paradox" in analytical chemistry. As a major...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 2-Pyridineacetic Acid Quantification

Executive Summary: The Polarity Paradox

2-Pyridineacetic acid (2-PAA) represents a classic "polarity paradox" in analytical chemistry. As a major metabolite of Betahistine and a degradation impurity in pyridine-based pharmaceuticals (e.g., Bisacodyl), its quantification is critical. However, its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) and high polarity (logP ≈ 0.3) make it poorly retained on standard C18 stationary phases, often eluting in the void volume where ion suppression and matrix effects are most severe.

This guide compares two validated approaches to solve this challenge: LC-MS/MS on a Cyano (CN) phase for trace bioanalysis, and Mixed-Mode HPLC-UV for high-concentration purity profiling.[1]

Method Selection: A Comparative Landscape

The following table contrasts the three primary methodologies available for 2-PAA, evaluating them against the rigorous standards of ICH Q2(R2).

FeatureMethod A: LC-MS/MS (Recommended) Method B: Mixed-Mode HPLC-UV Method C: RP-HPLC (Ion-Pairing)
Primary Application Bioanalysis (Plasma/Urine), Trace ImpuritiesQC Release, Purity ProfilingLegacy Methods, General Assay
Stationary Phase Cyano (CN) or HILICMixed-Mode (HILIC + Cation Exchange)C18 with Ion-Pair Reagent
Sensitivity (LOQ) 1.0 – 5.0 ng/mL ~1.0 µg/mL~10 µg/mL
Specificity High (MRM Transitions)Moderate (UV non-specific at 260nm)Low (Co-elution risks)
Robustness High (if matrix effects controlled)High (Stable retention mechanism)Low (Equilibration times long)
MS Compatibility ExcellentGood (Volatile buffers)Poor (Ion-pair reagents suppress signal)

Strategic Decision Framework

Use the following decision tree to select the appropriate validation path for your laboratory.

MethodSelection Start Sample Matrix? Bio Biological Fluid (Plasma/Urine) Start->Bio API API / Formulation Start->API MethodA Method A: LC-MS/MS (CN Phase) Bio->MethodA Required Trace Trace Impurity (<0.1%) API->Trace Assay Potency / Purity (>95%) API->Assay Trace->MethodA Sensitivity Needed MethodB Method B: Mixed-Mode HPLC-UV Assay->MethodB Cost/Robustness

Figure 1: Analytical decision matrix for 2-PAA quantification based on sample origin and sensitivity requirements.

Deep Dive: Validated LC-MS/MS Protocol

This protocol is derived from successful bioanalytical validations (e.g., Soni et al., 2017) and optimized for high-throughput environments.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: ACE CN (Cyano), 50 × 4.6 mm, 5 µm.[2][3]

    • Why: The Cyano phase provides dipole-dipole interactions that retain polar aromatics like pyridine derivatives better than C18, without the long equilibration times of pure HILIC.

  • Mobile Phase:

    • Solvent A: 0.5 mM Ammonium Trifluoroacetate (ATFA) in Water + 0.7% Formic Acid.[1][2][3][4]

    • Solvent B: Acetonitrile:Methanol (90:10 v/v).[1][2][3][4]

    • Note: The addition of ATFA acts as a volatile ion-pairing agent that improves peak shape without severely suppressing ionization.[1]

  • Flow Rate: 0.5 - 0.8 mL/min (Gradient optimized).

  • Retention Time: ~1.15 min (2-PAA), ~1.17 min (Internal Standard).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+ve).

  • MRM Transitions:

    • Analyte (2-PAA): m/z 138.1 → 92.0 (Quantifier).[1][2][3]

    • Internal Standard (2-PAA-d6): m/z 142.1 → 96.1.[1][2][3]

  • Mechanism: The transition 138 → 92 corresponds to the loss of the carboxylic acid group (COOH), a characteristic fragmentation for this class.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient due to matrix effects.[1]

  • Condition SPE cartridge (HLB or MCX) with Methanol then Water.[1]

  • Load plasma sample (acidified with formic acid).[1]

  • Wash with 5% Methanol.[1]

  • Elute with Methanol containing 2% Ammonia.

  • Evaporate and reconstitute in Mobile Phase.

Validation Framework (ICH Q2)

The following data summarizes the acceptance criteria and expected results for a robust validation.

Linearity & Range
  • Protocol: Prepare 6-8 calibration standards ranging from LLOQ to 150% of expected concentration.

  • Target:

    
    .
    
  • Observed Data: Validated range typically 5.0 – 1500 ng/mL in plasma matrices.[1][2][3]

Accuracy & Precision
  • Protocol: QC samples at Low, Medium, and High concentrations (n=6).

  • Acceptance Criteria:

    • Accuracy (Bias): ±15% (±20% at LLOQ).[1]

    • Precision (CV): <15% (<20% at LLOQ).[1]

  • Troubleshooting: If precision fails, check the Internal Standard (IS) response. 2-PAA-d6 is essential to compensate for ESI matrix suppression.[1]

Specificity (Selectivity)
  • Challenge: 2-PAA must be separated from its parent drug (Betahistine) and other metabolites (2-(2-aminoethyl)pyridine).[1][5]

  • Verification: Inject high concentrations of parent drug.[1] Ensure no interference at the m/z 138.1 → 92.0 transition.

Alternative: Mixed-Mode HPLC-UV (Primesep N)[1]

For QC labs lacking MS, "Mixed-Mode" chromatography is the only viable alternative to avoid complex ion-pairing mobile phases.[1]

  • Column: Primesep N (SIELC), 4.6 x 150 mm.[1][6]

  • Mechanism: HILIC (polar retention) + Cation Exchange (interaction with pyridine nitrogen).[1]

  • Mobile Phase: Acetonitrile/Water (80:20) with 20 mM Ammonium Formate (pH 4.0).[1]

  • Detection: UV at 260 nm (Pyridine ring absorption).[1]

  • Advantage: The cation exchange mechanism retains the positively charged pyridine ring, while the HILIC mode retains the polar acid, pulling the peak away from the solvent front.

Workflow Visualization

ValidationWorkflow Step1 1. Method Optimization (Adjust % Organic for Retention k > 2) Step2 2. Pre-Validation Stress Test (Specificity against Parent Drug) Step1->Step2 Ret. Time Stable Step3 3. Full Validation (ICH Q2) Linearity, Accuracy, Precision Step2->Step3 No Interference Step3->Step1 Fail (RSD > 15%) Step4 4. Routine Analysis (System Suitability: Tailing < 1.5) Step3->Step4 Pass Criteria

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

References

  • Soni, K., et al. (2017).[1] "An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma." Biomedical Chromatography. Source:

  • Chen, X., et al. (2003).[1] "LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers." Xenobiotica. Source:

  • SIELC Technologies. "HPLC Separation of Mixture of Pyridylacetic Acids on Primesep N Column." Application Note. Source:

  • Battula, N.R., et al. (2017).[1][7] "Analytical Method Development and Validation of Betahistine Dihydrochloride in Human Plasma." Journal of Chemical and Pharmaceutical Research. Source:

Sources

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to the Use of Deuterated 2-Pyridineacetic Acid as an Internal Standard

In the landscape of quantitative bioanalysis, particularly within the highly regulated sphere of pharmaceutical development, the pursuit of accuracy and precision is paramount. The reliability of pharmacokinetic and meta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly within the highly regulated sphere of pharmaceutical development, the pursuit of accuracy and precision is paramount. The reliability of pharmacokinetic and metabolic data hinges on the robustness of the analytical methods employed. A cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) method is the appropriate use of an internal standard (IS). This guide provides an in-depth technical comparison of the use of deuterated 2-Pyridineacetic acid as an internal standard, illustrating why stable isotope-labeled standards are considered the gold standard in the field.

The Fundamental Role of an Internal Standard in Mitigating Analytical Variability

Quantitative analysis of analytes in complex biological matrices such as plasma, urine, or tissue is fraught with potential for variability. This variability can be introduced at multiple stages of the analytical workflow, from sample preparation to instrumental analysis. The primary function of an internal standard is to compensate for these variations, ensuring that the final calculated concentration of the analyte is accurate and reproducible.

An ideal internal standard is a compound that behaves chemically and physically as similarly to the analyte as possible. It is added at a known concentration to all samples, including calibrators and quality controls, at the earliest stage of the sample preparation process.[1] By tracking the response of the internal standard relative to the analyte, we can correct for:

  • Sample Preparation Inconsistencies: Losses during extraction, evaporation, or reconstitution steps.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source caused by co-eluting matrix components.[2]

  • Instrumental Variability: Fluctuations in injection volume, ionization efficiency, or detector response.

The following diagram illustrates the typical workflow and the point at which an internal standard is introduced.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard sample->add_is extraction Extraction (e.g., SPE, LLE) add_is->extraction evap Evaporation & Reconstitution extraction->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms data Data Acquisition (Analyte & IS Response) ms->data ratio Calculate Response Ratio (Analyte/IS) data->ratio curve Plot against Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Figure 1: A generalized workflow for bioanalysis using an internal standard.

A Comparative Analysis: Structural Analogs vs. Stable Isotope-Labeled Internal Standards

The choice of internal standard is a critical decision in method development. The two main categories of internal standards are structural analogs and stable isotope-labeled (SIL) compounds.

  • Structural Analogs: These are compounds that are chemically similar to the analyte but are not isotopically labeled. They may be a homolog, an isomer, or a related compound with similar functional groups. While they can be a cost-effective option, their physicochemical properties are never identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, thus providing incomplete correction for analytical variability.[3]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds in which one or more atoms have been replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[4] A deuterated internal standard, for example, is chemically identical to the analyte, with only a slight increase in mass. This near-perfect chemical and physical similarity ensures that the SIL IS co-elutes with the analyte and experiences the same matrix effects and losses during sample preparation. This co-elution is a critical characteristic for effective compensation.[5]

The following diagram illustrates the concept of a SIL internal standard co-eluting with the analyte, while a structural analog may have a different retention time.

Figure 2: Ideal co-elution of a SIL IS versus potential retention time differences with a structural analog.

The superiority of SIL internal standards has been widely demonstrated, leading regulatory bodies like the European Medicines Agency (EMA) to note that over 90% of submitted bioanalytical method validations incorporate them.[2]

Case Study: Deuterated 2-Pyridineacetic Acid for the Quantification of Betahistine's Major Metabolite

A compelling practical example of the application of a deuterated internal standard is in the analysis of 2-Pyridineacetic acid (2-PAA). 2-PAA is the primary, pharmacologically inactive metabolite of betahistine, a drug used to treat vertigo.[6] Due to extensive first-pass metabolism, the concentration of 2-PAA in plasma is used as a surrogate for determining the pharmacokinetics of betahistine.[7]

For the accurate quantification of 2-PAA in human plasma, deuterated 2-Pyridineacetic acid (specifically, 2-PAA-d6) is the internal standard of choice.[6][7]

Comparison of Internal Standard Performance

The following table provides a comparative overview of the expected performance when using deuterated 2-PAA versus a hypothetical structural analog (e.g., 3-Pyridineacetic acid) or no internal standard.

Performance Metric No Internal Standard Structural Analog IS (e.g., 3-Pyridineacetic acid) Deuterated 2-Pyridineacetic Acid (SIL IS)
Correction for Extraction Loss NonePartial and potentially biasedHigh and consistent
Correction for Matrix Effects NonePartial and unpredictableHigh and reliable
Chromatographic Behavior N/ADifferent retention timeCo-elutes with analyte
Ionization Efficiency VariableDifferent from analyteVirtually identical to analyte
Overall Accuracy & Precision PoorModerate to PoorExcellent
Regulatory Acceptance Unlikely for pivotal studiesMay be questionedWidely accepted

This comparison underscores that while a structural analog offers some improvement over no internal standard, it cannot match the performance of a SIL IS. The subtle differences in the structure of an analog can lead to significant deviations in analytical behavior, introducing bias and imprecision into the results. Investing in a SIL IS can significantly reduce method development time and prevent costly study failures.[2]

Experimental Protocol: LC-MS/MS Quantification of 2-Pyridineacetic Acid in Human Plasma

This section outlines a typical experimental protocol for the quantification of 2-PAA using deuterated 2-PAA as an internal standard, based on published methods.[6][7]

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add 50 µL of a working solution of deuterated 2-Pyridineacetic acid (internal standard).

  • Vortex mix the samples.

  • Perform a solid-phase extraction (SPE) to remove plasma proteins and other interfering substances.

  • Wash the SPE cartridge to remove residual impurities.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Condition
LC Column ACE CN, 5 µm (50 x 4.6 mm)[7]
Mobile Phase Gradient of acetonitrile-methanol (90:10 v/v) and 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water[7]
Flow Rate 0.8 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (2-PAA) m/z 138.1 → m/z 92.0[6][7]
MRM Transition (Deuterated 2-PAA) m/z 142.1 → m/z 96.1[6][7]

3. Method Validation

The developed method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[8][9] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[9]

  • Accuracy and Precision: Intra- and inter-day precision should be <15% (20% at the Lower Limit of Quantification), and accuracy should be within ±15% (±20% at LLOQ).[10]

  • Calibration Curve: Demonstrating a linear response over the intended concentration range.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.

  • Stability: Evaluating the stability of the analyte and internal standard under various storage and handling conditions.[11]

Considerations and Best Practices for Using Deuterated Internal Standards

While deuterated internal standards are the preferred choice, there are important considerations for their successful implementation:

  • Isotopic Purity: The deuterated standard should have high isotopic purity to prevent contribution to the analyte signal.

  • Stability of Deuterium Labels: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with protons from the solvent or matrix.[4] Placing labels on heteroatoms like oxygen or nitrogen should be avoided.

  • Sufficient Mass Difference: The mass difference between the analyte and the SIL IS should be sufficient to avoid isotopic crosstalk. A mass difference of at least 3 Da is generally recommended.

  • Early Addition: The internal standard should be added to the samples as early as possible in the workflow to account for variability in all subsequent steps.[1]

Conclusion

The use of a stable isotope-labeled internal standard, such as deuterated 2-Pyridineacetic acid, is the unequivocal best practice for quantitative bioanalysis by LC-MS. Its ability to mimic the behavior of the analyte throughout the entire analytical process provides superior correction for sample preparation losses and matrix effects compared to structural analogs or the absence of an internal standard.[3] This leads to enhanced accuracy, precision, and robustness of the analytical method, which is essential for generating high-quality data in drug development and other research areas. While the initial cost of a custom-synthesized deuterated standard may be higher, the investment is justified by the significant reduction in method development time, increased reliability of results, and greater assurance of regulatory compliance.[2]

References

  • Benchchem.
  • ResolveMass Laboratories Inc. (2025).
  • Wisdomlib. (2025). Deuterated Internal Standard: Significance and symbolism.
  • PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma.
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
  • IRL @ UMSL. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.
  • KCAS Bio. (2017).
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResearchGate. (2025). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.
  • SIELC Technologies.
  • Benchchem. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8.
  • National Center for Biotechnology Information. 2-Pyridineacetic acid.
  • AptoChem. (2008).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Sigma-Aldrich. Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards.
  • PubMed Central. (2019).
  • U.S. Food and Drug Administration.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • U.S. Food and Drug Administration.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Erndim.
  • Regulations.gov. (2013). Docket No.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • ResearchGate. (2021).
  • Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

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Comparative

A Senior Application Scientist's Guide to the Kinetic Analysis of 2-Pyridineacetic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive technical guide on the kinetic analysis of 2-Pyridineacetic acid (2-PAA) reactions. As a senior application scientist, my goal is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the kinetic analysis of 2-Pyridineacetic acid (2-PAA) reactions. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring that the protocols you employ are self-validating and grounded in established scientific principles. 2-Pyridineacetic acid, a key building block in the synthesis of numerous pharmaceuticals and a significant metabolite in drug development studies, undergoes a variety of chemical transformations. A thorough kinetic analysis of these reactions is paramount for process optimization, mechanistic elucidation, and the development of robust and scalable synthetic routes.

This guide will navigate through the kinetic landscapes of three pivotal reactions of 2-PAA: oxidation, decarboxylation, and esterification. We will explore comparative kinetic data, delve into the mechanistic underpinnings of each reaction, and provide detailed experimental protocols to empower your research endeavors.

The Crucial Role of Kinetic Analysis in 2-PAA Chemistry

Understanding the rate at which a chemical reaction proceeds and the factors that influence this rate is the cornerstone of chemical kinetics. For a molecule as versatile as 2-PAA, kinetic studies are indispensable for:

  • Optimizing Reaction Conditions: By quantifying the effects of temperature, concentration, catalyst loading, and solvent on the reaction rate, we can identify the optimal conditions to maximize yield and minimize reaction time.

  • Elucidating Reaction Mechanisms: Kinetic data provides invaluable clues about the sequence of elementary steps that constitute the overall reaction, helping to confirm or refute proposed mechanisms.

  • Comparing Catalyst Performance: In catalyzed reactions, kinetic analysis allows for a quantitative comparison of the efficiency of different catalysts, guiding the selection of the most effective system.

  • Ensuring Safety and Scalability: A thorough understanding of reaction kinetics is crucial for the safe scale-up of chemical processes, preventing runaway reactions and ensuring predictable outcomes.

Comparative Kinetics of 2-Pyridineacetic Acid Reactions

To provide a clear and objective comparison, the following sections will present available kinetic data for the oxidation, decarboxylation, and esterification of 2-PAA and related compounds. It is important to note that direct kinetic data for 2-PAA itself is not always available in the literature for every reaction type. In such cases, we will draw comparisons from closely related pyridine carboxylic acids to provide valuable context and predictive insights.

Oxidation of 2-Pyridineacetic Acid

The oxidation of the methylene bridge in 2-PAA is a key transformation for accessing valuable derivatives. While extensive kinetic data for the direct oxidation of 2-PAA is limited, studies on related systems provide a foundational understanding.

One notable example is the aerobic oxidation of a coordinated 2-pyridylacetate ligand. Theoretical and experimental studies suggest a two-step process, with an observed rate constant for the initial oxidation on the order of 10⁻² h⁻¹. This reaction is understood to be mediated by a ruthenium center.

For comparison, the oxidation of other organic acids by various oxidizing agents has been studied. For instance, the oxidation of formic and oxalic acids by 2-picolinium chlorochromate (PiCC) has been investigated, revealing that the reaction is first order with respect to the oxidant and follows Michaelis-Menten kinetics with respect to the reductants. The reaction is also acid-catalyzed.

Reactant/System Oxidizing Agent Catalyst/Conditions Rate Constant (k) Activation Energy (Ea) Reference
Coordinated 2-pyridylacetateAerobic (O₂)Ruthenium center~10⁻² h⁻¹ (initial oxidation)Not Reported[1]
Formic Acid2-Picolinium ChlorochromateDimethylsulphoxide, Acid-catalyzedFollows Michaelis-Menten kineticsNot Reported[2]
Oxalic Acid2-Picolinium ChlorochromateDimethylsulphoxide, Acid-catalyzedFollows Michaelis-Menten kineticsNot Reported[2]
Pyridine-3-carboxaldehydePotassium PermanganateAcidic mediaFirst order in oxidant, substrate, and acidNot Reported[3]

Table 1: Comparative Kinetic Data for the Oxidation of 2-PAA and Related Compounds

Decarboxylation of 2-Pyridineacetic Acid

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction in organic chemistry. The stability of the pyridine ring and the position of the carboxylic acid group significantly influence the rate of decarboxylation. Studies on various pyridinecarboxylic acids have shown that picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid)[4]. This can be attributed to the ability of the nitrogen atom to stabilize the transition state of the reaction.

Compound Conditions Relative Rate Activation Energy (Ea) Reference
Picolinic Acid vs. Isonicotinic AcidBase>100 : 1Not Reported[4]
3-Hydroxypicolinic AcidAqueous solution, 150 °C-Not Reported[5]
3-Aminopicolinic AcidAqueous solution, 150 °C-Not Reported[5]
Pyrimidine-2-carboxylic acidAqueous solution, 65 °CRate increases with acidityNot Reported[6]

Table 2: Comparative Data for the Decarboxylation of Pyridinecarboxylic Acids

Esterification of 2-Pyridineacetic Acid

Esterification is a widely used reaction for the synthesis of esters, which have broad applications in the pharmaceutical and chemical industries. The kinetics of esterification are influenced by the nature of the alcohol, the catalyst, and the reaction temperature. While direct kinetic studies on the esterification of 2-PAA are scarce, a wealth of information is available for the esterification of acetic acid, which serves as a valuable benchmark.

The esterification of acetic acid with various alcohols is typically an acid-catalyzed, second-order reversible reaction[5]. The activation energy for these reactions can vary depending on the alcohol and the catalyst used. For example, the activation energy for the esterification of acetic acid with 2-propanol using different cation exchange resins ranges from 57.0 to 64.0 kJ/mol[1]. In another study, the activation energy for the esterification of acetic acid with methanol was found to be 12.21 kJ/mol[7].

Carboxylic Acid Alcohol Catalyst Activation Energy (Ea) Reference
Acetic Acid2-PropanolDowex 50Wx8-40057.0 kJ/mol[1]
Acetic Acid2-PropanolAmberlite IR-12059.0 kJ/mol[1]
Acetic Acid2-PropanolAmberlyst 1564.0 kJ/mol[1]
Acetic AcidMethanolSulfuric Acid12.21 kJ/mol (Heat of Reaction)[7]
Acetic AcidEthanolSulfuric Acid~20% deviation in non-ideal system[2]
1-Methoxy-2-PropanolAcetic AcidAmberlyst-3562.0 ± 0.2 kJ/mol[3]

Table 3: Comparative Kinetic Data for Esterification Reactions

Experimental Protocols for Kinetic Analysis

A self-validating experimental protocol is crucial for obtaining reliable kinetic data. The following sections provide detailed, step-by-step methodologies for the kinetic analysis of 2-PAA reactions.

General Considerations for Kinetic Experiments
  • Temperature Control: Maintain a constant and uniform temperature throughout the reaction using a thermostated bath or reactor.

  • Mixing: Ensure efficient mixing to eliminate mass transfer limitations, especially in heterogeneous reactions.

  • Inert Atmosphere: For oxygen-sensitive reactions, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Sampling: Withdraw aliquots at specific time intervals and quench the reaction immediately to halt its progress before analysis.

  • Analytical Method: Choose a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy) to accurately quantify the concentration of reactants and/or products over time.

Protocol for Kinetic Analysis of 2-PAA Oxidation

This protocol is a general guideline and may need to be adapted based on the specific oxidant and catalyst used.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe, add a solution of 2-Pyridineacetic acid in a suitable solvent (e.g., acetic acid-water mixture).

    • Add the chosen catalyst (if any).

    • Place the flask in a thermostated oil bath and allow the temperature to equilibrate.

  • Reaction Initiation:

    • Initiate the reaction by adding a pre-thermostated solution of the oxidizing agent (e.g., potassium permanganate, 2-picolinium chlorochromate).

    • Start the timer immediately upon addition.

  • Monitoring the Reaction:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that stops the reaction (e.g., a reducing agent for permanganate oxidations or by rapid cooling).

    • If monitoring by UV-Vis spectroscopy, the reaction can be monitored in situ by following the disappearance of a colored reactant or the appearance of a colored product at a specific wavelength[3].

  • Analysis:

    • Analyze the quenched samples using a validated analytical method, such as HPLC, to determine the concentration of 2-PAA and/or the oxidation product.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants and catalyst, determine the order of the reaction with respect to each component.

    • Calculate the rate constant (k) from the rate law.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve 2-PAA & Catalyst in Solvent B Equilibrate Temperature A->B C Initiate with Oxidant B->C D Monitor Reaction Progress C->D E Quench Aliquots D->E Timed Sampling F Analyze by HPLC/UV-Vis E->F G Determine Rate Law & Rate Constant F->G H Calculate Activation Energy G->H Varying Temperature

Workflow for Kinetic Analysis of 2-PAA Oxidation.
Protocol for Kinetic Analysis of 2-PAA Decarboxylation
  • Reaction Setup:

    • In a sealed reaction vessel (e.g., a pressure tube or a flask with a reflux condenser and a gas outlet), place a solution of 2-Pyridineacetic acid in a suitable high-boiling solvent (e.g., quinoline, diphenyl ether).

    • If studying the effect of a catalyst, add it to the solution.

  • Reaction Initiation and Monitoring:

    • Heat the reaction mixture to the desired temperature in a thermostated oil bath.

    • Monitor the progress of the reaction by either:

      • Gas Evolution: Measuring the volume of CO₂ evolved over time using a gas burette.

      • In-situ Analysis: Using techniques like NMR or IR spectroscopy to monitor the disappearance of the carboxylic acid peak and the appearance of the decarboxylated product peak.

      • Sampling and Analysis: Withdrawing aliquots at timed intervals, cooling them rapidly, and analyzing by HPLC or GC to determine the concentration of remaining 2-PAA.

  • Data Analysis:

    • Plot the extent of reaction (e.g., volume of CO₂ evolved or concentration of product) versus time.

    • Determine the rate of reaction and the rate constant, assuming a first-order or pseudo-first-order process.

    • Investigate the effect of temperature to calculate the activation energy.

Decarboxylation_Workflow cluster_setup Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare 2-PAA Solution in High-Boiling Solvent B Heat to Desired Temperature A->B C Monitor CO2 Evolution or by Spectroscopy/Sampling B->C D Plot Reaction Progress vs. Time C->D E Determine Rate Constant D->E F Calculate Activation Energy E->F Varying Temperature

Workflow for Kinetic Analysis of 2-PAA Decarboxylation.
Protocol for Kinetic Analysis of 2-PAA Esterification
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe, combine 2-Pyridineacetic acid, the desired alcohol, and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)[2].

  • Reaction Initiation and Monitoring:

    • Heat the mixture to the desired temperature.

    • Withdraw aliquots at regular intervals.

    • Quench the reaction by cooling the aliquot in an ice bath and neutralizing the acid catalyst with a base (e.g., a saturated solution of sodium bicarbonate).

  • Analysis:

    • Extract the ester from the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Analyze the organic extract by GC or HPLC to determine the concentration of the ester product.

  • Data Analysis:

    • Plot the concentration of the ester versus time.

    • Determine the initial rate and the rate constant, considering the reaction is reversible and typically second order.

    • Study the reaction at different temperatures to determine the activation energy.

Esterification_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis A Combine 2-PAA, Alcohol, and Catalyst B Heat to Reaction Temperature A->B C Withdraw and Quench Aliquots B->C Timed Sampling D Extract Ester and Analyze by GC/HPLC C->D E Determine Rate Constant D->E F Calculate Activation Energy E->F Varying Temperature

Sources

Validation

Technical Comparison: Spectroscopic Profiling of 2-, 3-, and 4-Pyridineacetic Acid

Executive Summary: The Isomer Challenge In drug development, Pyridineacetic acids (PAAs) serve as critical zwitterionic building blocks.[1] While they share the formula , the position of the acetic acid tail relative to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development, Pyridineacetic acids (PAAs) serve as critical zwitterionic building blocks.[1] While they share the formula


, the position of the acetic acid tail relative to the pyridine nitrogen dictates profound differences in stability, solubility, and spectroscopic signature.

This guide provides an objective, data-driven comparison of 2-Pyridineacetic acid (2-PAA) , 3-Pyridineacetic acid (3-PAA) , and 4-Pyridineacetic acid (4-PAA) .

Key Technical Insight: The critical differentiator is not merely the chemical shift, but the thermodynamic stability driven by the "Zwitterionic Trap." 2-PAA is exceptionally prone to spontaneous thermal decarboxylation via the Hammick mechanism, a feature that often confounds purity analysis and shelf-life determination.

Structural Dynamics & The Zwitterion Equilibrium

To interpret the spectra correctly, one must understand the species present in the sample tube. Unlike simple carboxylic acids, PAAs exist in a pH-dependent equilibrium between the cationic (acid salt), zwitterionic (neutral solution), and anionic (basic solution) forms.[1]

The Zwitterion Trap

The proximity of the carboxylic acid to the basic nitrogen atom facilitates intramolecular proton transfer.

  • 2-PAA: High propensity for zwitterion formation due to proximity (inductive effect).

  • 3-PAA & 4-PAA: Form zwitterions but with different lattice energies and solubilities.

Zwitterion_Equilibrium Cation Cationic Form (HCl Salt) (Protonated Pyridine + COOH) Zwitterion Zwitterionic Form (Protonated Pyridine + COO-) Cation->Zwitterion -H+ (pKa1 ~2-3) Zwitterion->Cation +H+ Anion Anionic Form (Neutral Pyridine + COO-) Zwitterion->Anion -H+ (pKa2 ~5-6) Decarb Decarboxylation Product (Methylpyridine + CO2) Zwitterion->Decarb Heat/Time (2-PAA Dominant) Anion->Zwitterion +H+

Figure 1: Equilibrium pathway for Pyridineacetic acids. Note the irreversible decarboxylation pathway which is kinetically favored for 2-PAA.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance ( H NMR)

The chemical environment of the methylene (


) protons is the most reliable indicator of isomer identity. The pyridine nitrogen exerts an electron-withdrawing effect that diminishes as distance increases, but resonance effects in the 2- and 4- positions complicate this linear trend.

Solvent: DMSO-


 (Common for HCl salts to prevent zwitterionic precipitation).
Feature2-Pyridineacetic Acid (HCl)3-Pyridineacetic Acid (HCl)4-Pyridineacetic Acid (HCl)

Shift
4.31 ppm (Singlet)3.80 – 3.95 ppm (Singlet)*4.10 ppm (Singlet)
Aromatic H (Ortho) ~8.90 ppm (d)~8.70 ppm (s/d)~8.92 ppm (d)
Shielding Logic Most deshielded due to direct inductive proximity to

.
Most shielded.[1] The 3-position is "meta-like," avoiding direct resonance depletion.Intermediate. Deshielded by resonance but less inductively affected than 2-PAA.
Coupling (

)
Distinct

Hz
Complex splitting (often overlaps)Clear AA'XX' or AA'BB' para-system

*Note: 3-PAA shifts are estimated based on substituent increment theory and comparative literature, as pure salt isolation is less common than the zwitterion.

B. Infrared Spectroscopy (FT-IR)

Differentiation relies on the Carbonyl (


) region.[1] The state of the sample (Solid HCl salt vs. Zwitterion) drastically alters the spectrum.
  • HCl Salts: Show a sharp, strong band at 1700–1730 cm

    
      (free 
    
    
    
    ).[1]
  • Free Base/Zwitterion: The carbonyl band disappears, replaced by two bands for the carboxylate (

    
    ):
    
    • Asymmetric Stretch: 1600–1650 cm

      
      
      
    • Symmetric Stretch: 1350–1400 cm

      
      
      

Diagnostic Band:

  • 2-PAA: Often shows a "doublet" character in the fingerprint region due to rapid conformer exchange or partial decarboxylation products (picoline) if the sample is old.

C. UV-Vis Spectroscopy

The conjugation pathway affects the


.
  • 2-PAA & 4-PAA: The acetic acid group at conjugated positions (ortho/para) allows for hyperconjugative interaction, slightly red-shifting the

    
     transition compared to 3-PAA.
    
  • Cutoff: All three absorb strongly below 260 nm.[1]

  • Protocol Tip: Do not use acetone or high-cutoff solvents. Use Water/Acetonitrile mixtures with phosphate buffer.[1]

Experimental Protocols

Protocol 1: Self-Validating NMR Sample Preparation

Objective: To obtain reproducible shifts without inducing decarboxylation.

  • Solvent Choice: Use DMSO-

    
      rather than 
    
    
    
    for initial ID.[1]
    
    
    promotes zwitterion formation and accelerates decarboxylation for 2-PAA.[1]
  • Preparation:

    • Weigh 10 mg of PAA-HCl salt.

    • Add 600

      
      L DMSO-
      
      
      
      .
    • CRITICAL: Do not heat the sample to dissolve. Sonicate for <30 seconds.

  • Validation:

    • Check for a methyl singlet at ~2.3-2.5 ppm .

    • Interpretation: If observed, this indicates 2-methylpyridine (2-picoline) or 4-methylpyridine , confirming the sample has degraded (decarboxylated). A pure sample should have NO methyl peaks.[1]

Protocol 2: Thermal Stability Stress Test (TGA/DSC Proxy)

Objective: To determine handling windows for scale-up.

  • Setup: Prepare 1% solutions of each isomer in 0.1 M HCl (to keep them protonated and safer) and 0.1 M Phosphate Buffer pH 7 (Zwitterionic danger zone).

  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Run HPLC-UV (254 nm).

  • Expectation:

    • 2-PAA (pH 7): >20% degradation (Loss of peak, appearance of picoline).[1]

    • 3-PAA (pH 7): <1% degradation (Stable).[1]

    • 4-PAA (pH 7): <5% degradation (Moderately stable).[1]

Expert Insight: The Decarboxylation Mechanism

The most vital distinction for a chemist is not the spectral peak, but the Hammick Mechanism .

For 2-pyridylacetic acid , the zwitterionic form allows the carboxylate to attack the electron-deficient 2-position of the pyridine ring, forming a cyclic transition state. This releases


 and generates an ylide, which protonates to form 2-methylpyridine.[1]
  • Why 2-PAA fails: The geometry allows a 5-membered cyclic transition state.

  • Why 3-PAA/4-PAA survive: The geometry for 3-PAA and 4-PAA does not support this cyclic intermediate, making them significantly more robust thermally.

Recommendation: Always store 2-PAA as the Hydrochloride salt at -20°C . Never store it as a free base in solution.

References

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones. National Institutes of Health (NIH). Available at: [Link][1]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. University of Colorado / J. Org. Chem. Available at: [Link][1]

  • Thermal Stability and Decarboxylation of Pyridylacetic Acids. Royal Society of Chemistry (RSC).[1] Available at: [Link][1][2][3][4][5][6][7]

  • UV-Vis Spectrum of 3-Pyridylacetic Acid Hydrochloride. SIELC Technologies. Available at: [Link][1]

Sources

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